molecular formula C11H22N2O2 B1291517 tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS No. 643041-20-7

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B1291517
CAS No.: 643041-20-7
M. Wt: 214.3 g/mol
InChI Key: PGZCVLUQTJRRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCVLUQTJRRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627066
Record name tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643041-20-7
Record name tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Abstract

This compound is a chiral heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a nucleophilic secondary amine and a tert-butoxycarbonyl (Boc)-protected tertiary amine, providing a versatile platform for sequential chemical modifications. The presence of two stereocenters at the C2 and C5 positions makes it a valuable chiral building block for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the nomenclature, stereoisomerism, physicochemical properties, reactivity, synthesis, and applications of this important synthetic intermediate, with a focus on the (2R,5S)- and (2S,5S)-isomers.

Nomenclature and Stereoisomerism

The core structure is a piperazine ring substituted with two methyl groups (at C2 and C5) and a tert-butoxycarbonyl (Boc) group on one of the ring nitrogens (N1). The relative orientation of the two methyl groups determines whether the molecule is a cis or trans isomer. The absolute stereochemistry is defined by the (R/S) configuration at each chiral center.

  • Trans-isomers: (2R,5S)- and (2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

  • Cis-isomers: (2S,5S)- and (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Due to their distinct three-dimensional arrangements, each stereoisomer possesses unique properties and is used to access different chiral targets. This guide will primarily focus on the well-documented (2R,5S) and (2S,5S) isomers as representative examples.

G start L-Alanine Methyl Ester HCl step1 Benzyl Bromide (N-Benzylation) start->step1 inter1 (S)-2-(Benzylamino)propionate step1->inter1 step2 Dimerization & Cyclization inter1->step2 inter2 (3R,6S)-1,4-dibenzyl-3,6-dimethyl- piperazine-2,5-dione step2->inter2 step3 LiAlH₄ (Diketopiperazine Reduction) inter2->step3 inter3 (2R,5S)-1,4-dibenzyl- 2,5-dimethylpiperazine step3->inter3 step4 Boc₂O (Selective Monoprotection) inter3->step4 inter4 tert-Butyl (2R,5S)-4-benzyl- 2,5-dimethylpiperazine-1-carboxylate step4->inter4 step5 Pd/C, H₂ (or Formic Acid) (Debenzylation) inter4->step5 final (2R,5S)-tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate step5->final

Caption: Synthetic workflow for (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Step-by-Step Methodology:

  • N-Benzylation: L-alanine methyl ester hydrochloride is reacted with benzyl bromide to protect the amino group, yielding (S)-methyl 2-(benzylamino)propionate.

  • Diketopiperazine Formation: The benzylated amino ester undergoes spontaneous dimerization and cyclization upon heating to form the diketopiperazine intermediate.

  • Reduction to Piperazine: The amide carbonyls of the diketopiperazine are reduced to amines using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF). This step forms the piperazine ring, yielding (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

  • Boc Protection: One of the two secondary amines is selectively protected by reacting the compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

  • Debenzylation: The benzyl group is removed from the second nitrogen via catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or formic acid). This final step yields the target product, (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate. [3] Rationale: This sequence builds the chiral piperazine core from an inexpensive chiral pool starting material. The use of orthogonal protecting groups (benzyl and Boc) is a key strategy, allowing for their selective removal at different stages of a larger synthetic plan.

Applications in Research and Drug Development

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals. [1]The piperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

  • Kinase Inhibitors: The scaffold is a key component in the synthesis of various kinase inhibitors, which are crucial in oncology and immunology research. Derivatives have been used to target p38α MAP kinase and JAK2/STAT3 signaling pathways. [2][4]* CNS Agents: The piperazine ring is common in drugs targeting the central nervous system. This building block has been employed in the synthesis of δ-opioid receptor ligands. [2]* Asymmetric Synthesis: Beyond being a building block, the chiral diamine structure can serve as a ligand for metal catalysts used in asymmetric synthesis, helping to control the stereochemical outcome of reactions. [1] The ability to introduce specific stereochemistry via this reagent is critical, as the biological activity of enantiomers can differ dramatically. [1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • GHS Classification: The compound is generally classified with the GHS07 pictogram (exclamation mark). * Signal Word: Warning. [5] * Hazard Statements:

    • H315: Causes skin irritation. [5][6] * H319: Causes serious eye irritation. [5][6] * H335: May cause respiratory irritation. [5]* Personal Protective Equipment (PPE):
    • Eye/Face Protection: Wear safety glasses with side-shields or goggles. [7][8] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [7] * Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. [8][9]* Handling and Storage:

    • Avoid contact with skin, eyes, and clothing. [7][9] * Wash hands thoroughly after handling. [9] * Store in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere to prevent degradation. [6]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its combination of a protected amine, a reactive nucleophilic site, and fixed chirality makes it an indispensable building block in the development of novel therapeutics and other advanced materials. Understanding its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

  • TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE. (2024). ChemBK. Retrieved December 12, 2025, from [Link]

  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5. (n.d.). iChemical. Retrieved December 12, 2025, from [Link]

  • tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

  • (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate. (n.d.). ZaiQi Bio-Tech. Retrieved December 12, 2025, from [Link]

  • (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved December 12, 2025, from [Link]

  • Alkylated piperazine compounds. (2013). Google Patents.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved December 12, 2025, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Piperazines in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of blockbuster drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and bioavailability, make it a "privileged scaffold" in drug design. Within this class of heterocycles, tert-butyl 2,5-dimethylpiperazine-1-carboxylate stands out as a particularly valuable chiral building block. The presence of the methyl groups at the 2 and 5 positions introduces stereocenters, allowing for the exploration of three-dimensional chemical space, which is critical for enhancing binding affinity and selectivity to biological targets. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms enables selective functionalization of the second nitrogen, providing a versatile handle for the construction of complex molecular architectures.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary synthetic strategies for accessing this compound. We will delve into the nuances of each approach, offering not just step-by-step protocols but also the underlying scientific rationale that governs the choice of reagents and reaction conditions.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the desired stereochemistry, scalability, and the availability of starting materials.

  • Direct Selective Mono-N-Boc Protection of 2,5-Dimethylpiperazine: A direct and atom-economical approach, but one that requires careful control to prevent the formation of the di-protected byproduct.

  • Multi-Step Synthesis from Acyclic Precursors: A longer but more controlled route that allows for the precise installation of stereocenters, typically starting from chiral amino acids.

  • Synthesis via a Diketopiperazine Intermediate: An elegant strategy that leverages the formation of a cyclic dipeptide scaffold, which is then reduced to the desired piperazine.

The following sections will explore each of these strategies in detail.

Strategy 1: The Nuances of Selective Mono-N-Boc Protection

The direct protection of one of the two equivalent secondary amines in 2,5-dimethylpiperazine presents a classic challenge in organic synthesis: achieving selectivity between identical functional groups. The primary side reaction is the formation of the undesired 1,4-di-Boc-2,5-dimethylpiperazine.

Core Principle: Exploiting Statistical and Steric Effects

The key to successful mono-protection lies in carefully controlling the stoichiometry of the Boc-protecting agent, typically di-tert-butyl dicarbonate ((Boc)₂O), and the reaction conditions. By using a slight excess of the piperazine starting material or by slow addition of the (Boc)₂O, the statistical probability of the reagent reacting with an unprotected piperazine molecule over a mono-protected one is increased.

Furthermore, once one Boc group is attached, the steric hindrance it imparts can disfavor a second protection event at the remaining nitrogen atom. However, this effect is often not sufficient to achieve high selectivity on its own.

Enhanced Selectivity through In Situ Protonation

A more refined and highly effective method for achieving mono-Boc protection involves the in situ generation of the mono-protonated piperazine salt.[1][2][3] The rationale behind this approach is elegantly simple: protonation of one of the basic nitrogen atoms deactivates it towards nucleophilic attack on the (Boc)₂O, leaving the other nitrogen free to react.

The mono-hydrochloride salt of the diamine can be formed by the addition of one equivalent of a strong acid, such as hydrochloric acid. This can be achieved by bubbling HCl gas through a solution of the diamine or, more conveniently and controllably, by the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol like methanol.[2][3]

Strategy 2: Stereocontrolled Synthesis from Chiral Acyclic Precursors

For applications where stereochemical purity is paramount, a de novo synthesis of the piperazine ring from chiral starting materials is often the preferred strategy. A well-established route begins with readily available amino acids, such as L-alanine, to construct the (2R, 5S) or (2S, 5R) isomers of the target molecule.[4]

Workflow for the Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Synthesis_from_Alanine A L-Alanine Methyl Ester HCl B N-Benzylation A->B BnBr, K₂CO₃ C (S)-Methyl 2-(benzylamino)propanoate B->C D Amide Coupling with Boc-D-Alanine C->D EDCI, DMAP E Dipeptide Intermediate D->E F Cyclization E->F Heat G (3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione F->G H Reduction (LiAlH4) G->H I (2R,5S)-1-Benzyl-2,5-dimethylpiperazine H->I J Boc Protection I->J (Boc)₂O, Et₃N K N-Boc Protected Intermediate J->K L Debenzylation (Hydrogenolysis) K->L H₂, Pd/C M (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate L->M DKP_Route A Amino Acid Precursors B Dipeptide Formation A->B C Dipeptide B->C D Cyclization C->D E 2,5-Diketopiperazine (DKP) D->E F N-Boc Protection E->F (Boc)₂O G Mono-Boc-DKP F->G H Reduction of Amides G->H Reducing Agent (e.g., LiAlH₄, BH₃) I This compound H->I

Sources

A Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a derivative of piperazine, a scaffold prevalent in a vast array of biologically active molecules, this compound serves as a crucial building block in drug discovery.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization, enabling the synthesis of complex molecular architectures.[2] The two methyl groups on the piperazine ring introduce chirality and conformational rigidity, which can be pivotal for optimizing a molecule's interaction with biological targets.

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, with a particular focus on its stereoisomers. It further details its spectroscopic signature, common synthetic routes, key chemical reactions, and established experimental protocols, offering field-proven insights for its effective use in a research and development setting.

Molecular Structure and Stereoisomerism

The core structure of the molecule consists of a six-membered piperazine ring substituted with two methyl groups at the 2- and 5-positions and a Boc protecting group on the nitrogen at the 1-position. The relative orientation of the two methyl groups gives rise to two distinct diastereomers: cis and trans.

  • cis-isomer: The methyl groups are on the same side of the piperazine ring. This isomer exists as a single meso compound or as a pair of enantiomers depending on the specific substitution pattern, though the (2R,5S) configuration is common.[3]

  • trans-isomer: The methyl groups are on opposite sides of the ring. This isomer exists as a pair of enantiomers: (2R,5R) and (2S,5S).[4]

This stereochemical diversity is a critical feature, as the spatial arrangement of the methyl groups can profoundly influence the pharmacological profile of downstream compounds. The choice of isomer is therefore a key consideration in any synthetic campaign.

Physicochemical Properties

The physical properties of this compound are influenced by its stereochemistry. The cis and trans isomers exhibit different packing in the solid state and different boiling points. The data presented below is a compilation from various chemical suppliers and databases.

Propertycis-(2R,5S)-Isomertrans-(2S,5S)-Isomer
CAS Number 194032-41-2, 129779-30-2[5][6]1238951-37-5
Molecular Formula C₁₁H₂₂N₂O₂[5]C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol [5]214.31 g/mol [7]
Appearance Colorless to off-white liquid[8]Colorless to yellow liquid or semi-solid
Boiling Point 279.7 - 280 °C at 760 mmHg[8][9]Not consistently reported
Melting Point 66-69 °C (for (3S,5R)-cis isomer)[6]Not available
Density 0.970 g/cm³[8][9]Not available
Storage Temperature 2-8°C, protect from light[8]Room temperature, inert atmosphere

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics for a representative isomer.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms. For the cis-(2R,5S) isomer, a representative spectrum in CDCl₃ would show:

  • A large singlet at approximately 1.46 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[10]

  • Doublets for the methyl group protons (CH₃) on the piperazine ring, typically found between 1.15 and 1.25 ppm .[10]

  • A series of multiplets in the range of 2.45 to 4.20 ppm corresponding to the non-equivalent protons of the piperazine ring (CH and CH₂ groups).[10] The complexity of this region arises from the conformational rigidity of the ring and coupling between adjacent protons.

  • A broad singlet for the N-H proton of the secondary amine, which can vary in chemical shift depending on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key expected signals include:

  • A signal around 154.7 ppm for the carbonyl carbon (C=O) of the Boc group.

  • A signal around 79.0 ppm for the quaternary carbon of the tert-butyl group.

  • A signal at 28.7 ppm for the three methyl carbons of the tert-butyl group.

  • Signals for the piperazine ring carbons (CH and CH₂) typically appearing in the range of 45 to 55 ppm .

  • Signals for the ring methyl carbons (CH₃) appearing further upfield, around 20 ppm .

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. The key vibrational frequencies include:

  • A strong absorption band around 1690-1695 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the carbamate (Boc group).

  • C-H stretching vibrations from the alkyl groups in the 2870-2970 cm⁻¹ region.

  • An N-H stretching vibration from the secondary amine, typically appearing as a moderate peak around 3300-3400 cm⁻¹ .

Synthesis and Reactivity

Synthesis

A common route for synthesizing the chiral cis-(2R,5S) isomer often starts from readily available chiral precursors like amino acids. For instance, a multi-step synthesis can be initiated from L-alanine methyl ester hydrochloride.[11] The general workflow involves building the piperazine ring and then introducing the Boc protecting group.

G cluster_synthesis General Synthetic Workflow Start Chiral Precursor (e.g., L-Alanine derivative) Step1 Dimerization/ Cyclization Start->Step1 Multiple Steps Step2 Reduction of Diketopiperazine Step1->Step2 Step3 Boc Protection Step2->Step3 Di-tert-butyl dicarbonate (Boc)₂O End tert-Butyl (2R,5S)-2,5- dimethylpiperazine-1-carboxylate Step3->End

Caption: General workflow for the synthesis of the target compound.

This process involves the formation of a diketopiperazine intermediate, which is subsequently reduced to form the piperazine ring, followed by the regioselective protection of one nitrogen atom with the Boc group.[11]

Reactivity: The Central Role of Boc Deprotection

The primary utility of this compound in synthesis stems from the lability of the Boc group under acidic conditions.[12] This reaction unmasks the secondary amine, allowing for subsequent functionalization at that position. The reaction is clean, high-yielding, and proceeds through a stable tert-butyl cation intermediate.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol. The choice of acid is critical and depends on the presence of other acid-sensitive functional groups in the molecule.

G cluster_deprotection Boc Deprotection Workflow Start Boc-Protected Piperazine Acid Add Acid (TFA or HCl) Start->Acid Reaction Stir at 0°C to RT (1-4 hours) Acid->Reaction Workup Aqueous Basic Work-up (e.g., NaHCO₃) Reaction->Workup Neutralize Acid Product Free Piperazine (Secondary Amine) Workup->Product Isolate Product

Caption: Key steps in the acidic deprotection of the Boc group.

Applications in Drug Development

The piperazine motif is a "privileged scaffold" in medicinal chemistry, appearing in drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6] this compound provides a strategic entry point for creating libraries of novel compounds for several reasons:

  • Scaffold for Diversity : After Boc deprotection, the newly freed secondary amine serves as a handle for introducing a wide range of substituents via reactions like reductive amination, acylation, or arylation.[2]

  • Improved Physicochemical Properties : The piperazine ring is often incorporated into drug candidates to enhance aqueous solubility and oral bioavailability due to its basic nitrogen atom.[13]

  • Stereochemical Control : The fixed cis or trans orientation of the methyl groups provides conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

G cluster_logic Utility in Drug Discovery Logic A Start with tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate B Boc Deprotection A->B C Exposed Secondary Amine (NH) B->C D Couple with R-X (e.g., Acylation, Reductive Amination) C->D E Diverse Library of Final Compounds D->E

Caption: Logical flow of the compound's use as a building block.

Experimental Protocols

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for removing the Boc protecting group. The causality behind the key steps is explained to ensure robust and reproducible outcomes.

Materials:

  • This compound (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA, 5-10 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask with a magnetic stir bar.

    • Causality: Anhydrous DCM is used as it is a good solvent for the starting material and is inert to the strong acid. The specified concentration range ensures efficient reaction kinetics.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: The deprotection reaction can be exothermic. Cooling mitigates potential side reactions and provides better control over the reaction rate.

  • Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution.

    • Causality: TFA is the deprotecting agent. It is added slowly to control the exotherm. A stoichiometric excess (5-10 fold) is used to drive the reaction to completion quickly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

  • Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Causality: This step removes the volatile components, leaving the protonated product as a salt.

  • Neutralization (Work-up): Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the aqueous phase is basic (pH > 8).[14]

    • Causality: This is a critical step to neutralize the excess TFA and deprotonate the piperazine product, converting it from its salt form to the free base, which is soluble in organic solvents.

  • Extraction: Extract the aqueous layer three times with DCM or ethyl acetate.

    • Causality: Multiple extractions ensure complete recovery of the organic-soluble free base product from the aqueous layer.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[12]

    • Causality: The brine wash removes residual water, and Na₂SO₄ removes the final traces of moisture before solvent evaporation to yield the pure product.

Safety and Handling

As with all laboratory chemicals, this compound and its reagents should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12] Keep the container tightly closed and store in a cool, dry, well-ventilated area.[10]

  • Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of it as hazardous waste. Avoid generating dust.[14]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Guidechem. (n.d.). How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER?
  • iChemical. (n.d.). tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5.
  • PubChem. (n.d.). tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
  • Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 13(11). Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
  • P&S Chemicals. (n.d.). Product information, Tert-butyl (2r,5s)-2,5-dimethylpiperazine-1-carboxylate.
  • Manchester Organics. (n.d.). (2R,5R)-2,5-DiMethyl-piperazine-1-carboxylic acid tert-butyl ester.
  • ZaiQi Bio-Tech. (n.d.). (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
  • Fluorochem. (n.d.). (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
  • ChemBK. (n.d.). TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE.
  • ChemicalBook. (n.d.). t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate.
  • ChemicalBook. (n.d.). 194032-41-2(t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate) Product Description.
  • Szychowski, J., & Marson, C. M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). N-Boc-piperazine.
  • Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine Safety Data Sheet.
  • ECHEMI. (n.d.). 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets.
  • Oakwood Chemical. (n.d.). tert-butyl (2R, 5S)-rel-2, 5-dimethylpiperazine-1-carboxylate, min 97%, 1 gram.
  • PubChem. (n.d.). tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6661. Retrieved from [Link]

  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

Sources

Introduction: The Strategic Importance of the 2,5-Dimethylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Application of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's intricate structural features, stereochemistry, conformational dynamics, synthesis, and reactivity. We will explore its critical role as a mono-protected diamine scaffold, enabling the construction of complex molecular architectures for targeted therapeutics.

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of clinically successful drugs targeting a wide range of diseases.[1][2] Its unique structural and physicochemical properties—such as its ability to form multiple hydrogen bonds, modulate basicity, and improve the pharmacokinetic profile of a molecule—make it an invaluable component in molecular design.[1]

The introduction of methyl groups at the 2 and 5 positions adds stereochemical complexity and conformational rigidity, allowing for more precise three-dimensional positioning of pharmacophoric elements. However, the presence of two secondary amines in the parent 2,5-dimethylpiperazine presents a synthetic challenge: the need for selective functionalization. This is overcome by the use of a protecting group, with the tert-butyloxycarbonyl (Boc) group being a preferred choice. The resulting molecule, this compound, masks one nitrogen, permitting controlled, sequential reactions on the remaining free amine. The Boc group's stability across a range of reaction conditions and its facile removal under acidic conditions make it an ideal tool for multi-step synthesis.[3][4]

Molecular Structure and Stereoisomerism

The core of this molecule's utility lies in its defined three-dimensional structure. This is governed by the interplay of the piperazine ring conformation and the stereochemistry of the two methyl-substituted carbons.

Stereoisomers: Cis and Trans Configurations

The presence of two stereocenters at the C2 and C5 positions gives rise to three distinct stereoisomers:

  • Cis Isomer: This is a meso compound, designated as (2R,5S)- or (2S,5R)-rel-. Due to a plane of symmetry, it is achiral. This isomer is frequently utilized in the synthesis of p38α MAP kinase inhibitors.[5]

  • Trans Isomers: This configuration exists as a pair of enantiomers: (2R,5R) and (2S,5S). These are chiral and non-superimposable mirror images. The (2S,5S) enantiomer, for example, is a key intermediate for certain bioactive molecules.[6]

The specific stereoisomer used is critical as it dictates the spatial orientation of substituents, which in turn profoundly impacts biological activity.

Conformational Analysis

Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[7] In this conformation, substituents can occupy either axial or equatorial positions.

  • Methyl Group Orientation: In the thermodynamically stable trans-2,5-dimethylpiperazine, both methyl groups occupy equatorial positions to minimize steric hindrance.[8][9][10] In the cis isomer, one methyl group is axial while the other is equatorial.

  • N-Boc Group Dynamics: The N-Boc group introduces further conformational complexity. The partial double bond character of the carbamate C-N bond restricts free rotation, leading to distinct rotamers.[7] This, combined with the ring's chair inversion, creates a dynamic equilibrium of conformers that can influence the molecule's reactivity and binding properties.[7]

The logical relationship between the molecule's components and its resulting stereochemistry is visualized below.

A Piperazine Core B C2 and C5 Substitution (Methyl Groups) A->B leads to C N1 Substitution (Boc Group) A->C allows for H Chair Conformation A->H adopts D Stereocenters at C2, C5 B->D creates E Mono-protection of N1 C->E provides F Cis Isomer (2R, 5S) - Meso D->F G Trans Isomers (2R, 5R) & (2S, 5S) - Enantiomers D->G I Defined 3D Structure for Drug Design E->I F->I G->I H->I

Caption: Logical flow of structural features in this compound.

Physicochemical and Spectroscopic Data

Precise characterization is essential for confirming the identity and purity of the target compound. The properties can vary slightly depending on the specific stereoisomer.

Table 1: Physicochemical Properties of this compound Isomers

Property(2R,5S)-rel- Isomer (cis)(2S,5S)- Isomer (trans)General (unspecified)
Molecular Formula C₁₁H₂₂N₂O₂[11]C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [11]214.31 g/mol [12]214.30 g/mol
CAS Number 194032-41-2[13][14]1238951-37-5N/A
Appearance Colorless to Yellow Liquid or SolidColorless to Yellow Liquid or SolidWhite to off-white solid
Storage Inert atmosphere, room temperature[15]Inert atmosphere, room temperatureRefrigerator

Table 2: Representative Spectroscopic Data (¹H NMR)

Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
tert-Butyl (9H)~1.45s (singlet)
Methyl (6H)~1.1 - 1.3d (doublet)
Piperazine Ring (7H)~2.5 - 4.0m (multiplet)
N-H (1H)~1.5 - 2.5 (variable)br s (broad singlet)
Note: Shifts are approximate and depend on the solvent and specific isomer. Spectroscopic data for various isomers and related salts can be found in chemical databases.[16]

Synthesis and Purification

The synthesis of this compound is typically achieved by the N-Boc protection of the corresponding 2,5-dimethylpiperazine isomer.

General Synthetic Workflow

The process involves the reaction of a 2,5-dimethylpiperazine starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of starting material (cis or trans-2,5-dimethylpiperazine) determines the stereochemistry of the final product.

Start 2,5-Dimethylpiperazine (cis or trans isomer) Reaction N-Boc Protection Reaction Start->Reaction Reagents Reagents: • Di-tert-butyl dicarbonate (Boc₂O) • Base (e.g., Triethylamine, NaOH) • Solvent (e.g., THF, DCM) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Purification->Product Pure Product Start Boc-Protected Piperazine Step1 Protonation of Carbonyl Oxygen (by H⁺ from TFA or HCl) Start->Step1 Acidic Conditions (TFA or HCl) Step2 Cleavage and Formation of Stable tert-Butyl Cation Step1->Step2 Step3 Loss of CO₂ (Decarboxylation) from Carbamic Acid Intermediate Step2->Step3 Scavenger Side Reaction: tert-Butyl cation alkylates nucleophiles Step2->Scavenger can be trapped by scavengers Product Free Piperazine Amine (as TFA or HCl salt) Step3->Product

Sources

A Technical Guide to the Characterization of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a key building block in modern drug discovery and development. Its utility in the synthesis of complex pharmaceutical intermediates necessitates a thorough understanding of its physicochemical properties and a robust analytical framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its analysis.

The piperazine scaffold is a fundamental structural element in many pharmacologically active compounds.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions, yet allows for facile removal under acidic conditions, making it an invaluable tool in multi-step organic synthesis.[2][3] This guide will detail the critical analytical techniques required to confirm the identity, purity, and structural integrity of this compound.

Physicochemical Properties

A comprehensive understanding of the fundamental properties of this compound is the first step in its effective application. The molecular weight and formula are critical for mass spectrometry analysis and reaction stoichiometry.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[4][5][6]
Molecular Weight 214.31 g/mol [4][5][6]
Appearance Colorless to Yellow Liquid or Semi-Solid[7]
Storage Conditions 2-8°C, dry and sealed away from light[6]

Analytical Characterization: A Multi-Technique Approach

To ensure the quality and integrity of this compound, a multi-pronged analytical approach is essential. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, which together provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the successful installation of the Boc group and the integrity of the dimethylpiperazine ring.[3]

The proton NMR spectrum provides a quantitative map of the hydrogen atoms within the molecule. The presence of the Boc group is definitively confirmed by a characteristic singlet integrating to nine protons.

Expected ¹H NMR Signals:

  • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[3][8]

  • Variable shifts for methyl and piperazine protons: The chemical shifts of the methyl groups and the protons on the piperazine ring will vary depending on the specific stereoisomer and the solvent used.[1][9]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to ensure homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[3]

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., applying a Fourier transform and phase correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

    • Integrate all peaks and assign them to the corresponding protons in the structure.

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. The key signals to identify are those of the carbamate carbonyl and the carbons of the tert-butyl group.

Expected ¹³C NMR Signals:

  • ~155 ppm: The carbamate carbonyl carbon of the Boc group.[2]

  • ~80 ppm: The quaternary carbon of the tert-butyl group.

  • ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.[2]

  • Variable shifts for methyl and piperazine carbons: The chemical shifts for the carbons of the dimethylpiperazine ring will be specific to the isomer.[1]

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Same as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[3]

  • Data Processing and Analysis:

    • Process the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

    • Assign all signals to the corresponding carbon atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.7 mL CDCl3 Acq_H ¹H NMR Acquisition Prep->Acq_H Acq_C ¹³C NMR Acquisition Prep->Acq_C Proc Fourier Transform Phase Correction Acq_H->Proc Acq_C->Proc Cal Calibrate to Solvent Peak Proc->Cal Assign Assign Signals & Integrate Cal->Assign

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, typically yielding the protonated molecular ion.

Expected MS Signal (ESI, Positive Mode):

  • m/z 215.17: The protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Set the mass spectrometer to acquire data in positive ion mode.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare ~0.1 mg/mL solution in MeOH Acq Infuse into ESI source (Positive Ion Mode) Prep->Acq Analyze Identify [M+H]⁺ peak at m/z ~215 Acq->Analyze

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption is that of the carbamate carbonyl group.

Expected IR Absorption Band:

  • 1680-1720 cm⁻¹: A strong, sharp absorption band characteristic of the carbamate carbonyl (C=O) stretch.[2]

Experimental Protocol: ATR-IR Analysis

  • Sample Preparation: Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Acquire the IR spectrum.

  • Data Analysis: Identify the strong absorption band in the region of 1680-1720 cm⁻¹, confirming the presence of the carbamate carbonyl.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[6] The piperazine moiety is a common feature in drugs targeting a wide range of therapeutic areas. The stereochemistry of the dimethylpiperazine core is often critical for achieving the desired biological activity and selectivity. The Boc-protected nature of this intermediate allows for its incorporation into complex molecular architectures, with the protecting group being removed at a later synthetic stage.

Conclusion

The robust and accurate characterization of this compound is paramount to its successful application in pharmaceutical research and development. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive analytical toolkit to ensure the identity, purity, and structural integrity of this important synthetic intermediate. The protocols outlined in this guide represent best practices for the routine analysis of this compound, enabling researchers to proceed with confidence in their synthetic endeavors.

References

  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.
  • Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH. Available from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. Available from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Oak Ridge National Laboratory. Available from: [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. NIH. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE. ChemBK. Available from: [Link]

  • Comparative Analysis of Tert-butyl hexa-1,5-dien-3-ylcarbamate by Mass Spectrometry. Benchchem.
  • tert-Butyl carbamate. National Institute of Standards and Technology. Available from: [Link]

  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5. iChemical. Available from: [Link]

  • (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2. ZaiQi Bio-Tech. Available from: [Link]

  • tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. mzCloud. Available from: [Link]

  • (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. MySkinRecipes. Available from: [Link]

  • tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. PubChem. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

  • Alkylated piperazine compounds. Google Patents.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available from: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the specific Safety Data Sheet (SDS) for the material you are using and adhere to your institution's safety protocols.

Introduction

Tert-butyl 2,5-dimethylpiperazine-1-carboxylate is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the synthesis of various pharmaceutical candidates. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and hazards associated with this compound and its analogs, offering practical guidance for its safe handling, storage, and emergency response.

Hazard Identification and GHS Classification

This compound and its related structures are classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is crucial to recognize and respect these hazards to mitigate the risk of exposure.

GHS Pictogram:



Signal Word: Warning[2]

Summary of GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Note: Some sources also indicate H302: Harmful if swallowed for certain analogs.[3] Always refer to the specific SDS.

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract, with symptoms such as coughing and shortness of breath.[1][2]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[1][2]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.[1][2]

  • Ingestion: While less common in a laboratory setting, ingestion may be harmful.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical in minimizing the risks associated with this compound.

2.1. Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Dust Formation: If the material is a solid, avoid creating dust. Use appropriate techniques for weighing and transferring the solid.[3]

2.2. Storage:

  • Container: Keep the container tightly closed when not in use.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong reducing agents.[2][4]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[4]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for ensuring a safe working environment.

3.1. Engineering Controls:

  • Fume Hood: The primary engineering control for handling this compound should be a properly functioning chemical fume hood.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4]

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use and dispose of them properly after handling.[3]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

4.2. Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.[2]

  • Containment and Cleaning: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][3] For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

4.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2]

  • Hazardous Combustion Products: In the event of a fire, toxic fumes of carbon oxides and nitrogen oxides may be generated.[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Risk Assessment Workflow

A systematic approach to risk assessment is fundamental to safe laboratory practice. The following diagram illustrates a typical workflow for assessing and mitigating the risks associated with using this compound.

RiskAssessmentWorkflow Risk Assessment Workflow for Chemical Handling cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Measures cluster_Review Review & Refine A Identify Chemical: This compound B Review Safety Data Sheet (SDS) A->B Gather Information C Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation B->C Extract Hazard Data D Evaluate Exposure Potential: - Inhalation (dust/vapor) - Dermal Contact - Ingestion C->D Consider Routes of Entry E Implement Engineering Controls: - Fume Hood - Ventilation D->E Mitigate Airborne Risks F Select Personal Protective Equipment (PPE): - Goggles - Gloves - Lab Coat E->F Protect Personnel G Establish Safe Work Practices: - Hygiene - Spill Procedures F->G Define Procedures H Conduct Experiment G->H Proceed with Caution I Review and Update Protocol H->I Post-Experiment Analysis

Caption: A flowchart illustrating the key steps in a comprehensive risk assessment process for handling hazardous chemicals.

Conclusion

While this compound is a valuable tool in the arsenal of medicinal chemists, its potential hazards necessitate a culture of safety and preparedness in the laboratory. By understanding its GHS classification, implementing robust handling and storage protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work.

References

  • AK Scientific, Inc. Safety Data Sheet: (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride.

  • AK Scientific, Inc. Safety Data Sheet: tert-Butyl 2,2-dimethylpiperazine-1-carboxylate.

  • Fisher Scientific. Safety Data Sheet: tert-Butyl 1-piperazinecarboxylate.

  • Aaron Chemicals LLC. Safety Data Sheet: tert-Butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate.

  • Apollo Scientific Ltd. Safety Data Sheet: (2S,5R)-1-BOC-2,5-DIMETHYL-PIPERAZINE.

Sources

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1][2] Among its many derivatives, this compound stands out as a critical chiral building block for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] The strategic placement of methyl groups introduces stereocenters, while the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms allows for controlled, regioselective functionalization of the second nitrogen. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It details the nomenclature and stereochemistry of the title compound, outlines robust synthetic and analytical methodologies, and explores its applications as a versatile intermediate in modern drug discovery.

The systematic IUPAC name for the compound is This compound . The core of the molecule is a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This core is substituted with two methyl groups at the 2 and 5 positions and a tert-butoxycarbonyl (Boc) group at the 1-position.

The presence of chiral centers at the C2 and C5 positions gives rise to multiple stereoisomers. The relative orientation of the two methyl groups determines the cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers (R,R), (S,S), (R,S), and (S,R). For instance, the trans isomer corresponds to the (2R,5S) and (2S,5R) configurations, while the cis isomer corresponds to the (2R,5R) and (2S,5S) configurations. The specific stereoisomer used is critical in drug development as biological targets often exhibit high stereoselectivity.[3]

Key Physicochemical and Identification Data

The properties of this compound can vary slightly depending on the specific isomer. The data below represents a consolidation of typical values found for this class of compounds.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₂[4][5]
Molecular Weight 214.31 g/mol [5][6]
Appearance Colorless to yellow liquid, semi-solid, or solid
Boiling Point ~280 °C at 760 mmHg (for related isomers)[7]
Purity Typically ≥97%
Storage 2-8°C, inert atmosphere, keep in dark place[3][8]
Common CAS Numbers 1238951-37-5 ((2S,5S)-isomer)[6]
194032-41-2 ((2R,5S)-isomer)[9][10][11]
1240586-48-4 ((2R,5R)-isomer)[4]
548762-66-9 ((2S,5R)-isomer)[12]

Synthesis Strategies: From Precursor to Protected Intermediate

The synthesis of this compound is a multi-stage process that hinges on two core transformations: the formation of the 2,5-dimethylpiperazine scaffold and the subsequent regioselective mono-N-Boc protection. The choice of the initial synthetic route often dictates the stereochemical outcome.

Foundational Synthesis: Preparation of the 2,5-Dimethylpiperazine Core

A prevalent industrial method for synthesizing the 2,5-dimethylpiperazine precursor involves the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine).[13][14] This reaction typically yields a mixture of cis and trans isomers.

Causality of Experimental Design: The use of a Raney nickel catalyst under hydrogen pressure is critical for this transformation.[14] The catalyst facilitates both dehydrogenation and hydrogenation steps, enabling the bimolecular condensation and subsequent cyclization of two isopropanolamine molecules. The high temperature and pressure are necessary to overcome the activation energy for the C-N bond formations and water elimination.[14][15]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 2x Isopropanolamine p1 2,5-Dimethylpiperazine (cis/trans mixture) r1->p1 Bimolecular Cycloamination c1 Raney Nickel Catalyst c2 Hydrogen (H₂) c3 140-220 °C c4 750-2000 psi p2 Water (H₂O)

Caption: Synthesis of 2,5-dimethylpiperazine precursor.

Experimental Protocol: Synthesis of 2,5-Dimethylpiperazine [14]

  • Vessel Preparation: Charge a high-pressure autoclave with 2-aminopropanol-1 and a Raney nickel catalyst (typically 2-5% by weight of the amine).

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurization & Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 1200 psig).[15] Begin heating with agitation to the reaction temperature (e.g., 220 °C).[15]

  • Reaction: Maintain the temperature and pressure for 4-8 hours. The pressure may need to be adjusted to compensate for consumption.

  • Cooldown & Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst. The product can be isolated from unreacted starting material and water by distillation.

  • Validation: The resulting mixture of cis and trans isomers can be quantified by Gas Chromatography (GC).

Core Workflow: Regioselective Mono-N-Boc Protection

The most critical step for utilizing 2,5-dimethylpiperazine in sequential synthesis is the protection of one of the nitrogen atoms. The Boc group is ideal for this purpose as it is stable to many reaction conditions but can be easily removed under acidic conditions.[1] The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Design: The reaction is performed in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A base, such as triethylamine or even an excess of the piperazine starting material, is often used to neutralize the acid byproduct generated during the reaction.[16][17] The reaction is typically run at room temperature or under mild cooling to control the exotherm and prevent side reactions, such as the formation of the di-protected piperazine.

G cluster_conditions Reaction Conditions cluster_product Product r1 2,5-Dimethylpiperazine p1 tert-Butyl 2,5-dimethylpiperazine-1-carboxylate r1->p1 N-Acylation r2 Di-tert-butyl dicarbonate (Boc₂O) r2->p1 c1 Solvent (e.g., THF) c2 Base (e.g., Triethylamine) c3 0 °C to Room Temp.

Caption: Mono-N-Boc protection of 2,5-dimethylpiperazine.

Experimental Protocol: Mono-N-Boc Protection [16]

  • Dissolution: Dissolve 2,5-dimethylpiperazine (1.0 eq) in tetrahydrofuran (THF). If a specific stereoisomer is used, ensure it is of high purity.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired mono-protected product from any di-protected byproduct and unreacted starting materials.

  • Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The following methods are standard for characterizing this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation.

  • ¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a sharp singlet at ~1.45 ppm), the methyl groups on the piperazine ring (doublets), and the various protons on the piperazine ring backbone (multiplets).[16][18]

  • ¹³C NMR: Key signals include those for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the carbons of the piperazine ring and methyl groups.[18]

Representative NMR Data (CDCl₃ Solvent)

Group¹H NMR (δ ppm)¹³C NMR (δ ppm)
Boc (C(CH₃)₃) 1.45 (s, 9H)79.0 - 79.5
Boc (C=O) -154.5 - 155.0
Boc (C(CH₃)₃) -28.7
Piperazine CH-CH₃ Multiplets46.0 - 55.0
Piperazine CH₂ Multiplets33.0 - 47.0
Ring CH₃ Doublets20.0 - 23.5

Note: Exact chemical shifts and coupling constants are dependent on the specific stereoisomer and solvent used.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 215.17.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile, bifunctional intermediate. The Boc-protected nitrogen is rendered unreactive, while the secondary amine at the N4 position remains a potent nucleophile, ready for further elaboration.

This strategic design allows for a variety of coupling reactions at the N4 position, including:

  • Buchwald-Hartwig amination with aryl halides.[19]

  • Reductive amination with aldehydes and ketones.

  • Acylation with acid chlorides or activated carboxylic acids.

  • Sulfonylation to form sulfonamides.[20]

These reactions are foundational in building the complex molecular architectures required for modern therapeutics. The dimethylpiperazine core has been successfully incorporated into kinase inhibitors, δ-opioid receptor ligands, and other agents targeting various biological pathways.[12][20][21]

G cluster_workflow General Synthetic Workflow start tert-Butyl 2,5-dimethylpiperazine- 1-carboxylate step1 Coupling Reaction (e.g., Buchwald-Hartwig, Reductive Amination) start->step1 intermediate N4-Functionalized Boc-Protected Intermediate step1->intermediate step2 Boc Deprotection (Acidic Conditions, e.g., TFA, HCl) intermediate->step2 final_product Final API Scaffold (Free Secondary Amine) step2->final_product

Caption: General workflow for drug synthesis.

This modular approach provides medicinal chemists with a reliable and adaptable platform. By varying the reaction partner in the coupling step, vast libraries of compounds can be generated efficiently for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates.

Conclusion

This compound is more than a simple chemical; it is an enabling tool in the field of drug discovery. Its value is derived from the combination of a privileged pharmaceutical scaffold, stereochemical complexity, and the strategic application of protecting group chemistry. Understanding its synthesis, characterization, and reaction pathways is essential for scientists aiming to construct the next generation of complex therapeutics. The robust and verifiable protocols outlined in this guide provide a foundation for the reliable production and application of this pivotal molecular building block.

References

  • (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - Sigma-Aldrich. (n.d.).
  • A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. (n.d.).
  • (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - Sigma-Aldrich. (n.d.).
  • t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate - Guidechem. (n.d.).
  • Product information, (2R,5r)-2,5-dimethyl-piperazine- 1-carboxylic acid tert-butyl ester. (n.d.). P&S Chemicals.
  • t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 - ChemicalBook. (n.d.).
  • How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER? - Guidechem. (n.d.).
  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (n.d.).
  • N-Boc Piperazine (1-Boc-piperazine) - Petalheadexim. (n.d.).
  • 1-boc Piperazine - lifechem pharma. (n.d.).
  • US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020).
  • 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. (n.d.).
  • Product information, (2R,5R)-tert-Butyl 2,5-diMethylpiperazine-1-carboxylate hydrochloride. (n.d.).
  • (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2. (n.d.). ZaiQi Bio-Tech.
  • tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate - Vulcanchem. (n.d.).
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (2023).
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024).
  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).
  • tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride - ChemicalBook. (n.d.).
  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).
  • (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - MySkinRecipes. (n.d.).
  • TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE - ChemBK. (2024).
  • Supporting Information. (n.d.).
  • t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 - ChemicalBook. (2025).
  • (2s,5s)-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester - ChemicalBook. (n.d.).
  • US20130116245A1 - Alkylated piperazine compounds - Google Patents. (n.d.).
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (n.d.).
  • (2S,5R)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 548762-66-9 - ChemicalBook. (2025).
  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5 - iChemical. (n.d.).
  • A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. (2016). The Royal Society of Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.).
  • 169447-70-5|(S)-tert-Butyl 2-methylpiperazine-1-carboxylate - BLDpharm. (n.d.).
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (2012).
  • tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride, 98+%. (n.d.).
  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (n.d.).
  • Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2 - PubChem. (n.d.).

Sources

The Strategic Emergence of a Chiral Scaffold: A Technical Guide to tert-Butyl 2,5-Dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Hero of Stereoselective Synthesis

In the intricate world of medicinal chemistry, the journey from a promising lead compound to a clinically viable drug is often paved with chiral building blocks. These molecules, with their precise three-dimensional arrangements, are the architects of specificity, enabling compounds to interact with biological targets with high affinity and selectivity. Among these crucial scaffolds, tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has emerged as a cornerstone for the synthesis of complex, stereochemically defined pharmaceuticals. This guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its strategic application in modern drug development, offering researchers and scientists a comprehensive technical resource.

Genesis of a Versatile Intermediate: A Historical Perspective

The history of this compound is not one of a singular, dramatic discovery but rather a story of gradual evolution, driven by the ever-present need for enantiomerically pure piperazine derivatives in drug discovery. The piperazine ring itself is a well-established pharmacophore, present in a multitude of approved drugs.[1] However, the introduction of stereocenters, as in the 2,5-dimethylpiperazine core, presented significant synthetic challenges.

Early approaches to chiral piperazines often relied on the cyclization of chiral amino acid precursors, such as alanine, to form diketopiperazines, which could then be reduced.[2] While effective, these methods could sometimes lead to racemization under harsh reduction conditions. The advent of asymmetric synthesis techniques provided more direct and controllable routes. A significant advancement in the synthesis of enantiopure piperazines came with the development of asymmetric lithiation-trapping of N-Boc protected piperazines.[3][4][5] This methodology allowed for the direct functionalization of the piperazine ring with high stereocontrol, paving the way for the efficient synthesis of a wide array of chiral derivatives, including the 2,5-dimethyl substituted variants.

The introduction of the tert-butoxycarbonyl (Boc) protecting group was a critical step in enhancing the utility of the 2,5-dimethylpiperazine scaffold. The Boc group offers several advantages: it deactivates one of the piperazine nitrogens, allowing for selective functionalization of the other, and its steric bulk can influence the stereochemical outcome of subsequent reactions.[6] Furthermore, it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses.

The Art of Synthesis: Crafting Stereochemical Purity

The synthesis of this compound, particularly its chiral isomers, is a testament to the ingenuity of modern organic chemistry. Several strategies have been developed, each with its own merits and applications.

Pathway I: From Chiral Amino Acids

One of the foundational approaches begins with readily available chiral amino acids, such as L-alanine. This method leverages the inherent chirality of the starting material to construct the stereocenters of the piperazine ring.

Experimental Protocol: Synthesis of (2R, 5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

  • Step 1: Dimerization and Diketopiperazine Formation: L-alanine methyl ester hydrochloride is treated with a base to facilitate the cyclodimerization, forming (3R,6S)-3,6-dimethylpiperazine-2,5-dione.

  • Step 2: Reduction of the Diketopiperazine: The formed diketopiperazine is then reduced to the corresponding (2R,5S)-1-benzyl-2,5-dimethylpiperazine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (THF).[2] The benzyl group serves as a protecting group for one of the nitrogen atoms.

  • Step 3: N-Boc Protection: The secondary amine of the resulting piperazine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[2]

  • Step 4: Deprotection of the Benzyl Group: The N-benzyl group is subsequently removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to yield the final product, (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate.[2]

Causality in Experimental Choices:

  • LiAlH₄: This potent reducing agent is necessary for the complete reduction of both amide bonds in the diketopiperazine.

  • Benzyl Protecting Group: The benzyl group is chosen for its stability under the basic conditions of the Boc protection step and its facile removal via hydrogenation, which is orthogonal to the acid-labile Boc group.

  • Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Diagram of Synthetic Pathway I

G A L-Alanine Methyl Ester B (3R,6S)-3,6-Dimethyl- piperazine-2,5-dione A->B Cyclodimerization C (2R,5S)-1-Benzyl- 2,5-dimethylpiperazine B->C LiAlH4, THF D (2R,5S)-4-Benzyl-2,5-dimethyl- piperazine-1-carboxylic acid tert-butyl ester C->D Boc2O, Et3N E (2R,5S)-tert-Butyl 2,5-dimethylpiperazine- 1-carboxylate D->E H2, Pd/C

Caption: Synthesis from a chiral amino acid precursor.

Pathway II: Asymmetric Lithiation

A more contemporary and highly efficient method involves the direct, stereoselective functionalization of an N-Boc protected piperazine ring through asymmetric lithiation. This approach offers excellent control over the introduction of the methyl groups.

Experimental Protocol: Asymmetric Synthesis of trans-2,5-Disubstituted Piperazines

  • Step 1: Formation of a Chiral Complex: A suitable N-Boc protected piperazine is treated with a strong, chiral base system, such as s-butyllithium (s-BuLi) in the presence of a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate.[3][5] This forms a lithiated intermediate with a defined stereochemistry.

  • Step 2: Electrophilic Quench: The chiral lithiated intermediate is then quenched with an electrophile, in this case, a methylating agent like methyl iodide (CH₃I), to introduce the first methyl group stereoselectively.

  • Step 3: Iterative Functionalization: The process can be repeated on the opposite side of the piperazine ring with appropriate modifications to introduce the second methyl group, yielding the desired trans-2,5-dimethylpiperazine derivative.

Causality in Experimental Choices:

  • s-BuLi/(-)-sparteine: This reagent combination is a powerful tool for the enantioselective deprotonation of C-H bonds adjacent to a nitrogen atom within the Boc-protected piperazine ring. The chirality of the sparteine ligand dictates the stereochemical outcome of the lithiation.

  • Low Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to maintain the stability of the lithiated intermediate and prevent side reactions or loss of stereochemical integrity.

Diagram of Asymmetric Lithiation Workflow

G cluster_0 Asymmetric Lithiation Cycle A N-Boc Piperazine B Chiral Lithiated Intermediate A->B s-BuLi, (-)-sparteine -78 °C C Mono-methylated Piperazine B->C CH3I C->B Repeat cycle D trans-2,5-Dimethyl- piperazine Derivative C->D Final Product

Caption: Stereoselective synthesis via asymmetric lithiation.

Strategic Deployment in Drug Discovery: A Chiral Keystone

The value of this compound lies in its role as a versatile and stereochemically defined building block for the synthesis of a wide range of biologically active molecules. Its rigid, chiral structure allows for the precise positioning of substituents to optimize interactions with protein targets.

Case Study: Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. The 2,5-dimethylpiperazine core can serve as a central scaffold to which various pharmacophoric groups are attached, targeting the ATP-binding site of kinases. For instance, derivatives have been utilized in the synthesis of p38 MAP kinase inhibitors, which are of interest for the treatment of inflammatory diseases.[7][8]

Table 1: Representative Kinase Inhibitor Applications

Kinase TargetTherapeutic AreaRole of Dimethylpiperazine Scaffold
p38 MAP KinaseInflammatory DiseasesCentral scaffold for orienting key binding motifs
JAK2/STAT3CancerComponent of ATP-binding site targeting moieties
Case Study: Opioid Receptor Ligands

The chiral 2,5-dimethylpiperazine moiety has also been incorporated into ligands for opioid receptors. The stereochemistry of the methyl groups can significantly influence the binding affinity and functional activity (agonist vs. antagonist) at different opioid receptor subtypes (μ, δ, κ). For example, it has been used as an important intermediate in the enantioselective synthesis of δ-opioid receptor ligands.[7]

Table 2: Application in Opioid Receptor Ligand Synthesis

Receptor TargetTherapeutic ApplicationFunction of Dimethylpiperazine Moiety
δ-Opioid ReceptorPain, DepressionChiral core influencing receptor selectivity and activity
μ-Opioid ReceptorPainStructural element in bivalent ligands

Conclusion: An Enduring Legacy in Chiral Synthesis

This compound stands as a prime example of how the development of robust synthetic methodologies for chiral building blocks can profoundly impact the field of drug discovery. Its journey from a conceptual scaffold to a readily accessible and widely used intermediate underscores the importance of fundamental synthetic chemistry in enabling the creation of novel therapeutics. As the demand for more selective and potent drugs continues to grow, the strategic application of such well-defined chiral synthons will undoubtedly remain a cornerstone of medicinal chemistry.

References

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • MySkinRecipes. (n.d.). (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 16(22), 5809-5813. [Link]

  • Goldstein, D. M., et al. (2005). Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. Current Topics in Medicinal Chemistry, 5(10), 937-965. [Link]

Sources

The Piperazine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: December 30, 2025

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry. Its prevalence in a wide array of approved drugs is a testament to its remarkable versatility and favorable physicochemical properties. This technical guide provides a comprehensive exploration of the piperazine core, detailing its fundamental physicochemical characteristics, its role as a privileged scaffold, and its diverse therapeutic applications. We will delve into the synthetic strategies employed to access piperazine-containing molecules, examine its structure-activity relationships, and provide insights into its critical function as a linker in novel drug modalities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the art and science of drug discovery and development.

Introduction: The Ubiquity and Significance of the Piperazine Moiety

The piperazine nucleus is a recurring motif in a vast number of biologically active compounds, spanning a wide range of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its widespread use is not coincidental but rather a consequence of a unique confluence of properties that make it an ideal building block for crafting effective and safe medicines.[3] The two nitrogen atoms within the six-membered ring bestow upon it a set of characteristics that medicinal chemists can strategically leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5] This guide will dissect these key features, providing both a theoretical framework and practical insights into the application of the piperazine ring in contemporary drug discovery.

Physicochemical Properties: The Foundation of Piperazine's Utility

The therapeutic success of a drug molecule is intrinsically linked to its physicochemical properties. The piperazine ring offers a favorable combination of attributes that can be modulated to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Basicity and pKa: A Handle for Solubility and Target Engagement

The two nitrogen atoms of the piperazine ring are basic centers that can be protonated at physiological pH. This characteristic is crucial for enhancing the aqueous solubility of drug candidates, a critical factor for oral bioavailability.[4][5] Piperazine itself is a weak base with two distinct pKa values, typically around 5.35 and 9.73 at 25°C.[6][7][8][9] The degree of ionization, and therefore solubility, can be finely tuned by the nature and position of substituents on the nitrogen atoms or the carbon skeleton.[9] For instance, alkylation of one nitrogen atom generally reduces the basicity of the other.[9]

Compound pKa1 pKa2 Reference
Piperazine9.735.35[8][10]
1-Methylpiperazine~9.8~5.7[10]
1,4-Dimethylpiperazine~9.5~5.1[10]
1-Phenylpiperazine~8.9~3.1[9]

Table 1: Approximate pKa values of piperazine and some of its derivatives at 25°C. These values can vary depending on experimental conditions.

The basicity of the piperazine moiety also plays a direct role in target engagement. The protonated nitrogen can form crucial hydrogen bonds with amino acid residues in the binding pocket of a protein, contributing to the overall binding affinity and selectivity of the drug.[11]

Conformational Flexibility: A Balance of Rigidity and Adaptability

The piperazine ring predominantly exists in a stable chair conformation, which provides a degree of structural rigidity.[12] This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. However, the ring is not entirely rigid and can adopt other conformations such as boat and twisted-boat forms, allowing it to adapt to the specific topology of a binding site.[12][13] This conformational flexibility can be further constrained by incorporating the piperazine ring into more complex polycyclic structures, a strategy often employed to enhance selectivity and potency.[14]

piperazine_conformations cluster_chair Chair Conformation (Most Stable) cluster_boat Boat Conformation cluster_twist Twist-Boat Conformation Chair Boat Chair->Boat Ring Inversion Twist Boat->Twist Conformational Change

Figure 1: Conformational flexibility of the piperazine ring.

The Piperazine Ring as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperazine ring is a quintessential example of such a scaffold.[1][3][14] Its widespread presence in successful drugs across diverse therapeutic areas underscores its remarkable ability to serve as a versatile template for drug design.[1]

Therapeutic Applications: A Broad Spectrum of Activity

The pharmacological versatility of piperazine derivatives is extensive.[4][15] They have been successfully developed as:

  • Central Nervous System (CNS) Agents: Many drugs targeting CNS disorders, including antipsychotics, antidepressants, and anxiolytics, incorporate a piperazine moiety.[16][17][18][19] The piperazine ring can modulate the physicochemical properties of these molecules to facilitate crossing the blood-brain barrier (BBB).[18][20] Examples include clozapine (antipsychotic) and vortioxetine (antidepressant).[16][21]

  • Anticancer Agents: A significant number of kinase inhibitors used in oncology feature a piperazine ring.[1][22] This includes blockbuster drugs like imatinib (Gleevec).[23] The piperazine can act as a linker to connect different pharmacophoric elements or directly interact with the target kinase.

  • Antimicrobial Agents: Piperazine derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[24][25][26] The ability to readily modify the piperazine scaffold allows for the optimization of activity against specific pathogens.

  • Other Therapeutic Areas: The applications of piperazine-containing drugs extend to antihistamines, anti-inflammatory agents, and treatments for cardiovascular diseases and infectious diseases like Chagas disease.[15][27][28]

therapeutic_applications cluster_cns CNS Disorders cluster_oncology Oncology cluster_infectious Infectious Diseases Piperazine Piperazine Scaffold Antipsychotics Antipsychotics (e.g., Clozapine) Piperazine->Antipsychotics Antidepressants Antidepressants (e.g., Vortioxetine) Piperazine->Antidepressants Anxiolytics Anxiolytics (e.g., Buspirone) Piperazine->Anxiolytics Kinase_Inhibitors Kinase Inhibitors (e.g., Imatinib) Piperazine->Kinase_Inhibitors Antibacterial Antibacterial Piperazine->Antibacterial Antifungal Antifungal Piperazine->Antifungal Antiviral Antiviral Piperazine->Antiviral

Figure 2: Diverse therapeutic applications of the piperazine scaffold.

Synthetic Methodologies: Accessing Chemical Diversity

The synthetic tractability of the piperazine ring is a key reason for its widespread use in drug discovery. A variety of synthetic methods are available to prepare piperazine derivatives, allowing for the exploration of a vast chemical space.

Classical and Modern Synthetic Approaches

Traditional methods for synthesizing piperazine derivatives often involve the condensation of ethylenediamine with bifunctional electrophiles.[29] More contemporary approaches include:

  • Reductive Amination: A versatile method for N-alkylation of the piperazine ring.[22]

  • Nucleophilic Aromatic Substitution (SNAr): Useful for attaching aryl groups to the piperazine nitrogens, particularly when the aryl ring is activated.[22]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.[21]

  • C-H Functionalization: Recent advances have focused on the direct functionalization of the carbon atoms of the piperazine ring, opening up new avenues for structural diversification.[23]

Experimental Protocol: A General Procedure for N-Arylation via Buchwald-Hartwig Amination

This protocol provides a general methodology for the synthesis of N-arylpiperazines, a common structural motif in many CNS drugs.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • N-Boc-piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Deprotecting agent (e.g., trifluoroacetic acid or hydrochloric acid in dioxane)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, N-Boc-piperazine, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc-protected N-arylpiperazine.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add the deprotecting agent. Stir at room temperature until the reaction is complete.

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted with an organic solvent to yield the final N-arylpiperazine.

buchner_hartwig_workflow start Start setup Reaction Setup: Aryl Halide, N-Boc-Piperazine, Catalyst, Ligand, Base start->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Workup: Extraction and Washing reaction->workup purification Column Chromatography workup->purification deprotection Deprotection of Boc Group purification->deprotection isolation Final Product Isolation deprotection->isolation end End isolation->end

Figure 3: Workflow for N-Arylation via Buchwald-Hartwig Amination.

The Piperazine Ring as a Linker: Connecting Pharmacophores

In addition to its role as a core scaffold, the piperazine ring is frequently employed as a linker to connect two or more pharmacophoric elements within a single molecule.[11][][31] This is particularly relevant in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).[32][33]

The semi-rigid nature of the piperazine linker can help to pre-organize the connected moieties into a conformation that is favorable for binding to their respective targets.[][32] Furthermore, the basicity of the piperazine can be exploited to enhance the solubility and cell permeability of the overall molecule.[][33]

Conclusion and Future Perspectives

The piperazine ring has firmly established itself as a privileged scaffold in drug discovery, and its importance is unlikely to diminish in the foreseeable future. Its unique combination of physicochemical properties, synthetic accessibility, and pharmacological versatility makes it an invaluable tool for medicinal chemists.[3][4][5] Future research will likely focus on the continued exploration of novel synthetic methodologies, particularly C-H functionalization, to access even greater structural diversity.[23] Furthermore, the rational design of piperazine-containing molecules, guided by computational modeling and a deeper understanding of their conformational preferences, will continue to drive the discovery of new and improved therapies for a wide range of human diseases.

References

Foreword: The Imperative of Stereochemical Precision in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

In the landscape of modern medicinal chemistry, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of its biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The piperazine scaffold, a privileged structure in numerous approved drugs, is a prime example where stereochemical control is paramount.[2][3][4][5] The introduction of substituents, such as the two methyl groups in this compound, creates multiple stereocenters, giving rise to a family of stereoisomers. Accessing these isomers in a pure, well-defined state is often a critical step in the development of novel therapeutics, enabling researchers to dissect structure-activity relationships (SAR) and select the optimal candidate for advancement.[6] This guide provides a comprehensive technical overview of the stereoisomers of this valuable building block, from their synthesis and separation to their definitive characterization.

Delineating the Stereoisomers of 2,5-Dimethylpiperazine

The 2,5-dimethylpiperazine core gives rise to three distinct stereoisomers. The relative orientation of the two methyl groups on the piperazine ring dictates whether the isomer is cis or trans.

  • The cis Isomer : This is a meso compound, meaning it is achiral and superimposable on its mirror image. It has two stereocenters of opposite configuration, designated as (2R,5S) or (2S,5R). Due to the plane of symmetry, these are the same molecule.

  • The trans Isomers : These exist as a pair of enantiomers, which are non-superimposable mirror images of each other. They are designated as (2S,5S) and (2R,5R).

When a tert-butoxycarbonyl (Boc) protecting group is added to one of the nitrogen atoms, it desymmetrizes the molecule, and each of the parent piperazine isomers gives rise to a distinct, chiral product. Therefore, we are concerned with three primary Boc-protected structures:

  • tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate (derived from the cis/meso piperazine)

  • tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate (one of the trans enantiomers)

  • tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate (the other trans enantiomer)

G cluster_isomers Stereoisomers of 2,5-Dimethylpiperazine cluster_boc Resulting Boc-Protected Stereoisomers 2,5-Dimethylpiperazine 2,5-Dimethylpiperazine cis-(2R,5S) (meso) cis-(2R,5S) (meso) 2,5-Dimethylpiperazine->cis-(2R,5S) (meso) trans-Enantiomers trans-Enantiomers 2,5-Dimethylpiperazine->trans-Enantiomers Boc-(2R,5S) Boc-(2R,5S) cis-(2R,5S) (meso)->Boc-(2R,5S) Boc Protection trans-(2S,5S) trans-(2S,5S) trans-Enantiomers->trans-(2S,5S) trans-(2R,5R) trans-(2R,5R) trans-Enantiomers->trans-(2R,5R) Boc-(2S,5S) Boc-(2S,5S) trans-(2S,5S)->Boc-(2S,5S) Boc Protection Boc-(2R,5R) Boc-(2R,5R) trans-(2R,5R)->Boc-(2R,5R) Boc Protection

Caption: Logical relationship of 2,5-dimethylpiperazine stereoisomers.

Stereoselective Synthesis: A Proactive Approach to Chirality

While many synthetic routes to 2,5-dimethylpiperazine, such as the cyclization of 2-aminopropanol, yield a mixture of cis and trans isomers, a more elegant and efficient strategy is to employ stereoselective synthesis from chiral starting materials.[7] This approach obviates the need for challenging downstream separations of diastereomers.

A well-established method for synthesizing the cis isomer, tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate, begins with commercially available chiral amino acids, such as L-alanine and D-alanine.[8]

G cluster_workflow Stereoselective Synthesis Workflow A L-Alanine Methyl Ester + Boc-D-Alanine B Peptide Coupling (EDCI, DMAP) A->B C Dipeptide Intermediate B->C D Boc Deprotection (TFA) C->D E Intramolecular Cyclization D->E F Diketopiperazine E->F G Reduction (e.g., LiAlH4) F->G H cis-2,5-Dimethylpiperazine G->H I Boc Protection (Boc2O) H->I J Final Product: Boc-(2R,5S)-2,5-dimethylpiperazine-1-carboxylate I->J G cluster_workflow Chiral SFC Screening Workflow A Prepare Sample: Racemic or Diastereomeric Mixture in Modifier B Define Screening Method: Columns, Modifiers, Gradient, Temp, BPR A->B C Automated Screening Sequence B->C D Data Analysis: Review Chromatograms for Resolution (Rs) C->D E Optimal Condition Identified? D->E F Proceed to Preparative SFC E->F Yes G Optimize Method: (Isocratic, Gradient, Additives) E->G No G->C Re-screen

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 2,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles, providing actionable insights for researchers in the field. The focus is on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound.

Introduction

This compound is a chiral heterocyclic compound of significant interest in drug discovery and development. The presence of the piperazine ring, a privileged scaffold in medicinal chemistry, combined with the bulky tert-butoxycarbonyl (Boc) protecting group and two methyl substituents, imparts specific conformational and reactivity characteristics. The stereochemistry of the methyl groups, whether cis or trans, further influences its three-dimensional structure and biological activity. This guide will focus on the characterization of the cis-(2R,5S) stereoisomer.

Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and stereochemical integrity of such molecules before their incorporation into drug candidates. This guide will walk through the expected spectroscopic signatures of the title compound, explaining the causality behind the observed data and providing field-proven protocols for data acquisition.

Molecular Structure and Conformation

The structure of tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate features a piperazine ring in a chair conformation to minimize steric strain. The bulky Boc group is expected to occupy an equatorial position. In the cis isomer, both methyl groups are on the same face of the piperazine ring, with one likely adopting an axial and the other an equatorial position to minimize steric interactions.

Caption: Chair conformation of tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.08-4.14m1H-CH (C2 or C5)
3.54dd1H2.0, 13.4CH₂ (axial)
3.18-3.23m2H-CH₂ (equatorial) & CH (C2 or C5)
3.03-3.15m1H-CH₂ (axial)
2.48dd1H2.9, 13.0CH₂ (equatorial)
1.46s9H-C(CH₃)₃ (Boc)
1.21d3H6.8CH₃
1.17d3H6.6CH₃

Data obtained in CDCl₃ at 400 MHz.

Interpretation of the ¹H NMR Spectrum:

  • Boc Group (1.46 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature for the Boc protecting group.

  • Methyl Groups (1.17 and 1.21 ppm): The two methyl groups on the piperazine ring appear as distinct doublets, indicating that they are chemically non-equivalent and are each coupled to a single proton (the methine protons at C2 and C5). The slight difference in their chemical shifts is due to their different spatial environments (one likely axial, the other equatorial).

  • Piperazine Ring Protons (2.48 - 4.14 ppm): The protons on the piperazine ring exhibit complex splitting patterns (multiplets and doublet of doublets) due to geminal and vicinal coupling. The significant downfield shift of the methine proton (CH) around 4.08-4.14 ppm is attributed to the deshielding effect of the adjacent nitrogen atom of the carbamate. The protons of the two methylene (CH₂) groups appear as distinct signals, further confirming the rigid chair conformation of the piperazine ring. The large coupling constants observed for some of the methylene protons are indicative of axial-axial couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155C=O (carbamate)
~80C(CH₃)₃ (Boc)
~50-55CH (C2 & C5)
~45-50CH₂ (C3 & C6)
~28C(CH₃)₃ (Boc)
~15-20CH₃

Note: This is a predicted spectrum based on data from similar N-Boc protected piperazine derivatives.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (~155 ppm): The carbonyl carbon of the Boc group is expected to appear significantly downfield.

  • Quaternary Carbon of Boc Group (~80 ppm): The quaternary carbon of the tert-butyl group is also found downfield.

  • Piperazine Ring Carbons (~45-55 ppm): The carbons of the piperazine ring are expected in this region. The methine carbons (C2 and C5) will likely have slightly different chemical shifts due to their stereochemical environment.

  • Methyl and tert-Butyl Carbons (~15-28 ppm): The carbons of the methyl groups on the ring and the tert-butyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃). Chloroform-d is a good first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for sharp peaks and accurate integration.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

MS_Fragmentation A [M+H]+ (m/z 215) B [M-C4H8+H]+ (m/z 159) A->B - C4H8 C [M-Boc+H]+ (m/z 115) A->C - Boc D [C4H9]+ (m/z 57) A->D

Caption: Proposed fragmentation pathway for this compound in ESI-MS.

Experimental Protocol for Mass Spectrometry

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the characterization of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the structure, purity, and stereochemistry of this important synthetic intermediate. This guide has outlined the expected spectroscopic signatures and provided robust experimental protocols to ensure the generation of high-quality, reproducible data, thereby upholding scientific integrity in drug discovery and development.

References

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

Sources

A Technical Guide to the Solubility of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

In the intricate process of drug discovery and development, understanding the physicochemical properties of chemical intermediates is not merely a preliminary step but a cornerstone of successful synthesis and formulation. Among these properties, solubility stands out as a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the bioavailability of an active pharmaceutical ingredient (API). This guide is dedicated to providing an in-depth technical exploration of the solubility profile of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry.

While extensive quantitative solubility data for this specific molecule is not widely available in public literature, this guide will establish a robust, inferred solubility profile. This is achieved through a detailed analysis of its molecular structure, the influence of its functional groups, and by drawing scientifically sound parallels with structurally similar compounds. Furthermore, we will equip you, the researcher, with the detailed experimental protocols necessary to determine precise solubility in your own laboratory settings, ensuring a seamless transition from theoretical understanding to practical application.

Physicochemical Characteristics of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its behavior in various solvents.

Molecular Structure:

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Key structural features include:

  • Piperazine Ring: The core of the molecule. The presence of two nitrogen atoms makes it a basic structure.[1]

  • Tert-Butoxycarbonyl (Boc) Protecting Group: Attached to one of the nitrogen atoms, this bulky, lipophilic group is crucial. It prevents the protected nitrogen from participating in reactions (like acylation or alkylation) and significantly influences the molecule's overall polarity and solubility.[2]

  • Two Methyl Groups: Located at the 2 and 5 positions of the piperazine ring, these alkyl groups increase the molecule's lipophilicity and steric hindrance.

  • Secondary Amine: The second nitrogen of the piperazine ring is a secondary amine, which can act as a hydrogen bond donor and a proton acceptor.

Below is a diagram illustrating the key functional regions of the molecule that dictate its solubility.

Caption: Molecular structure highlighting lipophilic and polar regions.

Physicochemical Properties Table:

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molar Mass 214.30 g/mol [3]
Appearance Colorless to yellow liquid or semi-solid[4]
Boiling Point ~280 °C[2]
Density ~0.970 g/cm³[2]
XLogP3 (inferred) 1.3[5]

The XLogP3 value, a computed measure of lipophilicity, of a stereoisomer is 1.3, suggesting a moderate degree of lipid solubility.[5]

Theoretical and Inferred Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility. The solubility of this compound is a balance between its lipophilic and polar characteristics.

Causality of Solubility Behavior:

  • Role of the Boc Group: The large, nonpolar tert-butyl group dominates a significant portion of the molecule's surface area, making it readily soluble in many organic solvents.

  • Role of the Piperazine Core: The piperazine ring itself has some polar character. The unprotected secondary amine is capable of forming hydrogen bonds with protic solvents.

  • Influence of Methyl Groups: The two methyl substituents further contribute to the molecule's nonpolar character, enhancing its solubility in less polar organic solvents.

Based on the known solubility of the closely related N-Boc-piperazine , which is soluble in solvents like ethanol, methanol, and ethyl acetate, but has low solubility in water, we can infer a similar profile for the dimethylated analogue.[6] The addition of two methyl groups is expected to slightly decrease its solubility in highly polar solvents like water and increase it in nonpolar solvents like hexanes.

Inferred Solubility Table:

The following table provides an inferred qualitative solubility profile for this compound. This should be used as a guide for solvent selection and confirmed experimentally.

Solvent ClassSolvent ExampleInferred SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe large lipophilic portion of the molecule outweighs the hydrogen bonding capability of the single secondary amine.
Methanol, EthanolSolubleThe alkyl nature of these alcohols is compatible with the lipophilic parts of the solute, while the hydroxyl group can interact with the secondary amine.
Polar Aprotic Dichloromethane (DCM)SolubleGood compatibility with the overall moderate polarity of the molecule.
Ethyl AcetateSolubleThe ester functionality and alkyl chain provide a good balance of polarity to dissolve the compound.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic molecules.
AcetonitrileSolubleIts polarity is suitable for dissolving this compound.
Nonpolar Hexanes, HeptaneSparingly to Moderately SolubleThe large nonpolar groups (Boc and methyls) allow for some interaction, but the polar piperazine core limits high solubility.
TolueneSolubleThe aromatic ring provides a nonpolar environment that can effectively solvate the molecule.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard.[4] This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Principle:

An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment:

  • This compound (solid form)

  • Solvents of interest (analytical grade)

  • Glass vials with screw caps or stoppered flasks

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another quantitative analytical instrument.

Experimental Workflow Diagram:

ShakeFlaskWorkflow start Start prep 1. Preparation - Add excess compound to solvent in a vial. start->prep equilibrate 2. Equilibration - Agitate at constant temperature (e.g., 24-72h). prep->equilibrate separate 3. Phase Separation - Allow solid to settle. - Withdraw supernatant and filter. equilibrate->separate analyze 4. Analysis - Dilute the saturated solution. - Quantify concentration using HPLC. separate->analyze calculate 5. Calculation - Determine solubility (e.g., in mg/mL). analyze->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation of the Slurry:

    • Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. It is good practice to discard the first small portion of the filtrate to saturate the filter material.

  • Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

  • Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Conclusion and Practical Implications

Understanding the solubility of this compound is essential for its effective use as a synthetic intermediate. This guide has provided a comprehensive theoretical framework for its solubility in a range of common laboratory solvents, based on its molecular structure and comparison with a close analogue.

While quantitative data remains to be determined on a case-by-case basis, the provided experimental protocol for the shake-flask method offers a reliable and universally accepted approach for generating this crucial information. Armed with this knowledge, researchers in drug development can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their workflows and accelerating the path to discovery.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24903576, tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • AAblocks. (n.d.). (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE. Retrieved from [Link]

  • Intersperse Industries. (n.d.). N- BOC Piperazine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and bioavailability, make it a highly desirable motif in drug design.[2][3] This guide focuses on a specific, high-value derivative: tert-Butyl 2,5-dimethylpiperazine-1-carboxylate . We will explore the strategic advantages conferred by the 2,5-dimethyl substitution pattern and the versatile tert-butoxycarbonyl (Boc) protecting group. This document provides medicinal chemists, researchers, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for the effective utilization of this building block in the synthesis of novel therapeutic agents.

The Strategic Value Proposition: Why Choose This Scaffold?

The selection of a building block is a critical decision in the design of a synthetic route. This compound offers a unique combination of features that address several key challenges in drug discovery.

  • The Piperazine Core: The two nitrogen atoms are basic, serving as hydrogen bond acceptors or donors (when protonated), which can be crucial for target engagement and for tuning the pharmacokinetic profile of a drug candidate.[2][4][5] The piperazine ring often acts as a linker between two key pharmacophoric elements.[4]

  • The 2,5-Dimethyl Substitution: Unlike unsubstituted piperazine, the methyl groups on the carbon backbone introduce several strategic advantages:

    • Conformational Rigidity: The methyl groups lock the piperazine ring into a more defined chair conformation. This conformational constraint can lead to higher binding affinity and selectivity for the biological target by reducing the entropic penalty upon binding.

    • Stereochemical Control: The presence of two stereocenters (C2 and C5) allows for the synthesis of distinct stereoisomers (e.g., (2S,5S), (2R,5R), or the meso (2R,5S) compound). This is critical for exploring the three-dimensional space of a binding pocket and optimizing stereospecific interactions.[6]

    • Improved Metabolic Stability: The methyl groups can shield adjacent positions (including the ring nitrogens) from metabolic enzymes like Cytochrome P450s, potentially reducing metabolic clearance and improving the compound's half-life.

    • Modulated Lipophilicity: The addition of two methyl groups increases the lipophilicity of the scaffold, which can be fine-tuned to optimize cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for one of the piperazine nitrogens.[7]

    • Stability: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.

    • Orthogonality: It allows for selective functionalization of the unprotected secondary amine.

    • Facile Removal: The Boc group is readily cleaved under acidic conditions, a process that is typically high-yielding and clean, regenerating the free amine for subsequent reactions.[8]

Physicochemical Properties
PropertyValueStereoisomer ExampleCAS Number
Molecular FormulaC₁₁H₂₂N₂O₂(2S,5S)1238951-37-5 [6]
Molecular Weight214.31 g/mol (2R,5S) - meso194032-41-2 [9]
AppearanceColorless to yellow liquid, semi-solid, or solid--
General Storage2-8°C, dry, sealed, under inert atmosphere--

Core Synthetic Workflow & Key Transformations

The primary utility of this compound is as a mono-protected diamine, enabling sequential and controlled functionalization. The general workflow involves deprotection of the Boc group followed by functionalization of the newly freed secondary amine.

G A tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (Starting Material) B Acid-Mediated Boc-Deprotection (TFA or HCl) A->B Step 1 C 2,5-Dimethylpiperazine (Free Secondary Amine) B->C Isolate Salt or Free Base D N-Functionalization (e.g., N-Arylation, N-Alkylation, Reductive Amination) C->D Step 2 E Functionalized Piperazine (Drug Intermediate) D->E

Caption: General synthetic workflow using the title compound.

Experimental Protocols: From Deprotection to Functionalization

The following protocols are designed to be robust and reproducible. The causality behind key steps is explained to allow for informed optimization.

Protocol: Boc-Deprotection of the Piperazine Nitrogen

The removal of the Boc group is the gateway to further chemistry. The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) is the most common decision point.[8]

G Start Start: N-Boc-2,5-dimethylpiperazine AcidSensitive Are other acid-sensitive groups present (e.g., t-butyl esters)? Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No HCl Use HCl in Dioxane/MeOH (Crystalline salt, non-volatile) AcidSensitive->HCl Yes (HCl is often milder) TFA Use TFA in DCM (Volatile salt, easy removal) Scale->TFA Small Scale (<1g) Scale->HCl Large Scale (>1g) (Avoids large TFA volumes) End Proceed to Workup TFA->End HCl->End

Caption: Decision tree for selecting a Boc deprotection method.

This is a standard, highly effective method, particularly for smaller-scale synthesis where the post-reaction removal of excess acid and solvent is straightforward.

  • Materials:

    • This compound (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA, 5-10 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-Boc protected piperazine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar at room temperature.

    • Slowly add TFA (5-10 equiv) to the stirred solution. Causality: The reaction is exothermic; slow addition prevents excessive heat generation. The excess acid ensures the reaction goes to completion.

    • Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Expertise Note: The resulting residue is the trifluoroacetate salt, which can sometimes be used directly in the next step if the reaction conditions are compatible.

    • To isolate the free amine, re-dissolve the residue in DCM or ethyl acetate.

    • Carefully add saturated aqueous NaHCO₃ solution and stir until effervescence ceases and the aqueous phase is basic (pH > 8). Trustworthiness: This step is critical to neutralize the acid and deprotonate the amine, rendering it soluble in the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 2,5-dimethylpiperazine.

This method is advantageous when the TFA salt is difficult to handle (e.g., an oil) or for larger-scale reactions where precipitating the hydrochloride salt simplifies isolation.[10]

  • Materials:

    • This compound (1.0 equiv)

    • 4M HCl in 1,4-Dioxane (or Methanol) solution (3-5 equiv)

    • Diethyl ether (optional, for precipitation)

  • Procedure:

    • Dissolve the N-Boc protected piperazine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.

    • Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

    • Stir for 1-4 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate from the solution. Monitor by TLC or LC-MS.

    • Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration. The salt can then be washed with cold ether and dried.

    • To obtain the free base, follow steps 5-8 from Method A, using a suitable base (e.g., NaOH, K₂CO₃) for neutralization.

Troubleshooting Boc-Deprotection
ProblemPossible CauseRecommended Solution
Incomplete Reaction Insufficient acid or reaction time.Add more equivalents of acid. Prolong the reaction time and monitor by LC-MS. A moderate increase in temperature (e.g., to 40°C) can be considered.[10]
Low Yield Product loss during basic work-up.Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction. Perform multiple extractions (3x) with the organic solvent.[10]
Formation of a water-soluble salt.If the hydrochloride salt is water-soluble, consider using the salt directly in the next step or perform a salt-free workup if possible.
Purification Issues Product is a persistent oil.Consider converting the free base to a different, more crystalline salt (e.g., fumarate, citrate) for easier handling and purification.
Protocol: N-Arylation via Buchwald-Hartwig Amination

Once deprotected, the secondary amine is a prime substrate for cross-coupling reactions to form C-N bonds, a cornerstone of modern medicinal chemistry. Buchwald-Hartwig amination is a powerful method for coupling the piperazine with aryl halides.[11][12]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII L_n(Ar)Pd(II)-X OA->PdII Ar-X LA Ligand Association PdII->LA Pd_Amine L_n(Ar)Pd(II)-Piperazine LA->Pd_Amine Amine 2,5-Dimethylpiperazine Amine->LA Base Base (e.g., NaOtBu) Base->LA RE Reductive Elimination Pd_Amine->RE RE->Pd0 Catalyst Regeneration Product N-Aryl-2,5-dimethylpiperazine RE->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

  • Materials:

    • 2,5-Dimethylpiperazine (hydrochloride salt or free base, 1.2 equiv)

    • Aryl halide (e.g., Aryl Bromide, 1.0 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄, 1.4-2.0 equiv)

    • Anhydrous, de-gassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), palladium catalyst, and phosphine ligand.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is oxygen-sensitive. A rigorously inert atmosphere is essential for catalytic activity.

    • Add the anhydrous, de-gassed solvent, followed by the 2,5-dimethylpiperazine (1.2 equiv) and the base. Expertise Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

    • Heat the reaction mixture to 80-110°C and stir until the aryl halide is consumed (monitor by LC-MS, typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-2,5-dimethylpiperazine.

Conclusion

This compound is more than just a building block; it is a strategic tool for medicinal chemists. Its inherent stereochemistry and conformational pre-organization, combined with the robust and versatile chemistry enabled by the Boc protecting group, provide a reliable platform for constructing complex molecules with tailored properties. The protocols and insights provided herein serve as a foundation for leveraging this scaffold to its full potential, accelerating the discovery and development of next-generation therapeutics.

References

  • Sigma-Aldrich. 1-Boc-piperazine, 97%. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Wikipedia. Substituted piperazine. [Link]

  • PubMed. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • ResearchGate. Examples of piperazine derivatives as messy drugs. [Link]

  • MySkinRecipes. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. [Link]

  • Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • ResearchGate. Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. [Link]

Sources

The Versatile Chiral Scaffolding of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with precisely defined three-dimensional orientations is paramount. Chiral piperazines, in particular, have emerged as privileged scaffolds in the design of therapeutic agents due to their conformational rigidity and ability to present substituents in well-defined spatial vectors. Among these, tert-Butyl 2,5-dimethylpiperazine-1-carboxylate stands out as a versatile and highly valuable building block. Its inherent chirality, coupled with the presence of a mono-protected secondary amine, offers a gateway to a diverse array of complex molecules, most notably in the realm of kinase inhibitors for oncology and autoimmune diseases.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols derived from peer-reviewed literature and patents. It is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic endeavors.

Core Attributes and Strategic Advantages

The utility of this compound stems from a combination of structural features:

  • Stereochemical Control: Available in various stereoisomeric forms (e.g., (2R,5S)-meso, (2S,5S)-chiral, (2R,5R)-chiral), it allows for the synthesis of enantiomerically pure compounds, which is critical for optimizing pharmacological activity and minimizing off-target effects.[1]

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection to one of the piperazine nitrogens, while leaving the other available for selective functionalization. This protecting group can be readily removed under acidic conditions without affecting other acid-labile groups if carefully planned.[2]

  • Conformational Constraint: The dimethyl substitution on the piperazine ring restricts its conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of inhibitors for key enzymes in cellular signaling pathways, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs). These kinases are crucial targets in the treatment of various cancers and autoimmune disorders.[3][] The piperazine moiety often serves as a central scaffold, linking different pharmacophoric elements of the inhibitor and orienting them for optimal interaction with the kinase's active site.

Key Synthetic Transformations

The free secondary amine of this compound is the primary site for derivatization. The most common and impactful transformations include:

  • N-Arylation: The formation of a C-N bond between the piperazine nitrogen and an aromatic or heteroaromatic ring is a cornerstone of kinase inhibitor synthesis. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad substrate scope and high yields.[5][6]

  • Reductive Amination: This reaction provides a straightforward method for introducing alkyl substituents to the piperazine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.[7][8]

  • N-Acylation: The formation of an amide bond by reacting the piperazine with a carboxylic acid or its derivative is another common strategy to introduce diverse functional groups.[9][10]

Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the key synthetic applications of this compound.

Application 1: Synthesis of a BTK Inhibitor Precursor via Buchwald-Hartwig Amination

This protocol details the N-arylation of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate with a substituted bromopyridine, a common intermediate in the synthesis of BTK inhibitors.

Reaction Scheme:

Buchwald-Hartwig N-Arylation Workflow

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate309915-46-6214.31
2-Bromo-5-nitropyridine4487-59-6202.01
Palladium(II) acetate (Pd(OAc)2)3375-31-3224.50
1,3-Bis(diphenylphosphino)propane (dppp)6737-42-4412.44
Sodium tert-butoxide (NaOt-Bu)865-48-596.10
Toluene, anhydrous108-88-392.14

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask or a sealed reaction tube equipped with a magnetic stir bar, add Pd(OAc)2 (0.05 equivalents) and dppp (0.10 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.2 equivalents), (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate (1.0 equivalent), and 2-bromo-5-nitropyridine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a desired concentration (typically 0.1-0.5 M with respect to the piperazine).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-arylpiperazine product.[1][11]

Causality and Insights:

  • The choice of a bulky phosphine ligand like dppp is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.

  • Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

  • The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Application 2: N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride, a mild and selective reducing agent.

Reaction Scheme:

Reductive Amination Workflow

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound(Varies)214.31
Aldehyde (e.g., Isobutyraldehyde)78-84-272.11
Sodium triacetoxyborohydride (NaBH(OAc)3)56553-60-7211.94
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO3) solutionN/AN/A

Protocol:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous dichloromethane.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the solution in portions at room temperature. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Causality and Insights:

  • Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ from the condensation of the amine and aldehyde, without reducing the aldehyde itself.[8]

  • The reaction is often carried out in non-protic solvents like dichloromethane or dichloroethane to prevent the hydrolysis of the reducing agent.

Application 3: N-Acylation with an Acid Chloride

This protocol describes the N-acylation of this compound with an acid chloride in the presence of a base.

Reaction Scheme:

N-Acylation Workflow

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound(Varies)214.31
Acid Chloride (e.g., Acetyl chloride)75-36-578.50
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)121-44-8101.19
Dichloromethane (DCM), anhydrous75-09-284.93

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and a tertiary amine base such as triethylamine or DIPEA (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Chloride Addition: Add the acid chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and wash it sequentially with 1N HCl, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylpiperazine.

Causality and Insights:

  • The tertiary amine base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting piperazine and prevent it from reacting.

  • The reaction is typically performed at low temperatures to control the exothermicity and minimize potential side reactions.

Conclusion

This compound is a powerful and versatile building block that has found widespread application in the synthesis of complex, high-value molecules, particularly in the field of medicinal chemistry. Its unique combination of stereochemical control, orthogonal protection, and conformational rigidity makes it an invaluable tool for drug discovery professionals. The protocols outlined in this guide for N-arylation, reductive amination, and N-acylation provide a solid foundation for the strategic incorporation of this chiral scaffold into diverse synthetic targets. As the demand for novel and selective therapeutics continues to grow, the importance of such well-defined and adaptable building blocks will undoubtedly increase.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • MySkinRecipes. (2S,5S)
  • Organic Syntheses Procedure. Palladium-catalyzed β -Selective C(sp 3 )
  • Wikipedia. (2023).
  • Alfa Aesar. tert-Butyl (2R,5S)
  • ChemBK. TERT-BUTYL(2R,5S)
  • BenchChem. (2025). Application Note: A Step-by-Step Guide for N-Acylation with 4-Boc-1-Piperazinecarbonyl Chloride.
  • Sigma-Aldrich. (2S,5S)
  • MDPI. (2021).
  • Wikipedia. (2023).
  • PubChem. tert-butyl (2R,5S)
  • Spectrum Chemical. tert-butyl (2R, 5S)
  • Google Patents. (2013).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ChemicalBook. t-Butyl(2R,5S)
  • Guidechem. How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER?.
  • BenchChem. (2025). Application Note: Protocol for N-Alkylation (Quaternization) of (1,4-Dimethylpiperazin-2-yl)methanol.
  • The Royal Society of Chemistry. (2011).
  • BenchChem. (2025).
  • Organic Chemistry Portal.
  • The Royal Society of Chemistry. (2013).
  • BOC Sciences. (2019). Research and Development of Janus Kinase (JAK) Inhibitors.
  • ResearchGate. (2013).
  • Chemical Communications (RSC Publishing). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • ResearchGate.
  • Myers Chem 115.
  • Organic Syntheses Procedure. Carbazic acid, tert-butyl ester.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

Application Notes & Protocols: Strategic Derivatization of the Free Amine in tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity and synthetic utility of tert-butyl 2,5-dimethylpiperazine-1-carboxylate. As a key building block in modern medicinal chemistry, this mono-Boc-protected piperazine derivative offers a strategic platform for the synthesis of complex, high-value molecules. The presence of a single nucleophilic secondary amine, orthogonal to the acid-labile Boc-protecting group, permits a wide range of selective derivatization reactions. This document details the core principles, field-proven insights, and step-by-step protocols for the most critical transformations of the free amine: N-acylation, reductive amination, and N-arylation via Buchwald-Hartwig amination. These methodologies are foundational for drug development professionals engaged in the synthesis of novel therapeutics.

Introduction: A Scaffold of Strategic Importance

This compound is a chiral heterocyclic building block prized for its role in constructing diverse molecular architectures, particularly within the pharmaceutical industry.[1] Its value is rooted in its structural design: a piperazine ring where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, leaving the other secondary amine free for chemical modification.[2] The cis or trans 2,5-dimethyl substitution provides conformational rigidity and stereochemical information, which is critical for optimizing drug-receptor interactions.

The strategic advantage of this reagent lies in the predictable and selective reactivity of its free amine, which allows for the sequential introduction of different substituents.[2] This guide focuses on the primary reactions at this nucleophilic site, providing researchers with the foundational knowledge and practical protocols required to leverage this versatile scaffold in their synthetic campaigns.

Physicochemical Properties and Reactivity

The reactivity of the secondary amine is a function of its nucleophilicity and basicity, which are modulated by the molecular environment.

  • Nucleophilicity : The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, enabling it to readily attack a variety of electrophilic centers.[3]

  • Basicity : The presence of the electron-withdrawing Boc group on the adjacent nitrogen atom slightly reduces the basicity of the free amine compared to unsubstituted piperazine.[3] This electronic effect influences reaction kinetics and necessitates the careful selection of bases in subsequent reactions.

  • Steric Hindrance : The 2,5-dimethyl groups provide steric bulk around the reactive amine center. This can influence the rate of reaction and may require more forcing conditions or specific catalyst systems, particularly in sterically demanding couplings like the Buchwald-Hartwig amination.

cluster_0 Sequential Functionalization Strategy A Boc-Protected 2,5-Dimethylpiperazine B Step 1: Reaction at Free Amine (e.g., Acylation, Alkylation, Arylation) A->B Electrophile + Conditions C Asymmetrically Disubstituted Intermediate B->C D Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) C->D Strong Acid E Monosubstituted Piperazine Salt D->E F Step 3: Reaction at Newly Freed Amine E->F 2nd Electrophile + Conditions G Fully Derivatized Piperazine Scaffold F->G

Figure 1: General workflow for the sequential derivatization of mono-Boc-protected piperazines.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation that installs an amide functionality, a common feature in many pharmaceutical agents. The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine attacks an activated carbonyl compound, most commonly an acyl chloride or anhydride.[2]

Application Note

This reaction is chosen to introduce carbonyl-containing moieties that can serve as key pharmacophoric elements or as handles for further synthetic elaboration. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated when using acyl chlorides, preventing the protonation and deactivation of the starting amine.[2] Reactions are often run at 0 °C to control the exothermic reaction and minimize side products.

Protocol: N-Acylation with Acyl Chloride

Objective: To synthesize tert-butyl 4-acetyl-2,5-dimethylpiperazine-1-carboxylate.

Materials:

  • This compound (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Triethylamine (TEA) or DIPEA (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M).

  • Base Addition: Add TEA or DIPEA (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer.

  • Extraction: Extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.[2]

Data Summary: Representative N-Acylation Reactions
Acylating AgentBaseSolventTime (h)Typical Yield (%)
Benzoyl ChlorideDIPEADCM2>90%
Propionyl ChlorideTEADCM2>95%
4-Nitrobenzoyl ChlorideDIPEATHF3~92%

Reductive Amination: Tertiary Amine Synthesis

Reductive amination is a powerful and versatile one-pot method for forming carbon-nitrogen bonds. It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and tolerance of slightly acidic conditions that favor iminium ion formation.[3]

Application Note

This method is superior to direct N-alkylation with alkyl halides for introducing many alkyl groups, as it avoids issues of over-alkylation and the use of strong bases. It is widely employed in drug synthesis to connect heterocyclic scaffolds to various side chains.[3] The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

cluster_1 Reductive Amination Workflow A Dissolve Piperazine (1.0 eq.) and Aldehyde/Ketone (1.1 eq.) in DCM/DCE B Add NaBH(OAc)₃ (1.5 eq.) in portions A->B C Stir at Room Temperature (2-24 h) B->C D Monitor by TLC/LC-MS C->D E Quench with sat. NaHCO₃ (aq) D->E Reaction Complete F Extract with DCM E->F G Combine, Wash, Dry, and Concentrate F->G H Purify via Flash Chromatography G->H

Figure 2: Step-by-step experimental workflow for a typical reductive amination protocol.

Protocol: Reductive Amination with an Aldehyde

Objective: To synthesize tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate.

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in DCM or DCE (approx. 0.2 M), add NaBH(OAc)₃ (1.5 eq.) in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[3]

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.[2]

Buchwald-Hartwig Amination: N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl piperazines.[4] This transformation enables the formation of a carbon-nitrogen bond between the piperazine and an aryl halide (or triflate), a disconnection that is challenging to achieve via classical methods.[4][5] The N-aryl piperazine motif is a privileged scaffold found in numerous approved drugs, making this reaction indispensable in drug development.[5]

Application Note

The success of a Buchwald-Hartwig reaction is highly dependent on the synergistic interplay of the palladium precursor, ligand, base, and solvent.[5]

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are crucial for promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination) and are often supplied as stable pre-catalysts with the palladium source.[6][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.

  • Solvent: Anhydrous, deoxygenated polar aprotic solvents such as toluene, dioxane, or THF are typically used.

Protocol: Buchwald-Hartwig N-Arylation

Objective: To synthesize tert-butyl 2,5-dimethyl-4-(4-tolyl)piperazine-1-carboxylate.

Materials:

  • This compound (1.2 eq.)

  • 4-Bromotoluene (1.0 eq.)

  • Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) OR XPhos Pd G3 pre-catalyst (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous, deoxygenated Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 eq.), the piperazine (1.2 eq.), NaOtBu (1.4 eq.), and the Pd pre-catalyst (or Pd source and ligand).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[5]

Data Summary: Representative Buchwald-Hartwig Couplings
Aryl HalidePd Source / Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotoluenePd(OAc)₂ / XPhos (2/4)NaOtBuToluene100~85-95%
2-ChloropyridineXPhos Pd G3 (2)K₃PO₄Dioxane110~70-85%
1-Bromo-3-methoxybenzeneRuPhos Pd G3 (2)NaOtBuToluene100~90%

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex nitrogen-containing molecules. The ability to perform a wide range of transformations—including N-acylation, reductive amination, and N-arylation—on the free secondary amine provides a robust strategy for generating diverse compound libraries for drug discovery.[2] Subsequent deprotection of the Boc group under acidic conditions unmasks the second nitrogen atom for further functionalization, completing its role as a cornerstone scaffold in modern synthetic chemistry.

References

  • Dal Piaz, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved December 30, 2025, from [Link]

  • Hayhow, T., et al. (2020). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Redko, T., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). Retrieved December 30, 2025, from [Link]

  • Kumar, A., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved December 30, 2025, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

  • Preparation of the N-Boc 2,5-diketopiperazine (S)-11. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved December 30, 2025, from [Link]

  • (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved December 30, 2025, from [Link]

  • Synthesis method of N-Boc piperazine. (2018). Google Patents.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved December 30, 2025, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved December 30, 2025, from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved December 30, 2025, from [Link]

  • Verma, S. K., et al. (2010). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Retrieved December 30, 2025, from [Link]

  • Malina, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Retrieved December 30, 2025, from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. Retrieved December 30, 2025, from [Link]

Sources

Incorporation of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate into bioactive molecules.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Incorporation of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 2,5-Dimethylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is considered a "privileged scaffold." Its frequent appearance in approved drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties.[1] The piperazine moiety can enhance aqueous solubility, modulate lipophilicity, and provide key hydrogen bond acceptor sites, making it a versatile tool for drug designers.[1][2][3]

The 2,5-dimethyl substitution pattern, particularly with the cis- or trans-diastereomers offered by this compound, introduces a layer of conformational rigidity and steric definition. This substitution can be crucial for optimizing ligand-receptor interactions, improving selectivity, and fine-tuning metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a stable, yet readily cleavable handle, allowing for selective functionalization of the other nitrogen. This guide provides detailed protocols and the underlying chemical rationale for incorporating this valuable building block into bioactive molecules.

Core Synthetic Strategies: A Workflow Overview

The incorporation of the this compound scaffold typically involves the formation of a carbon-nitrogen or sulfur-nitrogen bond at the unprotected N-4 position. The primary transformations include N-arylation, reductive amination, and acylation/sulfonylation, followed by an optional, but often necessary, Boc-deprotection step.

G cluster_start Starting Material cluster_reactions Key Coupling Reactions cluster_intermediate Protected Intermediate cluster_final Final Steps A tert-Butyl 2,5-dimethylpiperazine-1-carboxylate B N-Arylation (e.g., Buchwald-Hartwig) A->B C Reductive Amination A->C D Acylation / Sulfonylation A->D E N-4 Functionalized Boc-Protected Piperazine B->E C->E D->E F Boc Deprotection (Acidic Conditions) E->F G Final Bioactive Molecule F->G

General workflow for incorporating the piperazine scaffold.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or triflates.[4] For a sterically defined secondary amine like 2,5-dimethylpiperazine, the choice of ligand and base is critical to overcome steric hindrance and achieve high coupling efficiency.[4][5]

Causality and Experimental Choices:
  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used to initiate the catalytic cycle.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, or JackiePhos) are essential.[5] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.

  • Base: A non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst deactivation.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Piperazine, Base, Pd Catalyst & Ligand B Add Anhydrous Solvent (e.g., Toluene) A->B C Heat Reaction (80-110 °C) B->C D Monitor by TLC / LC-MS C->D E Cool & Dilute with Organic Solvent D->E F Filter through Celite to Remove Catalyst E->F G Aqueous Wash & Dry Organic Layer F->G H Purify via Column Chromatography G->H

Experimental workflow for Buchwald-Hartwig N-arylation.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.1 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated piperazine derivative.[4]

Parameter Typical Condition Rationale / Comment
Palladium Source Pd₂(dba)₃Common, stable Pd(0) precatalyst.
Ligand XPhos, RuPhosBulky, electron-rich ligands accelerate the reaction.[4]
Base NaOtBu, K₃PO₄Strong, non-nucleophilic base is crucial for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, high-boiling aprotic solvent.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6][7] This two-step, one-pot process first involves the formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

Causality and Experimental Choices:
  • Reducing Agent: Mild and selective reducing agents are preferred to avoid reduction of the starting carbonyl compound before iminium ion formation. Sodium triacetoxyborohydride (STAB) is exceptionally effective and widely used because it is less reactive towards ketones and aldehydes at neutral or acidic pH but readily reduces the protonated iminium ion.[8] Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) can also be employed.[9][10]

  • Solvent: Chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM) are common. The reaction can often be run in methanol for catalytic hydrogenation.[9]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that undergoes reduction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperazine and Carbonyl Compound in Solvent (e.g., DCE) B Add Reducing Agent (e.g., STAB) Portion-wise A->B C Stir at Room Temp (2-12 h) B->C D Monitor by TLC / LC-MS C->D E Quench with Saturated Aqueous NaHCO₃ D->E F Extract with Organic Solvent (DCM) E->F G Wash, Dry, and Concentrate F->G H Purify via Column Chromatography G->H

Experimental workflow for Reductive Amination.
Protocol 2: General Procedure for Reductive Amination with STAB

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, 0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound and the carbonyl compound in anhydrous DCE.

  • If desired, add a catalytic amount of glacial acetic acid to the solution.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution at room temperature. The addition may be exothermic.

  • Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to reveal the free secondary amine, which is often required for biological activity or further functionalization. This is typically achieved under acidic conditions.[11]

Causality and Experimental Choices:
  • Reagent: Strong acids are used to cleave the tert-butyl carbamate. Trifluoroacetic acid (TFA) in DCM is a very common and effective combination.[11] An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, which often yields a crystalline hydrochloride salt that is easy to isolate.[11]

  • Scavengers: If the substrate contains sensitive functional groups, scavengers like triethylsilane can be added to trap the reactive tert-butyl cation released during deprotection, preventing side reactions.

  • Work-up: The work-up is critical. After acid removal, the residue must be basified (e.g., with NaHCO₃ or a mild base) to neutralize the acid and isolate the free amine product.

G A Dissolve Boc-Protected Piperazine in Solvent (e.g., DCM) B Add Acid (TFA or HCl in Dioxane) at 0 °C to Room Temp A->B C Stir for 1-4 hours Monitor by TLC / LC-MS B->C D Remove Volatiles (Solvent & Excess Acid) in vacuo C->D E Basify Residue with Aqueous NaHCO₃ D->E F Extract with Organic Solvent, Dry, and Concentrate E->F G Yields Final Deprotected Amine F->G

Workflow for N-Boc Deprotection.
Protocol 3: General Procedure for N-Boc Deprotection with TFA

Materials:

  • N-4 functionalized Boc-protected piperazine (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 equiv, often used as a 20-50% solution in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence stops and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[11]

References

  • Palladium-catalyzed β -Selective C(sp 3 )-H Arylation of N-Boc-Piperidines. Organic Syntheses Procedure. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

  • 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC - NIH. [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • Synthesis of Mycobacterium Tuberculosis ATP Synthase Inhibitors. NTU Open Access Theses. [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI. [Link]

  • Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. [Link]

  • Special Issue : Synthesis of Bioactive Compounds. Molecules - MDPI. [Link]

  • tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. PubChem. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. MIT Open Access Articles. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). [Link]

  • Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Synthesis of N-arylpiperazines from aryl halides and piperazine under a palladium tri-tert-butylphosphine catalyst. Semantic Scholar. [Link]

Sources

Large-scale synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound, a key building block in medicinal chemistry and pharmaceutical development.[1] The protocol detailed herein focuses on the mono-Boc protection of 2,5-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O). Emphasis is placed on process safety, scalability considerations, reaction monitoring, and analytical validation to ensure a robust and reproducible synthesis. This guide is intended for researchers, chemists, and process development professionals.

Introduction and Strategic Overview

This compound is a valuable intermediate due to its protected piperazine scaffold, which allows for selective functionalization at the free secondary amine. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions while being readily removable under acidic conditions, making it a cornerstone of modern organic synthesis.[1]

The synthesis of this target molecule is primarily achieved through the nucleophilic addition of one of the secondary amines of 2,5-dimethylpiperazine to di-tert-butyl dicarbonate. The core challenge in this synthesis is achieving mono-protection selectively, as di-protection is a common side reaction.

Stereochemical Considerations: The starting material, 2,5-dimethylpiperazine, exists as two distinct stereoisomers: cis and trans. The choice of starting isomer will directly dictate the stereochemistry of the final product. This protocol is applicable to both isomers, but it is critical to use a stereochemically pure starting material if a specific isomer of the product is desired.

Process Workflow and Logic

The overall synthetic process is designed for scalability and safety, incorporating distinct stages from setup to final analysis.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Final Product reagents Reagent & Solvent Preparation reactor Reactor Setup & Inerting reagents->reactor charge Charge Piperazine & Solvent reactor->charge cool Cooling to 0-5 °C charge->cool boc_add Slow Addition of Boc₂O cool->boc_add warm Warm to RT & Stir boc_add->warm monitor Reaction Monitoring (TLC/HPLC) warm->monitor quench Aqueous Workup monitor->quench extract Solvent Extraction quench->extract dry Drying & Concentration extract->dry purify Chromatography dry->purify product Pure Product (Oil/Solid) purify->product analysis QC Analysis (NMR, MS, HPLC) product->analysis

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc-anhydride. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide (which forms from the unstable intermediate), ultimately yielding the N-Boc protected piperazine and a protonated amine. A base is used to neutralize the generated acid and free up the piperazine for reaction.

G cluster_mech Reaction Mechanism Piperazine 2,5-Dimethylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate + Boc₂O Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Product Mono-Boc Product Intermediate->Product Collapse Byproducts t-BuOH + CO₂ + Base-H⁺

Caption: Simplified schematic of the N-Boc protection mechanism.

Process Safety and Hazard Management

Handling large quantities of chemicals requires strict adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate engineering controls.

Substance CAS No. Key Hazards Recommended PPE & Handling Precautions
2,5-Dimethylpiperazine 6284-84-0Corrosive, skin and eye damage, flammable solid.Chemical-resistant gloves, safety goggles with side-shields, flame-retardant clothing. Handle under an inert atmosphere if possible. Avoid dust formation.[2]
Di-tert-butyl dicarbonate (Boc₂O) 24424-99-5Flammable, acute toxicity (inhalation), skin/eye irritant, sensitizer.[3]Work in a well-ventilated area, wear respiratory protection if vapors are present.[3] Use non-sparking tools and ground equipment.[3] Store in a refrigerator.[4]
Tetrahydrofuran (THF) 109-99-9Highly flammable liquid and vapor, may form explosive peroxides, causes serious eye irritation.[4]Keep away from heat and ignition sources.[4] Test for peroxides before use if the container has been opened previously. Use in a closed system or with local exhaust ventilation.[4]
Triethylamine (TEA) 121-44-8Highly flammable, toxic if inhaled, causes severe skin burns and eye damage.Handle with extreme care using chemical-resistant gloves, splash goggles, and a face shield. Ensure adequate ventilation.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison control center or doctor.[5]

  • Spills: Evacuate personnel to a safe area. Remove all ignition sources. Contain the spill with an inert absorbent material and dispose of it as hazardous waste.[2][4]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a ~100 g scale synthesis. Adjustments may be necessary for different scales.

Equipment and Reagents
Item Specification Quantity Molar Equiv.
Reactor 5 L, 3-neck round-bottom flask or jacketed reactor1-
Stirrer Overhead mechanical stirrer1-
Thermometer Digital thermometer with probe1-
Addition Funnel 500 mL, pressure-equalizing1-
2,5-Dimethylpiperazine (cis or trans isomer)114.19 g1.0 mol
Di-tert-butyl dicarbonate (Boc₂O)207.3 g0.95 mol
Triethylamine (TEA) Dried over KOH106.3 g (146 mL)1.05 mol
Tetrahydrofuran (THF) Anhydrous2.5 L-
Saturated NaHCO₃ solution Aqueous1.0 L-
Brine Solution Saturated aqueous NaCl1.0 L-
Magnesium Sulfate (MgSO₄) Anhydrous100 g-

Rationale for Reagent Stoichiometry: Using slightly less than one equivalent of Boc-anhydride (0.95 eq.) is a strategic choice to minimize the formation of the di-protected byproduct. The unreacted starting material is generally easier to separate from the mono-Boc product than the di-Boc byproduct. Triethylamine is used as a base to neutralize the in situ generated acid, driving the reaction to completion.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor with the overhead stirrer, thermometer, and addition funnel. Ensure the system is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charge Reagents: Charge the 2,5-dimethylpiperazine (114.19 g, 1.0 mol) and anhydrous THF (1.5 L) into the reactor. Stir the mixture until all solids are dissolved. Add the triethylamine (146 mL, 1.05 mol) to the solution.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature during the addition of Boc₂O is crucial to control the exothermic reaction and improve selectivity.

  • Boc₂O Addition: Dissolve the di-tert-butyl dicarbonate (207.3 g, 0.95 mol) in anhydrous THF (1.0 L). Transfer this solution to the addition funnel. Add the Boc₂O solution dropwise to the cold piperazine solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product should have an Rf value between the starting material (baseline) and the di-Boc byproduct (higher Rf). The reaction is complete when the starting material is mostly consumed.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1.0 L of saturated sodium bicarbonate (NaHCO₃) solution to quench any unreacted Boc₂O and neutralize acidic species.

    • Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).

    • Combine the organic layers and wash with brine (1 x 1.0 L) to remove residual water and water-soluble impurities.[6]

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[6]

Purification

For large-scale operations, purification by flash column chromatography is standard.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 50%) is typically effective.[6]

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless oil or a white solid, depending on the specific isomer.

Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

  • Molecular Formula: C₁₁H₂₂N₂O₂[7][8]

  • Molecular Weight: 214.30 g/mol [7][8]

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should be consistent with the desired structure. Key signals include the large singlet for the Boc group's nine protons around δ 1.4-1.5 ppm and signals corresponding to the methyl and piperazine ring protons.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 215.17.

  • HPLC: Purity should be assessed by HPLC, aiming for >98% for most applications.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conversion Insufficient reaction time; poor quality reagents (especially Boc₂O); moisture in the reaction.Extend reaction time and monitor by TLC/HPLC. Ensure anhydrous conditions and use fresh, high-purity Boc₂O.
High Di-Boc Formation Reaction temperature too high; rapid addition of Boc₂O.Maintain temperature at 0-5 °C during addition. Add the Boc₂O solution slowly over several hours. Use a slight deficit of Boc₂O (0.95 eq.).
Difficult Purification Product co-elutes with starting material or byproduct.Optimize the chromatography solvent system. A shallower gradient or a different solvent system (e.g., adding a small amount of triethylamine to the mobile phase) may improve separation.
Product is an Oil but Expected a Solid The product may be an oil at room temperature, or there may be residual solvent.Ensure all solvent is removed under high vacuum. The physical state can depend on the specific isomer and purity.

References

  • Gatfaoui, T., Landolsi, M., & Abid, S. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1146. Retrieved from [Link]

  • Google Patents. (n.d.). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
  • MDPI. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Mar. Drugs 2021, 19(11), 609. Retrieved from [Link]

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. J. Org. Chem., 2023, 88, 6901-6910. Retrieved from [Link]

  • PubChemLite. (n.d.). (2s,5r)-1-boc-2,5-dimethylpiperazine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Boc-2,6-dimethyl-piperazine. Retrieved from [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-506. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank 2013, 2013(4), M806. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Advanced Materials Research, 1092-1093, 785-788. Retrieved from [Link]

Sources

Asymmetric synthesis of chiral tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Asymmetric Synthesis of Chiral tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals, from antibacterial to antipsychotic agents.[1] Its ability to form multiple hydrogen bonds and modulate physicochemical properties like solubility and basicity makes it a valuable component in drug design.[1] When stereogenic centers are introduced, as in 2,5-dimethylpiperazine, the specific stereoisomer often dictates biological activity. Consequently, robust and scalable methods for the asymmetric synthesis of specific chiral piperazine derivatives, such as this compound, are of paramount importance to researchers in drug discovery and development. This molecule serves as a crucial chiral building block, where the Boc (tert-butoxycarbonyl) group protects one nitrogen, allowing for selective functionalization of the other.[2][3]

This document provides a comprehensive guide to a reliable, field-proven method for synthesizing a specific enantiomer of this compound, starting from the chiral pool. We will delve into the causality behind the chosen synthetic route, provide detailed, step-by-step protocols, and offer insights into process control and characterization.

Strategic Overview: The Chiral Pool Approach

Several strategies exist for obtaining chiral piperazines, including enzymatic resolution, desymmetrization of meso-compounds, and the use of chiral auxiliaries.[4][5][6] However, one of the most direct and reliable methods is the "chiral pool" approach, which utilizes readily available, enantiopure starting materials like amino acids.

This guide details a multi-step synthesis starting from L-alanine methyl ester. The core logic of this pathway is to construct a chiral diketopiperazine intermediate, which locks in the desired stereochemistry. This stable intermediate is then reduced to the corresponding piperazine, followed by selective mono-N-Boc protection.

G cluster_0 Phase 1: Diketopiperazine Formation cluster_1 Phase 2: Reduction & Protection cluster_2 Phase 3: Deprotection L_Alanine L-Alanine Methyl Ester (Starting Material) N_Benzyl N-Benzylation L_Alanine->N_Benzyl Step 1 Peptide_Coupling Peptide Coupling with Boc-D-Alanine N_Benzyl->Peptide_Coupling Step 2 Diketopiperazine (3R,6S)-1-Benzyl-3,6-dimethyl- piperazine-2,5-dione Peptide_Coupling->Diketopiperazine Step 3 & 4 (Deprotection & Cyclization) Piperazine (2R,5S)-1-Benzyl- 2,5-dimethylpiperazine Diketopiperazine->Piperazine Step 5: LAH Reduction Boc_Protection Mono-N-Boc Protection Piperazine->Boc_Protection Final_Product_Intermediate (2R,5S)-4-Benzyl-2,5-dimethyl- piperazine-1-carboxylate Boc_Protection->Final_Product_Intermediate Final_Product tert-Butyl (2R,5S)-2,5-dimethyl- piperazine-1-carboxylate (Target Molecule) Final_Product_Intermediate->Final_Product Step 6: Debenzylation

Caption: Overall synthetic workflow from L-Alanine to the target molecule.

Part 1: Synthesis of Chiral Diketopiperazine Intermediate

The initial phase focuses on constructing the key intermediate, (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione. This is achieved through a sequence of standard peptide synthesis reactions. The use of both L- and D-amino acid derivatives is crucial for establishing the cis relationship of the methyl groups in the final product after cyclization.

Protocol 1.1: Preparation of (S)-Methyl 2-(benzylamino)propanoate

This step attaches a benzyl protecting group, which is stable through the next few steps but can be removed later via hydrogenolysis.

ReagentMolar Eq.MW ( g/mol )AmountNotes
L-alanine methyl ester HCl1.0139.58e.g., 10.0 gStarting chiral material
Benzyl bromide2.2171.0426.9 g (18.8 mL)Alkylating agent
Potassium carbonate (K₂CO₃)3.0138.2129.7 gBase
Acetonitrile (MeCN)--200 mLSolvent

Step-by-Step Methodology:

  • To a stirred suspension of L-alanine methyl ester hydrochloride and potassium carbonate in acetonitrile, add benzyl bromide at room temperature.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor reaction progress via TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to obtain the dibenzylated product as an oil. Note: Dibenzylation is expected; the desired monobenzylated product is often carried forward.

Protocol 1.2: Peptide Coupling and Cyclization

This protocol involves coupling the N-benzylated alanine derivative with Boc-protected D-alanine, followed by deprotection and spontaneous cyclization to form the diketopiperazine.[7]

ReagentMolar Eq.MW ( g/mol )AmountNotes
(S)-Methyl 2-(benzylamino)propanoate1.0193.24e.g., 9.28 gFrom Protocol 1.1
Boc-D-alanine1.1189.2110.0 gCoupling partner
EDCI1.2191.7011.0 gCoupling agent
DMAP0.1122.17587 mgCatalyst
Dichloromethane (DCM)--100 mLSolvent

Step-by-Step Methodology:

  • Dissolve the N-benzylated alanine derivative and Boc-D-alanine in dichloromethane.[7]

  • Add 4-dimethylaminopyridine (DMAP) and cool the solution to 0°C in an ice bath.[7]

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) portion-wise and stir the reaction at room temperature overnight.[7]

  • Work-up: Extract the reaction mixture with chloroform and wash sequentially with 5% citric acid solution, water, and saturated sodium bicarbonate solution.[7] Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Cyclization: The resulting dipeptide ester is then deprotected (e.g., using TFA in DCM to remove the Boc group) and heated in a high-boiling solvent like toluene or xylene with a catalytic amount of acid (e.g., acetic acid) to induce cyclization to the diketopiperazine.

Part 2: Reduction to Chiral Piperazine

This phase is the critical reduction of the amide carbonyls in the diketopiperazine ring to form the piperazine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Protocol 2.1: LAH Reduction of Diketopiperazine

Causality: LAH is a potent, non-selective reducing agent necessary to convert the stable amide bonds of the diketopiperazine to amines. The reaction is highly exothermic and requires careful temperature control and an inert atmosphere.

ReagentMolar Eq.MW ( g/mol )AmountNotes
(3R,6S)-1-benzyl-diketopiperazine1.0232.29e.g., 4.05 gFrom Part 1
Lithium aluminum hydride (LAH)1.5 - 2.037.95e.g., 1.32 gReducing agent
Tetrahydrofuran (THF), anhydrous--70 mLSolvent

Step-by-Step Methodology:

  • Under an argon atmosphere, suspend LAH in anhydrous THF in a flask equipped with a reflux condenser.[7]

  • Cool the suspension to 0°C.

  • Add a solution of the diketopiperazine in anhydrous THF dropwise to the LAH suspension. Caution: Exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66°C) for 4-6 hours.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add X mL of water, X mL of 15% NaOH (aq), and then 3X mL of water, where X is the mass of LAH used in grams.

  • Stir the resulting granular precipitate at room temperature overnight.[7]

  • Filter the mixture and wash the solid with THF. Concentrate the combined filtrates to yield crude (2R,5S)-1-benzyl-2,5-dimethylpiperazine. The product can be purified by chromatography if necessary.

Part 3: Mono-Boc Protection and Final Deprotection

With the chiral piperazine in hand, the final steps involve selectively protecting one of the two non-equivalent nitrogen atoms, followed by removal of the benzyl group to yield the final product.

Protocol 3.1: Selective Mono-N-Boc Protection

Causality: The two nitrogen atoms in (2R,5S)-1-benzyl-2,5-dimethylpiperazine are sterically and electronically different. The N4 nitrogen is less sterically hindered than the N1 nitrogen bearing the benzyl group, making it more accessible for reaction with the bulky di-tert-butyl dicarbonate (Boc₂O). This steric difference allows for selective mono-protection.[2]

Caption: Rationale for selective mono-Boc protection.

ReagentMolar Eq.MW ( g/mol )AmountNotes
(2R,5S)-1-benzyl-2,5-dimethylpiperazine1.0204.31e.g., 3.52 gFrom Protocol 2.1
Di-tert-butyl dicarbonate (Boc₂O)1.2218.254.56 gBoc-protecting agent
Triethylamine (TEA)1.2101.192.12 g (2.9 mL)Base
Tetrahydrofuran (THF)--50 mLSolvent

Step-by-Step Methodology:

  • Dissolve the benzyl-piperazine derivative in THF and add triethylamine.[7]

  • Cool the solution to 0°C and add a solution of Boc₂O in THF dropwise.[7]

  • Stir for 15 minutes at 0°C, then allow the reaction to warm to room temperature and stir for an additional 5-6 hours.[7]

  • Work-up: Add water to the reaction and extract with ethyl acetate. Wash the organic layer with saturated brine, dry over sodium sulfate, and concentrate.[7]

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the mono-Boc protected product.[7]

Protocol 3.2: Debenzylation via Hydrogenolysis

This final step removes the benzyl group to free the second nitrogen, yielding the target compound.

ReagentMolar Eq.MW ( g/mol )AmountNotes
Boc-protected benzyl-piperazine1.0304.44e.g., 2.0 gFrom Protocol 3.1
Palladium on Carbon (10% Pd/C)10-20% w/w-200-400 mgCatalyst
Formic Acid5.046.031.5 g (1.2 mL)Hydrogen source
Methanol (MeOH)--60 mLSolvent

Step-by-Step Methodology:

  • Under an inert atmosphere (argon), dissolve the starting material in methanol.[7]

  • Carefully add 10% Pd/C, followed by formic acid.[7] Caution: Reaction can be exothermic and produce gas.

  • Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer, concentrate, and purify by chromatography if necessary to yield the final product, tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate .

Characterization and Quality Control

To ensure the successful synthesis and high purity of the final compound, a combination of analytical techniques is essential.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmationSignals corresponding to the piperazine ring protons, methyl groups, and the bulky tert-butyl group. Absence of benzyl signals.
Mass Spectrometry Molecular weight verificationDetection of the correct molecular ion peak (M+H)⁺.
Chiral HPLC/SFC Enantiomeric excess (e.e.) determinationUsing a chiral stationary phase, a single major peak should be observed, confirming high enantiopurity.[8][9]
FT-IR Functional group analysisPresence of N-H stretch (for the free amine) and C=O stretch (for the carbamate).

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.).
  • How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER?. (n.d.). Guidechem.
  • An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. (n.d.). Benchchem.
  • Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (2025).
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). Wiley Online Library.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2025).
  • (2S,5S)
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.).
  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (n.d.).
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. (n.d.). PubMed.
  • Synthesis method of N-Boc piperazine. (n.d.).
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012).
  • Preparation of 2,5-dimethylpiperazine. (n.d.).
  • Process for preparing 2,5-diketopiperazine derivatives. (n.d.).
  • (2S,5S)
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum.
  • One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenyl
  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
  • Advances in Asymmetric N Construction of Metal and Organic Small Molecules. (2022).
  • Asymmetric synthesis of amines using tert-butanesulfinamide. (2013).
  • Asymmetric Synthesis of Amines. (n.d.).
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections.
  • The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. (1999). Organic Chemistry Portal.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. (2020). Royal Society of Chemistry.

Sources

Use of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in parallel synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in Parallel Synthesis for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2][3][4] While simple N,N'-disubstitution is common, the exploration of more complex, three-dimensional chemical space is critical for discovering next-generation therapeutics. This guide focuses on this compound, a sophisticated building block designed for diversity-oriented synthesis. The strategic placement of methyl groups on the piperazine core introduces stereochemical complexity and steric constraints that can enhance target affinity and selectivity. The mono-Boc protection scheme provides an orthogonal handle for sequential, controlled functionalization, making it an ideal reagent for parallel synthesis and the rapid generation of diverse chemical libraries.[2][5] This document provides a detailed overview of its properties, core synthetic strategies, step-by-step protocols, and troubleshooting advice for its effective implementation in drug discovery programs.

Introduction: The Strategic Advantage of a Substituted Scaffold

The value of the piperazine ring in drug design stems from its ability to improve aqueous solubility and oral bioavailability.[4][6] However, the vast majority of piperazine-containing drugs feature substitutions only at the nitrogen atoms, leaving the carbon backbone underutilized.[5][7] this compound addresses this limitation by incorporating two methyl groups, which serve several key functions:

  • Stereochemical Control: The presence of two stereocenters (often in a cis or trans configuration) provides a rigid, pre-organized scaffold that projects substituents into well-defined vectors in three-dimensional space. This is critical for optimizing interactions within a biological target's binding pocket.[8]

  • Modulation of Physicochemical Properties: The alkyl substituents increase lipophilicity and can influence the pKa of the nitrogen atoms, providing chemists with additional levers to fine-tune ADME properties.

  • Exploration of Novel Chemical Space: Moving beyond simple N-substituted piperazines allows for the exploration of novel pharmacophores and intellectual property.

The tert-butyloxycarbonyl (Boc) protecting group is essential for its use in parallel synthesis.[2][9] It masks one of the two nitrogen atoms, preventing symmetrical side reactions and enabling a controlled, two-stage diversification strategy. This approach is fundamental to building combinatorial libraries where structural diversity is systematically introduced.[2]

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂[10]
Molecular Weight 214.31 g/mol
Appearance White to off-white solid or crystalline powder[3]
Typical Stereochemistry Available as cis, trans, or specific enantiomers (e.g., (2R,5S))[10][11]
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), and Dioxane.[9][12]

Core Workflow for Parallel Library Synthesis

The use of this compound in parallel synthesis follows a logical and powerful three-phase workflow. This process is designed for implementation in multi-well plates (e.g., 96-well format) to rapidly generate hundreds or thousands of distinct molecules.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: tert-Butyl 2,5-dimethylpiperazine-1-carboxylate B Phase 1: Diversification at N4 (e.g., Reductive Amination) A->B Add Reagents to each well D Phase 2: Boc Deprotection (Acidic Conditions) B->D Treat entire plate C Array of R1 Aldehydes/ Ketones C->B E Phase 3: Diversification at N1 (e.g., Acylation) D->E Add Reagents to each well G Final Library: Purification & Screening E->G Isolate products F Array of R2 Acyl Chlorides/ Carboxylic Acids F->E

Caption: Core three-phase workflow for parallel library generation.

Experimental Protocols

The following protocols are generalized for use in parallel synthesis formats. Reagent quantities should be adjusted based on the scale and specific substrates used.

Protocol 1: Phase 1 - N4 Diversification via Reductive Amination

This protocol describes the alkylation of the free secondary amine using an array of diverse aldehydes or ketones.

Materials:

  • This compound

  • Array of aldehydes or ketones (R¹-CHO or R¹-C(O)-R¹') (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

  • 96-well reaction block

Procedure:

  • Reagent Preparation: In each well of the reaction block, add a solution of this compound (1.0 equiv.) in DCM.

  • Aldehyde/Ketone Addition: To each well, add a different aldehyde or ketone (1.1 equiv.).

  • Initiation: Seal the block and allow the mixture to stir for 30-60 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) to each well. Caution: The reaction may be mildly exothermic.

  • Reaction: Seal the reaction block and shake or stir at room temperature for 12-24 hours.

  • Monitoring: Progress can be monitored by taking a small aliquot from a representative well and analyzing via LC-MS to confirm the consumption of the starting material.

  • Work-up: Quench each reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM (2x). The organic layers can be combined in a corresponding deep-well plate.

  • Purification: The solvent is removed in vacuo. The resulting library of N4-alkylated products can often be used in the next step without further purification or purified via parallel flash chromatography.

Protocol 2: Phase 2 - N1 Boc Deprotection

This step is critical for unmasking the second nitrogen atom for further functionalization. The choice of acid depends on the stability of the R¹ group introduced in Phase 1.[13]

MethodReagents & ConditionsAdvantagesConsiderations
TFA/DCM 20-50% Trifluoroacetic Acid (TFA) in DCM, 0°C to RT, 1-4 hours.[14]Fast, efficient, volatile reagents are easily removed.TFA is harsh and may cleave other acid-labile groups (e.g., t-butyl esters).
HCl/Dioxane 4M HCl in 1,4-Dioxane, RT, 1-4 hours.[13]Milder than TFA for some substrates. Product often precipitates as the HCl salt, aiding isolation.Dioxane is non-volatile and must be thoroughly removed. The resulting HCl salt may need neutralization before the next step.

Detailed Protocol (TFA/DCM Method):

  • Dissolution: Dissolve the crude product from Phase 1 in anhydrous DCM (0.1-0.5 M) in each well of a reaction block.

  • Cooling: Cool the block to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA (5-10 equivalents, often as a 20-50% solution in DCM) to each well.

  • Reaction: Remove the ice bath and allow the reactions to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor a representative reaction by LC-MS until the Boc-protected starting material is consumed.[14]

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual acid.[13]

    • Carefully add a saturated aqueous solution of NaHCO₃ to each well until effervescence ceases.

    • Extract with DCM or EtOAc (3x).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine.

Protocol 3: Phase 3 - N1 Diversification via Acylation

This final diversification step involves acylating the newly exposed N1 amine with an array of acyl chlorides or carboxylic acids.

Materials:

  • Deprotected piperazine library from Phase 2

  • Array of acyl chlorides (R²-COCl) (1.1 equivalents) OR Array of carboxylic acids (R²-COOH) (1.1 equiv.)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Coupling Agent (for carboxylic acids): HATU or HOBt/EDC (1.2 equiv.)

  • Solvent: DCM or DMF, anhydrous

Procedure (using Acyl Chlorides):

  • Reagent Preparation: Dissolve the crude product from Phase 2 in anhydrous DCM in each well. Add DIPEA (2.0 equiv.).

  • Acyl Chloride Addition: To each well, add a solution of a different acyl chloride (1.1 equiv.) in DCM.

  • Reaction: Seal the block and shake at room temperature for 2-16 hours.

  • Monitoring: Check for completion via LC-MS.

  • Work-up & Purification: Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final products should be purified by an appropriate method, such as preparative HPLC or parallel flash chromatography, to yield the final library of pure compounds for biological screening.

Visualization of Parallel Synthesis Workflow

The following diagram illustrates the process flow for generating a diverse library from the core scaffold in a 96-well plate format.

Caption: Workflow for a 96-well plate parallel library synthesis.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Incomplete Reaction (Phase 1 or 3) Insufficient reaction time. Steric hindrance from bulky R groups or the 2,5-dimethyl scaffold.[15] Poor quality reagents (e.g., wet solvent, old reducing agent).Monitor reaction by LC-MS and prolong reaction time if necessary. Consider a moderate increase in temperature (e.g., to 40-50°C). Use freshly opened anhydrous solvents and high-purity reagents.
Low Yield after Boc Deprotection Product loss during work-up, especially if the resulting amine salt is water-soluble.[14] Incomplete reaction due to insufficient acid.Ensure the aqueous layer is thoroughly basic (pH > 9) before extraction to convert the product to its free base form. Perform multiple extractions (3-4x).[14] Increase the equivalents of TFA or HCl solution.
Formation of Side Products Over-alkylation or acylation if deprotection was incomplete. Degradation of sensitive functional groups under harsh acidic conditions.Ensure deprotection is complete before proceeding to Phase 3. Use the milder HCl/Dioxane method for deprotection if the R¹ group is acid-labile. Consider protecting susceptible functional groups.
Purification Difficulties Final products are oils or difficult to crystallize. Co-elution of byproducts during chromatography.Consider converting the final amine to a more crystalline salt (e.g., fumarate, citrate) for easier handling.[14] Optimize chromatography conditions (e.g., different solvent system, use of buffered mobile phase, different stationary phase).

Conclusion

This compound is a high-value building block for modern parallel synthesis. Its pre-installed stereocenters and orthogonal protecting group strategy enable the efficient and controlled construction of complex, three-dimensional molecules. By providing a rigid core, it allows medicinal chemists to systematically probe the structure-activity relationships of substituents at two distinct points of diversity. The protocols and workflows outlined in this guide offer a robust framework for leveraging this reagent to accelerate the discovery of novel chemical entities for a wide range of therapeutic targets.

References

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2018).
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2018).
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: N-Boc Deprotection of Piperazine Deriv
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • (2S,5S)
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Benchchem.
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • The Role of N-Boc-Piperazine in Advancing Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2025).
  • The medicinal chemistry of piperazines: A review. (2022). PubMed.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry.
  • tert-butyl (2R,5S)
  • Synergy between electron donor and steric hindrance in Alkylated-Piperazine absorbents for efficient CO2 capture. Middlesex University Research Repository.
  • tert-Butyl (2R,5S)
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI.

Sources

Application Notes & Protocols for Solid-Phase Synthesis Using tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Combinatorial Chemistry and Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs targeting a wide array of biological targets.[1][2][3] Its ability to present substituents in defined spatial orientations, coupled with its favorable physicochemical properties, makes it an attractive core for the design of novel therapeutics. The 2,5-dimethyl substitution pattern introduces conformational rigidity and stereochemical complexity, offering a means to refine binding interactions with biological macromolecules.

This document provides a comprehensive guide to the application of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in solid-phase synthesis (SPS). The use of a solid support streamlines the synthetic process by simplifying purification, enabling the use of excess reagents to drive reactions to completion, and facilitating automation for the construction of chemical libraries.[1][4] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for sequential, controlled functionalization of the scaffold, making it an ideal building block for creating diverse molecular libraries for drug discovery and peptidomimetic development.[5]

These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel chemical entities. We will detail the strategic considerations and step-by-step methodologies for the immobilization, deprotection, and derivatization of this versatile building block on a solid support.

Strategic Overview: The Solid-Phase Workflow

The solid-phase synthesis strategy using this compound is a multi-step process that leverages the differential reactivity of the two nitrogen atoms within the piperazine ring. One nitrogen is temporarily protected with a Boc group, while the other is available for initial reaction or attachment to the solid support.

The general workflow can be conceptualized as follows:

sps_workflow cluster_resin_prep Resin Preparation cluster_immobilization Immobilization cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Select & Swell Resin Immobilize Attach Piperazine Scaffold (via secondary amine) Resin->Immobilize Functionalization Deprotection Boc Deprotection (TFA or HCl) Immobilize->Deprotection Resin-bound piperazine Coupling Couple Building Block (e.g., R-COOH or R-CHO) Deprotection->Coupling Free secondary amine Wash Wash Resin Coupling->Wash Elongation Wash->Deprotection Repeat cycle as needed Cleavage Cleave from Resin Wash->Cleavage Completed sequence Purification Purify Final Product Cleavage->Purification

Figure 1: General workflow for solid-phase synthesis.

This modular approach allows for the systematic introduction of diversity at the second nitrogen atom of the piperazine ring, leading to the generation of libraries of N-monosubstituted piperazine derivatives.[1][4][6]

Experimental Protocols

PART 1: Resin Selection and Immobilization of the Piperazine Scaffold

The choice of resin is critical and depends on the desired cleavage conditions for the final product. For acid-labile cleavage, 2-Chlorotrityl chloride (2-CTC) resin is a suitable choice as it allows for the release of the product under mild acidic conditions that do not affect other acid-sensitive groups.[5]

Protocol 1.1: Immobilization on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of this compound to a 2-CTC resin via its secondary amine.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g substitution)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Piperazine Solution: In a separate flask, dissolve this compound (2.0 eq) in anhydrous DCM.

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the piperazine solution to the resin, followed by the addition of DIPEA (4.0 eq).[5]

  • Agitation: Gently agitate the resin slurry at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[5]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the piperazine on the resin can be determined gravimetrically or by cleaving a small sample and analyzing the cleavage solution.

PART 2: Boc Deprotection

With the piperazine scaffold immobilized, the next step is the removal of the Boc protecting group to expose the second secondary amine for further functionalization. This is typically achieved under acidic conditions.

Protocol 2.1: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected piperazine-functionalized resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • 10% DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the resin in DCM for 20 minutes.

  • Deprotection Cocktail: Prepare a solution of 20-50% TFA in DCM.[7][8] If the molecule contains sensitive functional groups, scavengers like TIS (2.5%) can be added to trap the reactive tert-butyl cations generated during deprotection.[7]

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the TFA/DCM solution and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the TFA/DCM solution and agitate for an additional 20-30 minutes.[5][9]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove all traces of acid.

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2x), agitating for 5 minutes each time. This step is crucial to neutralize the trifluoroacetate salt and generate the free amine.[9]

    • Wash the resin with DMF (3x) and then DCM (3x).

  • Confirmation: A qualitative test, such as the Chloranil or Kaiser test, can be performed on a small sample of beads to confirm the presence of a free secondary amine.[5]

Figure 2: Boc deprotection of the resin-bound piperazine.

PART 3: Derivatization of the Piperazine Scaffold

Once deprotected, the free secondary amine on the resin-bound piperazine is ready for coupling with a variety of building blocks. Below are protocols for two common derivatization reactions: amide bond formation and reductive amination.

Protocol 3.1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid to the free amine on the piperazine scaffold.

Materials:

  • Deprotected piperazine-functionalized resin

  • Carboxylic acid (R-COOH)

  • Coupling reagent (e.g., HATU, HBTU, or DIC)[10][11]

  • Base (e.g., DIPEA or Collidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vial, dissolve the carboxylic acid (3.0 eq) and a coupling reagent such as HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.[5]

  • Coupling Reaction: Add the activated carboxylic acid solution to the swollen, deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered couplings, reaction time may need to be extended or a double coupling performed.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling (disappearance of the free amine). If the test is positive, repeat the coupling step.

Protocol 3.2: Reductive Amination

This protocol is used to couple an aldehyde or ketone to the piperazine, resulting in an N-alkylated product.

Materials:

  • Deprotected piperazine-functionalized resin

  • Aldehyde or ketone (R-CHO or R-COR')

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)[12][13]

  • Solvent (e.g., 1,2-dichloroethane (DCE) or DMF)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Resin Swelling: Swell the deprotected resin in the chosen solvent (e.g., DCE).

  • Imine Formation: Add the aldehyde or ketone (5.0-10.0 eq) to the resin slurry. A small amount of acetic acid can be added to catalyze imine formation. Agitate for 1 hour at room temperature.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (5.0-10.0 eq), to the mixture.

  • Agitation: Agitate the reaction at room temperature for 4-16 hours.[2][13]

  • Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

ParameterAmide CouplingReductive AminationNotes
Electrophile Carboxylic AcidAldehyde/KetoneA wide variety of commercially available building blocks can be used.
Activating/Reducing Agent HATU, HBTU, DICNaBH(OAc)₃Choice of reagent can impact efficiency and side reactions.[2][10]
Typical Efficiency 95-99%85-95%Efficiency can be sequence and substrate dependent.
Monitoring Kaiser or Chloranil TestLC-MS of a test cleavageMonitoring is key to ensuring complete reaction.
PART 4: Cleavage of the Final Product from the Resin

The final step is the cleavage of the synthesized molecule from the solid support. The conditions for this step are dictated by the type of linker used in the resin.

Protocol 4.1: Cleavage from 2-CTC Resin

Materials:

  • Dried, derivatized resin

  • Cleavage cocktail (e.g., 1-5% TFA in DCM)

  • Collection vessel

Procedure:

  • Resin Preparation: Place the dried resin in a solid-phase synthesis vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 1% TFA in DCM) to the resin and agitate for 30-60 minutes.

  • Collection: Drain the cleavage solution into a collection flask.

  • Repeat Cleavage: Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude product. The product can then be purified by standard techniques such as HPLC or crystallization.

Applications in Drug Discovery

The solid-phase synthesis of libraries based on the this compound scaffold has broad applications:

  • Peptidomimetics: The rigid piperazine core can be used to mimic beta-turns in peptides, potentially leading to analogs with improved metabolic stability and oral bioavailability.

  • Scaffold Decoration: The sequential functionalization of the two piperazine nitrogens allows for the creation of large, diverse libraries for high-throughput screening against various biological targets.

  • Focused Libraries: By selecting appropriate building blocks for derivatization, focused libraries can be synthesized to explore structure-activity relationships (SAR) for a particular target class, such as GPCRs or kinases, where the piperazine motif is prevalent.[1]

References

  • Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2002). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. Journal of Combinatorial Chemistry, 4(3), 260–263. [Link]

  • Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2002). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Combinatorial Science. [Link]

  • Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (n.d.). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Washington University School of Medicine Research Profiles. [Link]

  • ResearchGate. (2006). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ResearchGate. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • MDPI. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS combinatorial science, 17(3), 152–155. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Royal Society of Chemistry. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]

  • National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. NIH. [Link]

  • Prasanthi, G. (2014). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • ResearchGate. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • PubChem. (n.d.). tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. PubChem. [Link]

  • ResearchGate. (2002). ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V). ResearchGate. [Link]

Sources

Catalytic Methods for the Synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2,5-dimethylpiperazine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to modulate their physicochemical properties and biological activity. Its synthesis involves two critical stages: the formation of the 2,5-dimethylpiperazine core and its subsequent regioselective mono-N-Boc protection. This application note provides a comprehensive guide to robust catalytic methods for the synthesis of this key intermediate. We will explore and compare distinct catalytic strategies for constructing the piperazine ring, including catalytic hydrogenation and reductive amination, followed by a detailed, field-proven protocol for the mono-protection step. This guide is designed to provide researchers with the foundational knowledge and practical methodologies required for the efficient and scalable synthesis of this compound.

Introduction: The Strategic Importance of the 2,5-Dimethylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs spanning therapeutic areas from oncology to central nervous system disorders.[1] The introduction of methyl groups at the C-2 and C-5 positions creates stereogenic centers, offering a three-dimensional diversity that is crucial for optimizing ligand-receptor interactions. The tert-butoxycarbonyl (Boc) protecting group serves as a versatile handle, enabling selective functionalization of one nitrogen atom while the other remains available for subsequent reactions, such as amide bond formation or reductive amination.

The synthesis of this compound, therefore, follows a logical two-part strategy:

  • Formation of the Heterocyclic Core: Catalytic synthesis of 2,5-dimethylpiperazine.

  • Regioselective Protection: Mono-N-Boc protection of the resulting diamine.

This guide will dissect catalytic approaches for the first stage and provide a standardized protocol for the second, ensuring a reliable pathway to this high-value intermediate.

Part I: Catalytic Synthesis of the 2,5-Dimethylpiperazine Core

The efficient construction of the 2,5-dimethylpiperazine ring is paramount. Two primary catalytic routes have proven effective and scalable: the hydrogenation of 2,5-dimethylpyrazine and the cyclization of amino alcohols.

Method A: Catalytic Hydrogenation of 2,5-Dimethylpyrazine

This is one of the most direct methods, starting from the readily available aromatic precursor, 2,5-dimethylpyrazine. The reaction involves the reduction of the two imine bonds within the pyrazine ring to yield the saturated piperazine.

Causality Behind Experimental Choices:

  • Catalyst: The choice of catalyst is critical for both efficiency and stereoselectivity. Noble metal catalysts such as Iridium, Ruthenium, and Rhodium are highly effective. Iridium-based catalysts, in particular, have shown excellent activity for the hydrogenation of nitrogen heterocycles.[2][3] Raney Nickel can also be used as a more economical, albeit sometimes less selective, alternative.

  • Hydrogen Pressure: High hydrogen pressure (typically >50 bar) is required to overcome the aromaticity of the pyrazine ring and drive the reaction to completion.

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they can participate in the protonolysis steps of the hydrogenation mechanism.

The hydrogenation typically yields a mixture of cis and trans diastereomers. The ratio is influenced by the catalyst, solvent, and temperature.

Method B: Catalytic Cyclization of 2-Aminopropanol-1

This method represents a classical and cost-effective industrial approach, involving the intermolecular condensation of two molecules of an amino alcohol.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel is the catalyst of choice for this transformation.[4] It effectively catalyzes both the dehydrogenation of the alcohol to an aldehyde intermediate and the subsequent reductive amination steps.

  • Temperature and Pressure: The reaction requires elevated temperatures (140–220°C) and hydrogen pressure (750–2000 psi) to facilitate the dehydration and cyclization steps.[4]

  • Mechanism: The reaction proceeds via a complex sequence of dehydrogenation, imine formation, and intramolecular cyclization followed by reduction. The presence of hydrogen helps to maintain catalyst activity and reduces the formation of byproducts.

This method also produces a mixture of cis and trans isomers, which can often be separated via crystallization or chromatography.[4]

Data Presentation: Comparison of Core Synthesis Methods
FeatureMethod A: Hydrogenation of PyrazineMethod B: Cyclization of Amino Alcohol
Starting Material 2,5-Dimethylpyrazine2-Aminopropanol-1
Typical Catalyst Iridium-based complexes, Ru/C, Rh/C, Raney NiRaney Nickel
Pressure High (e.g., 50-100 bar H₂)High (e.g., 50-135 bar H₂)
Temperature Moderate to High (e.g., 80-150°C)High (140-220°C)[4]
Key Advantage Direct, high atom economyUtilizes inexpensive starting materials
Key Disadvantage Requires specialized high-pressure equipmentHigh temperatures, can lead to more byproducts
Stereoselectivity Produces cis/trans mixture; ratio is catalyst-dependentProduces cis/trans mixture

Part II: Regioselective Mono-N-Boc Protection

Once 2,5-dimethylpiperazine (as a cis/trans mixture or an isolated isomer) is obtained, the next critical step is the selective protection of one of the two secondary amine groups. Due to the symmetrical nature of the molecule, statistical protection would yield a mixture of unprotected, mono-protected, and di-protected products. However, by carefully controlling the stoichiometry and reaction conditions, high yields of the desired mono-Boc product can be achieved.

Causality Behind Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for introducing the Boc group.

  • Stoichiometry: Using a slight excess of the piperazine relative to the Boc anhydride, or carefully controlling the addition of the anhydride, disfavors the formation of the di-protected species.

  • Solvent & Temperature: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate are ideal.[5] The reaction is often performed at 0°C to room temperature. The lower temperature helps to control the reaction rate, improving selectivity for mono-protection.

  • Base: A non-nucleophilic base like triethylamine (TEA) may be added to scavenge the acid byproduct of the reaction, although it is not always strictly necessary.

Visualization of the Synthetic Workflow

G cluster_0 Part I: Core Synthesis cluster_1 Part II: Boc Protection Pyrazine 2,5-Dimethylpyrazine Piperazine 2,5-Dimethylpiperazine (cis/trans mixture) Pyrazine->Piperazine Catalytic Hydrogenation (e.g., Ir, Ru, Ni) AminoAlcohol 2-Aminopropanol-1 AminoAlcohol->Piperazine Catalytic Cyclization (Raney Ni) FinalProduct tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Piperazine->FinalProduct BocAnhydride Boc₂O BocAnhydride->FinalProduct Regioselective Acylation

Caption: Overall workflow for the two-stage synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylpiperazine via Hydrogenation

This protocol is adapted from established principles of pyrazine hydrogenation.[2][3]

Materials:

  • 2,5-Dimethylpyrazine (1.0 equiv.)

  • 5% Ruthenium on Carbon (Ru/C) (5 mol%)

  • Methanol (MeOH)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • To a high-pressure autoclave, add 2,5-dimethylpyrazine and methanol (approx. 0.2 M concentration).

  • Carefully add the 5% Ru/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 80 bar.

  • Heat the reactor to 100°C while stirring vigorously.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring the pressure drop to gauge hydrogen consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2,5-dimethylpiperazine as a mixture of cis and trans isomers. The product can be purified by distillation or used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol is based on standard and reliable Boc-protection procedures.[5]

Materials:

  • 2,5-Dimethylpiperazine (cis/trans mixture from Protocol 1) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) (1.1 equiv.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2,5-dimethylpiperazine and triethylamine in anhydrous THF (approx. 0.5 M).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the di-tert-butyl dicarbonate in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • The resulting crude oil can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the desired mono-protected product.

Visualization of the Boc-Protection Mechanism

G node_piperazine R₂NH (Piperazine) node_intermediate Tetrahedral Intermediate node_piperazine->node_intermediate Nucleophilic Attack node_boc Boc₂O node_boc->node_intermediate node_product R₂N-Boc (Protected Piperazine) node_intermediate->node_product Collapse & Proton Transfer node_byproduct t-BuOH + CO₂ node_intermediate->node_byproduct

Caption: Simplified mechanism for N-Boc protection.

Trustworthiness: Self-Validating Systems & Troubleshooting

ObservationPotential CauseRecommended Action
Low conversion in hydrogenation Catalyst deactivation; Insufficient H₂ pressure or leaks.Ensure the catalyst is fresh. Check the reactor for leaks. Increase reaction time or temperature moderately.
Formation of di-Boc byproduct Boc₂O added too quickly or in excess; reaction too warm.Add Boc₂O solution dropwise at 0°C. Use a slight excess of piperazine.
Difficulty separating cis/trans isomers Isomers have similar polarity.For the unprotected piperazine, fractional distillation or selective crystallization of a salt (e.g., dihydrochloride) may be effective. For the Boc-protected product, careful column chromatography is usually required.
Incomplete Boc-protection Insufficient Boc₂O or reaction time.Ensure accurate stoichiometry. Increase reaction time and monitor by TLC until the starting material is consumed.

References

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

  • Sergeev, A. G., et al. (2019). Methods for the catalytic synthesis of piperazine. Catalysis in Industry. [Link]

  • Fujita, K.-I., Wada, T., & Shiraishi, T. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Angewandte Chemie International Edition, 56(36), 10886–10889. [Link]

  • Fujita, K.-I., et al. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. ResearchGate. [Link]

  • Ben Nasr, T., et al. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E. [Link]

  • Sum, F.-W., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry. [Link]

  • Shimada, N., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

  • Godfrey, I. M. (1958). Preparation of 2,5-dimethylpiperazine. U.S.
  • Koei Chemical Co Ltd. (2003). Method for producing cis-2,6-dimethylpiperazine.
  • Vitaku, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6120. [Link]

Sources

Application Notes & Protocols: Strategic Protection of 2,5-Dimethylpiperazine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dimethylpiperazine is a privileged scaffold in medicinal chemistry and materials science, frequently incorporated to modulate physicochemical properties such as solubility, basicity, and receptor interaction.[1] Its symmetrical structure, possessing two secondary amines, presents a unique synthetic challenge: how to achieve selective functionalization. Uncontrolled reactions lead to mixtures of mono- and di-substituted products, complicating purification and reducing yields. This guide provides a comprehensive overview of protecting group strategies to enable precise, regioselective modification of the 2,5-dimethylpiperazine core. We will explore methodologies for mono-, di-, and orthogonal protection, supported by detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical development.

The Synthetic Imperative for Protecting 2,5-Dimethylpiperazine

The two secondary amines of 2,5-dimethylpiperazine exhibit similar nucleophilicity. In reactions with electrophiles (e.g., alkyl halides, acyl chlorides), this equivalence often results in a statistical mixture of products: the desired mono-substituted compound, the di-substituted byproduct, and unreacted starting material. Separating these closely related compounds can be challenging and inefficient.

Protecting group chemistry offers a robust solution by temporarily masking one or both nitrogen atoms, thereby directing reactivity to the desired position.[2] The ideal protecting group for this scaffold should be:

  • Efficiently Installed: High-yielding reaction for mono- or di-protection.

  • Stable: Inert to a wide range of downstream reaction conditions.

  • Selectively Removable: Cleaved under specific, mild conditions that do not compromise the integrity of the rest of the molecule.

This document focuses on the two most prevalent and versatile protecting groups for this purpose: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.

Diagram: The Challenge of Uncontrolled Functionalization

This diagram illustrates the product mixture that arises from the direct reaction of 2,5-dimethylpiperazine with an electrophile, highlighting the need for a protection strategy.

G DMP 2,5-Dimethylpiperazine Reagent + Electrophile (E-X) DMP->Reagent Mix Product Mixture Reagent->Mix Mono Mono-substituted Mix->Mono Desired Di Di-substituted Mix->Di Byproduct Unreacted Unreacted DMP Mix->Unreacted Byproduct G cluster_0 cluster_1 cluster_2 A 2,5-Dimethylpiperazine B 1-Boc-2,5-dimethylpiperazine A->B 1. (Boc)₂O (1 eq) C 1-Boc-4-Cbz-2,5-dimethylpiperazine B->C 2. Cbz-Cl (>1 eq) D 1-H-4-Cbz-2,5-dimethylpiperazine C->D 3. TFA or HCl (Selective Boc Removal) E 1-R¹-4-Cbz-2,5-dimethylpiperazine D->E 4. R¹-X (Functionalization) F 1-R¹-4-H-2,5-dimethylpiperazine E->F 5. H₂, Pd/C (Selective Cbz Removal) G 1-R¹-4-R²-2,5-dimethylpiperazine F->G 6. R²-Y (Final Functionalization)

Sources

Application Notes and Protocols: Functionalization of the Piperazine Core of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a large polar surface area.[2] These characteristics often translate to favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability.[2] The true power of the piperazine core, however, lies in its capacity for diverse functionalization, allowing medicinal chemists to fine-tune the pharmacological profile of a molecule to achieve desired potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2][3]

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a key building block for accessing a wide range of chiral, functionalized piperazine derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom effectively "masks" its reactivity, permitting selective functionalization at the second, unprotected nitrogen. The methyl groups at the 2 and 5 positions introduce chirality and steric bulk, which can be crucial for optimizing interactions with biological targets.

This guide provides a comprehensive overview of the key strategies for functionalizing the piperazine core of this compound, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

Strategic Approaches to Functionalization

The functionalization of this compound can be broadly categorized into two main stages:

  • Modification of the Free Secondary Amine (N4): This is the most direct approach and includes N-alkylation, N-arylation, and acylation reactions.

  • Boc Deprotection and Subsequent Functionalization of N1: Removal of the Boc group unveils a new secondary amine, which can then be subjected to a variety of functionalization reactions.

This guide will detail protocols for the most common and impactful transformations within each of these categories.

Functionalization_Strategy Figure 1. Overall Functionalization Strategy Start This compound N4_Func N4 Functionalization Start->N4_Func N_Alkylation N-Alkylation N4_Func->N_Alkylation N_Arylation N-Arylation N4_Func->N_Arylation Acylation Acylation N4_Func->Acylation Boc_Deprotection Boc Deprotection N_Alkylation->Boc_Deprotection N_Arylation->Boc_Deprotection Acylation->Boc_Deprotection N1_Func N1 Functionalization Boc_Deprotection->N1_Func N1_Alkylation N-Alkylation N1_Func->N1_Alkylation N1_Arylation N-Arylation N1_Func->N1_Arylation N1_Acylation Acylation N1_Func->N1_Acylation

Caption: Figure 1. Overall Functionalization Strategy

Part 1: Functionalization of the Unprotected Secondary Amine (N4)

The secondary amine of this compound is a nucleophilic site readily amenable to a variety of transformations.

1.1 N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective for iminium ions over carbonyls compared to other reducing agents like sodium borohydride, minimizing side reactions. Its solubility in common organic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) allows for homogeneous reaction conditions.

  • Solvent: Aprotic solvents such as DCM or DCE are preferred to avoid unwanted reactions with the reducing agent.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Protocol 1: N-Alkylation via Reductive Amination

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloromethane (DCM, 0.2 M), add acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Stoichiometry Aldehyde/Ketone (1.1 eq.), STAB (1.5 eq.)Ensures complete consumption of the starting amine.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Temperature Room TemperatureSufficient for most reductive aminations.
Reaction Time 12-24 hoursAllows for complete reaction.
1.2 N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[4][5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is crucial.[7] The ligand stabilizes the palladium catalyst, facilitates oxidative addition of the aryl halide, and promotes reductive elimination to form the desired product.[5]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the amine, forming the active nucleophile.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Buchwald_Hartwig_Workflow Figure 2. Buchwald-Hartwig N-Arylation Workflow Start Assemble Reactants: - Piperazine - Aryl Halide - Pd Catalyst - Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Start->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent (e.g., Toluene) Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (e.g., 80-110 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Arylated Piperazine Purification->Product

Caption: Figure 2. Buchwald-Hartwig N-Arylation Workflow

Protocol 2: Buchwald-Hartwig N-Arylation

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Catalyst Loading 2-5 mol% PdEffective for most couplings.
Ligand Bulky, electron-rich phosphinePromotes efficient catalysis.
Base NaOtBu or K₂CO₃Strong, non-nucleophilic base.
Solvent Anhydrous Toluene or DioxaneAprotic and compatible with the catalyst.
Temperature 80-110 °CProvides thermal energy for the reaction.
1.3 Acylation

Acylation of the secondary amine with acyl chlorides or anhydrides is a straightforward method to introduce an amide functionality.

Protocol 3: Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Part 2: Boc Deprotection and Subsequent Functionalization of N1

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[9]

2.1 Boc Deprotection

Causality Behind Experimental Choices:

  • Acidic Reagents: Strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol are commonly used for Boc deprotection.[9][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.

  • Scavengers: In cases where the substrate is sensitive to the liberated tert-butyl cation, a scavenger such as anisole or triethylsilane can be added to trap it.

Protocol 4: Boc Deprotection with TFA

  • Dissolve the Boc-protected piperazine (1.0 eq.) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected piperazine, which can often be used in the next step without further purification.

Parameter Condition Rationale
Reagent Trifluoroacetic Acid (TFA)Strong acid for efficient cleavage.
Solvent Dichloromethane (DCM)Common solvent for deprotection.
Temperature 0 °C to Room TemperatureControls the reaction rate.
Reaction Time 1-3 hoursTypically sufficient for complete deprotection.
2.2 Sequential Functionalization

Once the Boc group is removed, the newly exposed secondary amine at the N1 position can be functionalized using the same strategies described in Part 1 (N-alkylation, N-arylation, acylation). This sequential approach allows for the synthesis of dissymmetrically substituted piperazines, which are of great interest in drug discovery.

Sequential_Functionalization Figure 3. Sequential Functionalization Workflow Start N4-Functionalized Piperazine Deprotection Boc Deprotection (Protocol 4) Start->Deprotection N1_Secondary_Amine Free Secondary Amine at N1 Deprotection->N1_Secondary_Amine N1_Func N1 Functionalization (Protocols 1, 2, or 3) N1_Secondary_Amine->N1_Func Product Dissymmetrically Substituted Piperazine N1_Func->Product

Caption: Figure 3. Sequential Functionalization Workflow

Conclusion

The functionalization of this compound provides a versatile platform for the synthesis of a diverse array of chiral piperazine derivatives. By strategically employing N-alkylation, N-arylation, and acylation reactions, coupled with a robust Boc protection/deprotection strategy, researchers can access a wide chemical space for the development of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Kaur, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]

  • O'Brien, P., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]

  • Pisani, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Available at: [Link]

  • Leonardi, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 1-15. Available at: [Link]

  • O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Van der Poorten, O., et al. (2017). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 41(19), 10526-10530. Available at: [Link]

  • Piras, M., et al. (2019). Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Singh, A., & Kumar, A. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Available at: [Link]

  • Nolan, S. P., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 117(19), 12280-12329. Available at: [Link]

  • Reddy, T. R., et al. (2017). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • MySkinRecipes. (n.d.). (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. WordPress. Retrieved from [Link]

  • Lorimer, A. V., O'Connor, P. D., & Brimble, M. A. (2008). Buchwald-Hartwig Mono-N-arylation with 2,6-dihaloisonicotinic acid derivatives: A convenient desymmetrization method. Synthesis, 2008(17), 2764-2770. Available at: [Link]

  • Chen, C., et al. (2020). Acylation of Arylamines with Triethylamine Derivatives in Combination with tert‐Butyl Hydroperoxide. Asian Journal of Organic Chemistry, 9(10), 1638-1641. Available at: [Link]

  • Turner, N. J., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(41), 18097-18101. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1658–1661. Available at: [Link]

  • PubChem. (n.d.). tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key building block. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to overcome common challenges, optimize reaction conditions, and ensure high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction. What is it and how can I prevent it?

A: This is the most common issue in the mono-Boc protection of piperazines. The byproduct you are observing is almost certainly the di-protected species, 1,4-di-Boc-2,5-dimethylpiperazine.

Causality: 2,5-dimethylpiperazine has two secondary amine nitrogens (N1 and N4), both of which are nucleophilic. When reacting with di-tert-butyl dicarbonate (Boc₂O), the first nitrogen attacks the electrophilic carbonyl of the Boc anhydride to form the desired mono-Boc product. However, the remaining unprotected nitrogen on the mono-Boc product is still nucleophilic and can react with a second molecule of Boc₂O to form the di-Boc byproduct.[1] The steric hindrance from the methyl groups at the 2 and 5 positions slightly disfavors the second addition compared to unsubstituted piperazine, but it does not prevent it.

Prevention & Mitigation Strategies:

  • Control Stoichiometry: The most straightforward approach is to carefully control the stoichiometry of your reagents. Using a slight excess of the 2,5-dimethylpiperazine starting material (e.g., 1.2 to 1.5 equivalents) relative to Boc₂O can favor the mono-protection by ensuring the anhydride is consumed before significant di-protection occurs. Conversely, using an excess of Boc₂O will almost guarantee the formation of the di-protected species.[2]

  • Slow Addition: Add the Boc₂O solution dropwise to the solution of the piperazine at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the anhydride, favoring the more reactive starting diamine over the slightly less reactive mono-protected intermediate.

  • Acid-Mediated Mono-Protection: A more elegant strategy involves the use of one equivalent of an acid (like HCl or TFA) to protonate one of the piperazine nitrogens.[2][3] The resulting piperazinium salt is no longer nucleophilic, effectively "protecting" one nitrogen and allowing the Boc₂O to react selectively with the free base nitrogen. After the reaction, a basic workup neutralizes the salt, yielding the mono-protected product.[2]

Visual Guide 1: Primary Reaction and Major Side Reaction

The following diagram illustrates the desired mono-protection pathway and the common di-protection side reaction.

G cluster_start Reactants cluster_products Products 2,5-dimethylpiperazine 2,5-dimethylpiperazine MonoBoc tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate (Desired Product) 2,5-dimethylpiperazine->MonoBoc + 1 eq. Boc₂O Boc2O Boc₂O Boc2O->MonoBoc DiBoc 1,4-di-Boc-2,5-dimethyl- piperazine (Side Product) Boc2O->DiBoc MonoBoc->DiBoc + 1 eq. Boc₂O (Excess Reagent)

Caption: Reaction scheme for mono- and di-Boc protection of 2,5-dimethylpiperazine.

Q2: My reaction is very sluggish or stalls, resulting in low conversion. What factors could be responsible?

A: Incomplete reactions are typically due to issues with reagents, reaction conditions, or the nature of the substrate itself.

Causality & Troubleshooting:

  • Insufficient Base: The Boc protection reaction releases a proton, which can protonate another molecule of the starting amine, rendering it unreactive. A stoichiometric amount of a non-nucleophilic base (like triethylamine (TEA) or diisopropylethylamine (DIPEA)) is often required to scavenge this acid and maintain the nucleophilicity of the starting material.[4] If your reaction stalls, ensure you have at least one equivalent of base for each equivalent of Boc₂O used.

  • Reagent Quality: Di-tert-butyl dicarbonate can slowly decompose in the presence of moisture to tert-butanol and CO₂.[5] Using old or improperly stored Boc₂O can lead to lower effective concentrations and incomplete reactions. It is best to use a fresh bottle or verify the purity of the reagent.

  • Solvent and Solubility: 2,5-dimethylpiperazine, especially as a salt, may have limited solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Poor solubility can significantly slow down the reaction.[6] Consider using a co-solvent system like THF/water or switching to a more polar solvent like acetonitrile or DMF. For aqueous conditions, a base like sodium bicarbonate or sodium hydroxide can be used.[7]

  • Temperature: While starting the reaction at 0 °C is recommended to control selectivity, allowing the reaction to slowly warm to room temperature and stir for several hours (or overnight) is often necessary to ensure it goes to completion.[8]

Q3: I'm struggling with the purification. The product and di-Boc byproduct are difficult to separate. What is the best approach?

A: The similar polarity of the mono-Boc and di-Boc products makes their separation by standard silica gel chromatography challenging.

Purification Strategies:

  • Acid/Base Extraction: The most effective way to separate the mono-Boc product from the di-Boc byproduct and unreacted starting material is through an acid/base workup.

    • The di-Boc product, lacking a basic nitrogen, will not be protonated and will remain in the organic layer.

    • The desired mono-Boc product has a free secondary amine, which is basic. It will be protonated by a dilute acid (e.g., 1M HCl) and move into the aqueous layer.

    • Unreacted 2,5-dimethylpiperazine will also be extracted into the aqueous layer.

    • After separating the layers, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to pH > 10, and the mono-Boc product can be back-extracted into an organic solvent like DCM or ethyl acetate.

  • Chromatography Optimization: If chromatography is necessary, consider using a less polar solvent system (e.g., hexanes/ethyl acetate) and a very long column to maximize resolution. A slow gradient can also help improve separation. However, the extraction method is generally more efficient and scalable.

Troubleshooting Flowchart: Diagnosing and Solving Synthesis Issues

G start Reaction Outcome Analysis (TLC, LCMS) low_yield Low Yield / Incomplete Reaction start->low_yield Low Conversion side_product Major Side Product Observed (Higher MW) start->side_product Impurity Detected good_yield Successful Reaction (Proceed to Workup) start->good_yield Clean Conversion check_reagents Check Reagent Quality (esp. Boc₂O) low_yield->check_reagents is_diboc Is it Di-Boc Product? side_product->is_diboc check_base Check Base Stoichiometry (≥1 eq.) check_reagents->check_base Reagents OK check_conditions Adjust Conditions (Temp, Time, Solvent) check_base->check_conditions Base OK control_stoich Use Excess Piperazine or Slow Addition of Boc₂O is_diboc->control_stoich Yes acid_method Use Acid-Mediated Mono-Protection Protocol is_diboc->acid_method Yes

Caption: A troubleshooting flowchart for common issues in the synthesis.

Experimental Protocols

Protocol 1: Standard Mono-Boc Protection
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,5-dimethylpiperazine (1.2 eq.) and a suitable solvent (e.g., DCM or THF, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) and stir for 5 minutes.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cooled piperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Proceed with the acid/base extraction as described in Q3 for purification.

Summary of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Identification MethodMitigation
1,4-di-Boc-2,5-dimethylpiperazineDi-protected piperazine314.44LC-MS (M+H⁺ = 315.2)Control stoichiometry, slow addition of Boc₂O
2,5-dimethylpiperazineStarting Material114.19LC-MS (M+H⁺ = 115.1)Drive reaction to completion, remove via acid wash
tert-ButanolBoc₂O decomposition74.12GC-MS, NMRUse fresh Boc₂O

References

  • Benchchem. Di-tert-butyl piperazine-1,4-dicarboxylate | CAS 76535-75-6. Accessed December 12, 2025.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Accessed December 12, 2025. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Accessed December 12, 2025.
  • Sciforum. Selective Mono-Boc-Protection of Bispidine. Accessed December 12, 2025.
  • Kona, V. R., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. r/chemhelp. Accessed December 12, 2025.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed December 12, 2025. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. r/Chempros. Accessed December 12, 2025.
  • Crestey, F., Witt, M., Jaroszewski, J. W., & Franzyk, H. (2009). Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. Journal of Organic Chemistry, 74(15), 5652-5. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust and reproducible methods in pharmaceutical development, this Technical Support Center provides a comprehensive guide to the purification of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount. This guide, designed for researchers, scientists, and drug development professionals, offers in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: My final yield after flash column chromatography is significantly lower than expected. What are the potential causes and how can I fix this?

Answer: Low recovery is a common issue that can stem from several factors throughout the purification workflow.

  • Incomplete Reaction: Before purification, always confirm the initial reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is present, it may be difficult to separate, or your perceived yield of crude product may be artificially high.

  • Product Streaking/Tailing on the Column: If the product streaks extensively on the silica gel, it leads to broad elution bands and poor separation, forcing you to combine impure fractions and discard mixed ones, thus lowering the yield. This can be caused by overloading the column or using an inappropriate solvent system.

    • Solution: Ensure your crude product is loaded onto the column in a concentrated band using a minimal amount of solvent. The mass of the crude material should typically not exceed 1-5% of the mass of the silica gel. Develop your solvent system with TLC to find a mobile phase that gives your product an Rf value between 0.2 and 0.4 for optimal separation.[1]

  • Product Decomposition on Silica: The tert-butoxycarbonyl (Boc) protecting group can be sensitive to the inherent acidity of standard silica gel, leading to partial deprotection during purification.

    • Solution: If you suspect decomposition, you can neutralize the silica gel. This is achieved by preparing the column slurry in your chosen eluent (e.g., hexane/ethyl acetate) containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N). Run the column with this modified eluent. Alternatively, for highly sensitive compounds, consider using a different stationary phase like neutral alumina.

  • Irreversible Adsorption: The free amine on the piperazine ring (if present as an impurity or from decomposition) is basic and can bind irreversibly to the acidic silica gel, also contributing to yield loss. The triethylamine wash mentioned above can also mitigate this issue.

Question 2: The purified product is a persistent oil or semi-solid that is difficult to handle and won't crystallize. Is this normal, and what can I do?

Answer: Yes, it is very common for this compound and its isomers to be isolated as a colorless to pale yellow oil or a low-melting semi-solid.[2][3]

  • Confirm Purity: First, ensure the oily nature isn't due to residual solvent. Dry the product under high vacuum for several hours. Analyze the sample by ¹H NMR to check for solvent peaks.

  • Inducing Crystallization: If a solid is required, crystallization can be attempted. Since the compound is relatively non-polar, you should use non-polar solvents.

    • Protocol: Dissolve the oil in a minimal amount of a slightly more polar solvent in which it is soluble (e.g., diethyl ether, a small amount of ethyl acetate). Slowly add a non-polar "anti-solvent" like hexanes or pentane at room temperature until the solution becomes slightly cloudy. If no crystals form, try cooling the solution to 4°C or -20°C. Scratching the inside of the flask with a glass rod at the meniscus can also initiate crystal growth.

    • Seeding: If you have ever successfully produced a solid batch, saving a few seed crystals can be invaluable for future crystallizations.[4]

  • Handling as an Oil: If crystallization fails, which is often the case, the product should be handled as an oil. For accurate measurement, it is best to weigh it directly for subsequent reactions rather than attempting to measure by volume due to its potential viscosity.

Question 3: I'm seeing co-elution of an unknown impurity with my product during flash chromatography. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen chromatographic conditions.

  • Optimize the Solvent System: The key to good separation is the choice of eluent.[5] The most common system for this compound is a mixture of hexanes (or petroleum ether) and ethyl acetate.[2]

    • TLC Analysis: Run several TLC plates with varying ratios of your solvents (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The ideal system will show clear separation between your product spot (Rf ~0.2-0.4) and the impurity.

    • Try Different Solvents: If hexane/ethyl acetate doesn't work, you may need to alter the selectivity. Try replacing ethyl acetate with dichloromethane (DCM) or using a ternary system like hexane/DCM/ethyl acetate.

  • Reduce Column Loading: Overloading is a frequent cause of poor separation. A smaller amount of crude material relative to the silica gel volume provides a better opportunity for separation to occur.

  • Consider Reversed-Phase Chromatography: If the impurity is very close in polarity in normal-phase (silica) chromatography, switching to a reversed-phase system (like C18 silica) may provide the necessary selectivity. In reversed-phase, the elution order is inverted, with polar compounds eluting first.[1]

Experimental Workflow: Flash Column Chromatography

This diagram illustrates the standard workflow for the purification of this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (e.g., 8:2 Hexane:EtOAc) Slurry 2. Prepare Silica Slurry (in 95:5 Hexane:EtOAc) Pack 3. Pack Column Equilibrate 4. Equilibrate Column (2-3 column volumes) Load 5. Load Sample (dissolved in min. DCM or adsorbed on silica) Equilibrate->Load Proceed to loading Elute 6. Elute with Solvent (e.g., 8:2 Hexane:EtOAc) Collect 7. Collect Fractions Monitor 8. Monitor Fractions by TLC Collect->Monitor Analyze collected samples Combine 9. Combine Pure Fractions Evaporate 10. Evaporate Solvent (Rotary Evaporator) Dry 11. Dry Under High Vacuum Final Pure Product (Oil or Semi-Solid)

Caption: Standard workflow for purification via flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most widely used purification method for this compound? Silica gel flash column chromatography is the overwhelmingly preferred method cited in synthetic procedures for isolating this compound.[2][6] It offers a good balance of speed, scalability, and resolving power for typical impurities encountered in its synthesis.

Q2: What are the common impurities from the synthesis? The synthesis of monosubstituted piperazines can lead to several impurities.[7] The most common are unreacted 2,5-dimethylpiperazine and the symmetrically disubstituted by-product, 1,4-bis(tert-butoxycarbonyl)-2,5-dimethylpiperazine. The unreacted starting material is highly polar and usually remains on the column, while the di-Boc byproduct is significantly less polar than the desired product and will elute much earlier.

Q3: How do I confirm the identity and purity of my final product? A combination of analytical techniques is essential for confirmation:

  • ¹H NMR: This will confirm the structure by showing the characteristic peaks for the tert-butyl group (a large singlet around 1.4 ppm), the methyl groups on the piperazine ring (doublets), and the various protons on the ring itself.[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (214.3 g/mol ).

  • TLC/LC-MS: A single spot on a TLC plate (visualized under different conditions) or a single peak in an LC-MS chromatogram indicates high purity.

Q4: Can I store this compound at room temperature? For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and refrigerated (2-8°C).[3][8] While Boc-protected amines are generally stable, this minimizes the risk of slow degradation over time.

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and resolve common purification problems.

G start Start Purification check_purity Post-Column Purity Check (TLC, NMR) start->check_purity low_yield Problem: Low Yield check_purity->low_yield No impure Problem: Impure Product check_purity->impure No success Success: Pure Product check_purity->success Yes cause_yield1 Streaking on Column? low_yield->cause_yield1 cause_yield2 Suspect Decomposition? low_yield->cause_yield2 cause_impure1 Poor Separation (Co-elution)? impure->cause_impure1 cause_impure2 New Spots on TLC (Degradation)? impure->cause_impure2 sol_yield1 Reduce Column Loading Optimize Eluent Rf (0.2-0.4) cause_yield1->sol_yield1 sol_yield2 Neutralize Silica (add 0.1-1% Et3N to eluent) cause_yield2->sol_yield2 sol_impure1 Rerun Column with Shallower Gradient or Different Solvent System cause_impure1->sol_impure1 sol_impure2 Use Neutralized Silica or Switch to Alumina cause_impure2->sol_impure2

Caption: A decision tree for troubleshooting common purification issues.

Summary of Physicochemical Properties & Conditions

PropertyValue / ConditionSource(s)
Chemical Formula C₁₁H₂₂N₂O₂[9]
Molecular Weight 214.3 g/mol
Appearance Colorless to yellow oil or semi-solid[2][3]
Melting Point ~66-69°C (for the (3S,5R)-isomer)
CAS Number Varies by isomer (e.g., 194032-41-2 for (2R,5S))[9][10]
Standard Purification Silica Gel Flash Chromatography[2][6]
Typical Eluent Hexane / Ethyl Acetate mixture[2]
Target Rf Value ~0.2 - 0.4[1]

References

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Bielik, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2173. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | CAS No: 129779-30-2. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, Tert-butyl (2r,5s)-2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • Arotech. (n.d.). tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride, 98+%. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

Sources

Technical Support Center: Troubleshooting the Deprotection of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging deprotection of tert-butyl 2,5-dimethylpiperazine-1-carboxylate. As Senior Application Scientists, we understand that seemingly straightforward reactions can present unexpected hurdles. This resource is designed to explain the causality behind experimental choices and provide robust, field-proven protocols to overcome common issues.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is sluggish and incomplete. What are the primary causes and how can I drive the reaction to completion?

A1: Incomplete deprotection of this compound is a frequent challenge, primarily due to steric hindrance. The two methyl groups on the piperazine ring, combined with the bulky tert-butyl group of the Boc-carbamate, can impede the approach of the acid required for cleavage.[1]

Here are several strategies to overcome this issue:

  • Increase Acid Concentration: The rate of deprotection is highly dependent on the acid concentration. For stubborn substrates, switching from a standard 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to a 50% solution or even neat TFA can significantly accelerate the reaction.[1] Alternatively, using a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a powerful option known to be effective for hindered amines.[1][2][3]

  • Elevate the Reaction Temperature: While most Boc deprotections are run at room temperature, gently warming the reaction mixture to 30-40°C can provide the necessary energy to overcome the activation barrier.[1][4] However, this should be done cautiously and with careful monitoring, as higher temperatures can also promote side reactions.[4]

  • Increase Reaction Time: Sterically hindered substrates simply require more time. It is crucial to monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and allow it to stir until the starting material is fully consumed.[4][5] This could range from a few hours to an overnight reaction.

Q2: I'm observing significant side product formation. What are the likely culprits and how can they be minimized?

A2: The primary source of side products in acid-mediated Boc deprotection is the formation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group.[6] This carbocation can then alkylate any available nucleophile in the reaction mixture, a process known as t-butylation.

Common side reactions and their solutions include:

  • t-Butylation of the Deprotected Piperazine: The newly liberated secondary amine of the piperazine can act as a nucleophile and react with the tert-butyl cation, leading to an undesired N-tert-butylated byproduct.

  • Alkylation of Other Nucleophilic Groups: If your molecule contains other sensitive, nucleophilic functional groups (e.g., indoles, phenols, thioethers), they are also susceptible to alkylation.[4]

Solution: The Use of Scavengers

The most effective strategy to prevent these side reactions is to introduce a "scavenger" into the reaction mixture.[6] Scavengers are compounds that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.[6]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS) 2.5 - 5%An excellent general-purpose scavenger that readily captures the tert-butyl cation.[4][6]
Water 2.5 - 5%Can act as a scavenger by reacting with the cation to form tert-butanol.[4]
Thioanisole 5 - 10%Particularly useful for protecting sulfur-containing residues.[1]
Anisole 5%Often used to prevent alkylation of aromatic rings.
Q3: Which is the better choice for this deprotection: TFA or HCl in Dioxane?

A3: Both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are effective reagents for Boc deprotection, but they have distinct advantages and disadvantages that make them suitable for different situations.[5]

Reagent SystemAdvantagesDisadvantagesBest For...
TFA in DCM - High volatility allows for easy removal in vacuo. - Strong acidity leads to rapid deprotection.[7]- Can form stubborn trifluoroacetate salts that may be oils or difficult to handle.[5] - Can lead to trifluoroacetylation of free amines if not handled properly.[1]Rapid deprotection when the resulting TFA salt is not problematic for subsequent steps.
4M HCl in Dioxane - Often yields a crystalline hydrochloride salt that is easily isolated by filtration.[5] - Generally considered more potent for very hindered amines.[1] - Can be more selective in the presence of other acid-labile groups like tert-butyl esters.[2][3][8]- Dioxane has a high boiling point and can be difficult to remove. - The reagent is corrosive and requires careful handling.Cases where a solid product is desired for easy isolation or when selectivity is required.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues encountered during the deprotection.

G cluster_start cluster_monitor cluster_incomplete cluster_complete cluster_side_products cluster_workup start Start: Deprotection of This compound monitor Monitor Reaction by TLC or LC-MS start->monitor incomplete Reaction Incomplete? monitor->incomplete increase_acid Increase Acid Conc. (e.g., 50% TFA or 4M HCl) incomplete->increase_acid Yes increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature (e.g., to 40°C) incomplete->increase_temp Yes complete Reaction Complete incomplete->complete No increase_acid->monitor increase_time->monitor increase_temp->monitor side_products Side Products Observed? complete->side_products add_scavenger Add Scavenger (e.g., TIS, Water) side_products->add_scavenger Yes workup Proceed to Work-up side_products->workup No add_scavenger->workup isolate Isolate Product (Salt or Free Base) workup->isolate

Caption: A troubleshooting workflow for difficult Boc deprotections.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard starting point for the deprotection.

  • Preparation: Dissolve the this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration).

  • Scavenger Addition (Recommended): To the solution, add triisopropylsilane (TIS) (2.5-5% v/v) and/or water (2.5% v/v) to act as scavengers.[4][6]

  • Acid Addition: Cool the mixture in an ice bath (0°C). Slowly add TFA (10-20 equivalents, often as a 25-50% solution in DCM) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.[4][7]

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]

    • Co-evaporation with a solvent like toluene can help remove residual TFA.[6]

    • The crude product is the piperazine bis-trifluoroacetate salt. To obtain the free base, dissolve the residue in water, basify to pH >10 with a base like NaOH or K₂CO₃, and extract with an organic solvent (e.g., ethyl acetate, DCM).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative, often yielding a solid hydrochloride salt.[5]

  • Preparation: Dissolve the this compound (1 equivalent) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).[1]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the piperazine dihydrochloride salt may form during the reaction.[6]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.

    • Add a non-polar solvent like diethyl ether or hexanes to the residue to fully precipitate the hydrochloride salt.[1][7]

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired product as its dihydrochloride salt.

Mechanistic Overview

The acid-catalyzed deprotection of a Boc group follows a well-established mechanism. Understanding this pathway is key to troubleshooting.

G cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Pathway BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Elimination tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation Elimination DeprotectedAmine Deprotected Amine (Salt) CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation AlkylatedProduct Alkylated Side Product tBuCation->AlkylatedProduct TrappedCation Trapped Cation tBuCation->TrappedCation Nucleophile Nucleophile (e.g., Amine, Solvent) Nucleophile->AlkylatedProduct Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Caption: Mechanism of Boc deprotection, side reactions, and scavenger intervention.

The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺).[9] This is followed by the elimination of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[9] The carbamic acid then rapidly decarboxylates (loses CO₂) to yield the deprotected amine as its corresponding salt.[9] The problematic tert-butyl cation can be trapped by scavengers to prevent unwanted side reactions.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
  • BenchChem. (2025). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. BenchChem.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • BenchChem. (2025). Technical Support Center: Boc Cleavage from Sterically Hindered Amines. BenchChem.
  • BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group. BenchChem.
  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.

Sources

Technical Support Center: Stereochemical Integrity in the Synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral molecules, specifically focusing on tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. Here, we address common challenges related to racemization and provide in-depth, field-proven troubleshooting strategies to maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperazines?

A1: Racemization is a process that converts an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In the context of synthesizing chiral molecules like this compound, this is a significant concern. The biological and pharmacological activity of a drug is often exclusive to one specific enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered therapeutic profiles, or even undesirable side effects.[1] Therefore, maintaining high enantiomeric purity is paramount during synthesis.

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at any step where a stereocenter is subjected to conditions that allow for its inversion. For piperazine derivatives, the stereocenters at positions 2 and 5 are alpha to a nitrogen atom, making them susceptible to epimerization (inversion of one of multiple stereocenters).[2] Key stages of concern include:

  • N-Boc Protection: The introduction of the tert-butoxycarbonyl (Boc) group, especially under basic conditions, can lead to racemization.

  • Cyclization Steps: Formation of the piperazine ring, particularly if it involves harsh temperature or pH conditions, can compromise stereochemical integrity.

  • Purification: Prolonged exposure to acidic or basic conditions during workup or chromatography can also be a source of racemization.

Q3: What are the primary chemical mechanisms that lead to racemization in this synthesis?

A3: The primary mechanism for racemization of the chiral centers at the C2 and C5 positions of the piperazine ring involves the abstraction of the alpha-proton (the hydrogen atom on the chiral carbon). This is typically facilitated by a base. The removal of this proton forms a planar, achiral enamine or a resonance-stabilized carbanion intermediate.[1] Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both enantiomers and thus, racemization.[1][3] While urethane protecting groups like Boc are known to generally suppress racemization compared to other groups, it can still be a significant issue under non-optimized conditions.[1]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Significant loss of enantiomeric purity is detected after the N-Boc protection step.

This is one of the most common points where stereochemical integrity is lost. The combination of the Boc anhydride reagent and the base used to facilitate the reaction can create an environment ripe for racemization.

Root Cause Analysis & Corrective Actions
Potential CauseScientific ExplanationRecommended Action
Inappropriate Base Selection Strong or sterically unhindered bases (e.g., triethylamine (TEA), NaOH) can readily deprotonate the C-H bond at the stereocenter, leading to the formation of a planar intermediate and subsequent racemization.[1][4]Use a hindered base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA). Its bulkiness disfavors the abstraction of the sterically shielded alpha-proton.[1]
Elevated Reaction Temperature Higher temperatures provide the necessary activation energy to overcome the barrier for proton abstraction and inversion of the stereocenter.[5][6][7] Even with milder bases, elevated temperatures can promote racemization.Maintain low temperatures: Run the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid any external heating unless absolutely necessary and validated.[8]
Prolonged Reaction Time The longer the chiral amine is exposed to basic conditions, the greater the opportunity for racemization to occur.[1]Monitor reaction closely: Use TLC or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as it reaches completion to minimize exposure to basic conditions.
Inappropriate Solvent The solvent can influence the stability of the intermediates that lead to racemization.Use non-polar, aprotic solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices. In some instances, catalyst-free conditions in water have proven effective in preserving optical purity.[1]
Issue 2: The final product shows diastereomeric impurity, suggesting epimerization has occurred.

Even if the initial N-Boc protection is successful, subsequent steps can lead to the inversion of one of the stereocenters, resulting in the formation of a diastereomer (e.g., the cis-isomer instead of the desired trans-isomer, or vice-versa).

Root Cause Analysis & Corrective Actions
Potential CauseScientific ExplanationRecommended Action
Harsh Cyclization Conditions Ring-closing reactions, especially those requiring heat or strong acid/base catalysis, can provide the conditions for epimerization at one of the stereocenters.Employ milder cyclization methods: Investigate modern cyclization strategies that proceed under neutral or near-neutral conditions and at lower temperatures. Methods like the Mitsunobu reaction can be effective for forming the piperazine ring while minimizing epimerization.[9]
Acidic/Basic Workup or Purification Exposure to strong acids or bases during aqueous workup or column chromatography can lead to on-column epimerization.Neutralize carefully: Ensure that the reaction mixture is brought to a neutral pH before extraction and concentration. Use buffered chromatography: If possible, use a buffered mobile phase for silica gel chromatography or consider alternative purification techniques like crystallization.
Thermodynamic Equilibration One diastereomer may be thermodynamically more stable than the other. Under certain conditions, the less stable isomer can convert to the more stable one.[2]Control kinetic vs. thermodynamic reaction pathways: Use conditions that favor the kinetically formed product (often lower temperatures and shorter reaction times) if that is the desired isomer.

Experimental Protocols

Protocol 1: Optimized N-Boc Protection with Minimized Racemization

This protocol is designed to be a starting point for the N-Boc protection of chiral 2,5-dimethylpiperazine, with a strong emphasis on preserving stereochemical integrity.

  • Dissolution: Dissolve the chiral 2,5-dimethylpiperazine (1.0 equiv.) in dichloromethane (DCM) (to a concentration of approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Base Addition: Add diisopropylethylamine (DIEA) (1.1 equiv.) dropwise to the cooled solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv.) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).[1]

  • Workup: Wash the organic layer sequentially with a cold, dilute acid (e.g., 1% HCl or citric acid solution), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Analyze the product for structure (NMR, MS) and enantiomeric/diastereomeric purity (chiral HPLC).

Protocol 2: Chiral Purity Analysis by HPLC

A robust analytical method is crucial to accurately determine the success of your efforts to prevent racemization.

  • Column Selection: A chiral stationary phase is required. Columns such as Chiralpak IC are often effective for separating piperazine enantiomers.[10]

  • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v).[10]

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

  • Detection: Use a UV detector at an appropriate wavelength (e.g., if a derivative is made, 340 nm may be suitable, otherwise lower UV wavelengths are used for the Boc-protected compound).[10]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Compare the retention times of the peaks in your sample to those of racemic and enantiopure standards, if available. Calculate the enantiomeric excess (% ee) or diastereomeric ratio (dr).

Visualizing the Problem: Racemization Pathway

The following diagram illustrates the general mechanism of base-catalyzed racemization at a stereocenter alpha to a nitrogen atom.

Racemization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product Mixture start { R¹-C*-H(R²) | N-R³} intermediate { R¹-C(R²)=N⁺-R³ | Planar Enamine/Imine} start->intermediate Base -H⁺ product_R { R¹-C-H(R²) | N-R³ | (R-isomer)} intermediate->product_R +H⁺ product_S { H(R²)-C-R¹ | N-R³ | (S-isomer)} intermediate->product_S +H⁺

Caption: Base-catalyzed racemization via a planar intermediate.

Decision-Making Workflow for Troubleshooting

This workflow can guide you through a logical process to diagnose and solve racemization issues.

Troubleshooting_Workflow start Racemization or Epimerization Observed? check_step At which step is the purity loss occurring? start->check_step boc_protection N-Boc Protection check_step->boc_protection cyclization Cyclization check_step->cyclization workup Workup/Purification check_step->workup boc_q1 Was a strong or unhindered base used (e.g., TEA, NaOH)? boc_protection->boc_q1 cyc_q1 Does the cyclization involve high heat or strong acid/base? cyclization->cyc_q1 workup_q1 Is the workup or chromatography strongly acidic or basic? workup->workup_q1 boc_a1 Action: Use a hindered base (DIEA). boc_q1->boc_a1 Yes boc_q2 Was the reaction run at elevated temperature? boc_q1->boc_q2 No end_node Re-analyze Chiral Purity boc_a1->end_node boc_a2 Action: Run reaction at 0 °C, warming slowly to RT. boc_q2->boc_a2 Yes boc_q3 Was the reaction time excessively long? boc_q2->boc_q3 No boc_a2->end_node boc_a3 Action: Monitor closely and quench upon completion. boc_q3->boc_a3 Yes boc_q3->end_node No boc_a3->end_node cyc_a1 Action: Explore milder, modern cyclization methods (e.g., Mitsunobu). cyc_q1->cyc_a1 Yes cyc_q1->end_node No cyc_a1->end_node workup_a1 Action: Neutralize before workup; use buffered chromatography. workup_q1->workup_a1 Yes workup_q1->end_node No workup_a1->end_node

Caption: A logical workflow for troubleshooting racemization.

References

  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • Per-Ola, J., & Kates, S. A. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(15), 5765-5772. Retrieved from [Link]

  • Per-Ola, J., & Kates, S. A. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. Retrieved from [Link]

  • O'Brien, P., & El-Bermani, M. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]

  • Neumann, C. N., & Yoon, T. P. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Magriotis, P. A., et al. (2015). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]

  • Landolsi, Y., & Abid, S. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-78. Retrieved from [Link]

  • ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chirality at Nitrogen, Phosphorus, and Sulfur. Retrieved from [Link]

  • B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

Stability issues of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate and its derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2,5-dimethylpiperazine-1-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Here, we address common stability issues encountered during storage, reaction, workup, and purification. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: I'm observing significant degradation of my Boc-protected piperazine derivative during silica gel column chromatography. What's causing this, and how can I prevent it?

Answer: This is a frequent issue stemming from the inherent acidity of standard silica gel. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to acid, and the slightly acidic nature of silica can be sufficient to catalyze its cleavage, leading to the unprotected piperazine and subsequent side reactions.[1][2]

Root Cause Analysis: The degradation mechanism involves protonation of the carbamate's carbonyl oxygen by the acidic silanol groups (Si-OH) on the silica surface. This is followed by the elimination of the stable tert-butyl cation, which decomposes into isobutene and a proton, and the collapse of the resulting carbamic acid to the free amine and carbon dioxide.[2][3]

Solutions & Protocols:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base like pyridine. This neutralizes the acidic sites and significantly suppresses deprotection.

  • Use Pre-Treated Silica: Commercially available deactivated or neutral silica gel is an excellent, though more expensive, alternative.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) for chromatography, which is less likely to cause acid-catalyzed degradation.

  • Specialized Purification Techniques: For highly sensitive substrates, consider solid-phase extraction (SPE) using a cation-exchange cartridge.[4] The basic product is retained on the acidic resin while neutral and acidic impurities are washed away. The product is then eluted with a basic solution, such as ammonia in methanol, preserving the acid-sensitive Boc group.[4]

Question 2: My reaction mixture looks clean by TLC/LC-MS, but after an acidic aqueous workup, I see a new, more polar spot corresponding to the deprotected amine. How can I adjust my workup?

Answer: Your observation correctly identifies the workup as the source of degradation. Aqueous acidic solutions, even mild ones like 1M HCl used for quenching, are highly effective at cleaving the Boc group.[1][5]

Best Practices for Workup:

  • Avoid Strong Acids: If you must neutralize a basic reaction, use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or even just water.

  • Prefer Basic or Neutral Washes: The Boc group is generally stable under basic conditions.[1][2] Use saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) for your initial washes to remove acidic reagents or byproducts.

  • Minimize Contact Time: If a brief, mild acidic wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis. Immediately follow with a basic wash to neutralize any residual acid in the organic layer.

  • Dry Thoroughly: Before concentrating your organic phase, ensure it is thoroughly dried with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Residual acidic water can cause degradation upon heating during solvent evaporation.

Question 3: My stored this compound shows decreasing purity over time. What are the ideal storage conditions?

Answer: While generally stable, long-term storage of Boc-protected amines requires specific conditions to prevent slow degradation. The primary risks are exposure to acidic vapors, moisture, and high temperatures.[1]

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or Room Temperature[6]Lower temperatures slow down potential hydrolytic or thermal degradation pathways. While room temperature is often acceptable, refrigeration is preferred for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)[1]Minimizes contact with atmospheric moisture and carbon dioxide, which can form carbonic acid and slowly contribute to acid-catalyzed hydrolysis.[1]
Container Tightly sealed, amber glass vial[1]Protects from moisture and prevents potential photolytic degradation.[1]
Environment Store away from acidsPrevents exposure to acidic vapors that can accumulate in the container's headspace and catalyze degradation on the surface of the material.

Frequently Asked Questions (FAQs)

Question 1: What is the primary chemical pathway for the degradation of Boc-protected piperazines?

Answer: The dominant degradation pathway is acid-catalyzed hydrolysis.[2] The reaction proceeds via a two-step mechanism. First, a proton source protonates the carbonyl oxygen of the carbamate. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butoxy group as a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free piperazine amine and CO₂.[2][3]

Boc Deprotection Mechanism Start Boc-Piperazine Protonated Protonated Carbamate Start->Protonated + H⁺ Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Final_Amine Deprotected Piperazine Carbamic_Acid->Final_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Fig 1. Acid-catalyzed deprotection of a Boc-protected amine.

Question 2: How does temperature affect the stability of the Boc group?

Answer: The Boc group is thermally labile, though conditions are generally more forcing than those encountered in standard reactions. Prolonged exposure to temperatures above 85-90°C can lead to thermolytic deprotection, even in the absence of a strong acid catalyst.[1] Some studies on thermal deprotection in continuous flow reactors use temperatures ranging from 150°C to 240°C.[5][7] Therefore, it is crucial to avoid excessive heat during solvent evaporation (rotary evaporation) and to run reactions at the lowest effective temperature.

Question 3: Can I use this compound with strong bases like n-BuLi or LDA?

Answer: Yes, with caution. The Boc group itself is stable to most common bases, including hydroxides, carbonates, and amines.[1][2] However, its behavior with organolithium reagents is more complex. While the Boc group is often used to direct ortho-lithiation of aromatic rings, it can also be a target for metallation itself, particularly at the tert-butyl methyl groups under specific conditions. For piperazine derivatives, the primary concern would be the deprotonation of the α-protons on the piperazine ring, a reaction that is well-documented and utilized synthetically.[8] This is not a degradation of the Boc group but a separate reaction pathway that you must consider in your experimental design.

Key Experimental Protocols

Protocol 1: Purity and Stability Assessment via ¹H NMR

This protocol allows for a quick assessment of your starting material's integrity.

  • Sample Preparation: Accurately weigh ~5-10 mg of your Boc-piperazine derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum.

  • Data Analysis:

    • Boc Group Signal: Look for the characteristic singlet of the tert-butyl protons, typically around 1.4-1.5 ppm. The integration of this peak should correspond to 9 protons.

    • Piperazine Ring Protons: Identify the signals for the methyl groups and the ring CH/CH₂ protons. Their integration should be consistent with the structure.

    • Degradation Marker (N-H Proton): The key indicator of deprotection is the appearance of a signal for the free N-H proton of the deprotected piperazine. In CDCl₃, this is often a broad singlet. Its chemical shift can vary, but its presence, along with a corresponding decrease in the relative integration of the Boc signal, indicates degradation.

Protocol 2: Troubleshooting Workflow for Failed Reactions

When a reaction involving a Boc-piperazine derivative fails, use this logical flow to diagnose the issue.

Troubleshooting Workflow Start Reaction Failure or Low Yield Check_SM Analyze Purity of Starting Boc-Piperazine (NMR/LCMS) Start->Check_SM Purity_Check Purity >98% and No Deprotection? Check_SM->Purity_Check Investigate_Reaction Investigate Other Reaction Parameters (Reagents, Temp, Solvent) Purity_Check->Investigate_Reaction Yes Degradation_Found Degradation Detected Purity_Check->Degradation_Found No Purify_SM Re-purify Starting Material (e.g., using neutralized silica) Degradation_Found->Purify_SM Check_Conditions Review Reaction/Workup Conditions for Acidity or High Temp Degradation_Found->Check_Conditions

Fig 2. A logical workflow for troubleshooting failed reactions.

References

  • BenchChem Technical Support. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • BenchChem Technical Support. (2025). How to avoid ester bond cleavage during Boc deprotection.
  • Havlicek, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry.
  • BenchChem Technical Support. (2025).
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Sigma-Aldrich. BOC-ON Stability and Storage.
  • Foley, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • BenchChem Technical Support. (2025).
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
  • BenchChem Technical Support. (2025).
  • Wilkes, R.D., et al. (2008). Purification of Basic Compounds with Functionalized Silica Gel. Synfacts.
  • Sigma-Aldrich. (2S,5S)
  • ResearchGate. (2025).
  • Sigma-Aldrich.
  • AK Scientific, Inc.
  • Foley, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • O'Brien, P., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

Sources

Technical Support Center: Byproduct Formation in Reactions with tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and byproduct formation encountered during key synthetic transformations. Our goal is to provide not just solutions, but also the underlying mechanistic rationale to empower you to optimize your reactions effectively.

Troubleshooting Guide: Symptom-Based Problem Solving

This section addresses specific issues you might observe during your experiments.

Issue 1: During Boc-deprotection, my product yield is low, and I've isolated an unexpected, less polar byproduct with a mass increase of +56 Da.

Question: I'm deprotecting tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate from an N-aryl derivative using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). My desired product is formed, but I'm also getting a significant amount of a byproduct that is 56 mass units heavier. What is happening and how can I prevent it?

Probable Cause: The byproduct is almost certainly your desired product that has been alkylated by a tert-butyl group. The Boc (tert-Butoxycarbonyl) protecting group is removed under acidic conditions by generating a stable tert-butyl cation (t-Bu⁺) intermediate.[1][2] If your molecule contains other nucleophilic sites, particularly electron-rich aromatic or heteroaromatic rings, this highly reactive t-Bu⁺ cation can act as an electrophile and alkylate your product in a Friedel-Crafts-type reaction.[2] The mass increase of 56 Da corresponds precisely to the addition of a C₄H₈ fragment (tert-butyl group minus one proton).

Recommended Solution: The most effective strategy is to introduce a "cation scavenger" into the reaction mixture. This is a non-nucleophilic, electron-rich compound that will preferentially react with the t-Bu⁺ cation, effectively trapping it before it can alkylate your product.

dot

Caption: Boc deprotection mechanism and byproduct pathway.

Protocol: Boc Deprotection with a Cation Scavenger

  • Reagent Preparation: Dissolve your N-Boc protected substrate in a suitable solvent (e.g., DCM).

  • Scavenger Addition: Add 1 to 5 equivalents of a scavenger such as anisole, thioanisole, or triethylsilane (TES) to the solution.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acid (e.g., 5-10 equivalents of TFA).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.[1] Neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.[1]

Verification Step: Analyze the crude product by LC-MS. The peak corresponding to your product mass +56 Da should be significantly reduced or eliminated compared to the reaction run without a scavenger.

Issue 2: My N-arylation reaction (Buchwald-Hartwig type) is sluggish, and I observe significant amounts of dehalogenated arene and biaryl byproducts.

Question: I am coupling this compound with an electron-deficient aryl bromide using a palladium catalyst and a phosphine ligand. The reaction is not going to completion, and my main byproducts are the starting aryl bromide without the bromine, and a dimer of the aryl bromide. What is causing this?

Probable Cause: These byproducts are common in palladium-catalyzed cross-coupling reactions and typically point to issues with the catalytic cycle.

  • Dehalogenation (Hydrodehalogenation): This occurs when the oxidative addition product (Ar-Pd(II)-L-Br) undergoes reaction with a hydrogen source (e.g., trace water, solvent, or amine) before reductive elimination with the piperazine can occur.

  • Biaryl Homocoupling: This byproduct arises from the reaction of the oxidative addition intermediate with another molecule of the aryl halide.

The root cause is often a reductive elimination step that is slow compared to these side reactions. This can be due to an inappropriate choice of ligand, base, or temperature for the specific substrates being coupled.

Recommended Solution: Systematic optimization of the reaction parameters is required. The choice of ligand is often the most critical factor.

dot

cluster_solutions Optimization Strategy Start Problem: Inefficient N-Arylation Check Analyze Crude Reaction Mixture (LC-MS, GC-MS) Start->Check Identify Identify Byproducts Check->Identify Dehalogenation Dehalogenated Arene (Ar-H) Identify->Dehalogenation Mass = Ar Homocoupling Biaryl Product (Ar-Ar) Identify->Homocoupling Mass = Ar x 2 Incomplete High % Starting Material Identify->Incomplete Mass = Ar-Br & Piperazine Ligand Screen Ligands (e.g., t-BuXPhos, SPhos, RuPhos) Rationale: Modulate electron density and steric bulk at Pd center. Dehalogenation->Ligand Homocoupling->Ligand Base Screen Bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) Rationale: Base strength affects amine deprotonation and catalyst stability. Incomplete->Base Ligand->Base Solvent Vary Solvent (e.g., Toluene, Dioxane, 2-MeTHF) Rationale: Polarity and coordinating ability influence reaction rate. Base->Solvent Temp Adjust Temperature Rationale: Increase rate, but may also increase byproduct formation. Solvent->Temp

Caption: Troubleshooting workflow for N-arylation reactions.

Optimization Protocol - A Starting Point:

  • Ligand Screening: The ligand's steric and electronic properties are paramount. For sterically hindered secondary amines like this piperazine derivative, bulky, electron-rich biaryl phosphine ligands are often successful.

    • Test Set: t-BuXPhos, RuPhos, BrettPhos. These are known to facilitate challenging couplings.[3][4]

  • Base Selection: The strength of the base is crucial. Sodium tert-butoxide (NaOtBu) is a strong base often used, but weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes give cleaner reactions by minimizing catalyst decomposition.

  • Solvent Choice: Aprotic solvents are standard. Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are excellent starting points. 2-MeTHF is often cited as a greener and effective alternative.[3]

  • Temperature Control: Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Overheating can accelerate catalyst decomposition and side reactions.

Verification Step: Use a rapid screening method like UPLC-MS to analyze small-scale parallel reactions. Compare the ratio of desired product to byproducts and unreacted starting materials across the different conditions to identify the optimal parameter set.

Frequently Asked Questions (FAQs)

Q1: Is the this compound starting material stable under basic conditions?

A: Yes, the N-Boc protecting group is exceptionally stable under basic conditions.[5] The mechanism for base-catalyzed hydrolysis of esters (saponification) involves nucleophilic attack at the carbonyl carbon. The steric hindrance from the bulky tert-butyl group significantly shields the carbonyl carbon from this attack, making the Boc group robust to bases like NaOH, K₂CO₃, and triethylamine at room or moderately elevated temperatures. This stability allows for selective functionalization at other sites of the molecule without premature deprotection.

Q2: Can I perform a reaction on the free -NH group without affecting the Boc group?

A: Absolutely. The secondary amine of the piperazine ring is a good nucleophile, while the nitrogen protected by the Boc group is non-nucleophilic due to the electron-withdrawing nature of the carbamate. This allows for selective reactions such as:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Acylation: Reaction with acyl chlorides or anhydrides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Michael Addition: Conjugate addition to α,β-unsaturated systems.

The key is to use neutral or basic conditions to preserve the Boc group.

Q3: What are the common impurities I should look for in my commercial starting material?

A: Commercial batches of this compound can sometimes contain small amounts of related isomers or starting materials from its synthesis.[6] Depending on the synthetic route, potential impurities could include:

  • Di-Boc piperazine: Where both nitrogen atoms have been protected.

  • Unprotected 2,5-dimethylpiperazine: The starting material for the Boc protection step.

  • Positional Isomers: If the synthesis was not perfectly controlled, minor amounts of other dimethylpiperazine isomers might be present. It is always good practice to verify the purity of the starting material by ¹H NMR and LC-MS before beginning a critical reaction sequence.

Data Summary Table
Common IssueByproduct IdentityMass Change (vs. Product)Probable CauseRecommended Solution
Acidic Deprotectiontert-Butylated Product+56 DaElectrophilic attack by t-Bu⁺ cationAdd cation scavenger (e.g., anisole, TES)
N-ArylationDehalogenated Arene-(Mass of Halogen) + 1 DaCatalyst side reactionScreen ligands, bases, and temperature
N-ArylationBiaryl Homocoupling+(Mass of Arene)Catalyst side reactionScreen ligands and temperature
References
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives - Benchchem. (n.d.).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER? - Guidechem. (n.d.).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (n.d.).
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.).
  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.).
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts - Organic Chemistry Portal. (n.d.).
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (n.d.).
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (n.d.).
  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024, November 13).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.).
  • Palladium-Catalyzed N-Arylation of Cyclopropylamines | Request PDF - ResearchGate. (n.d.).

Sources

Analytical methods for assessing the purity of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. As a Senior Application Scientist, my goal is to blend technical precision with field-tested experience to help you navigate the challenges of purity determination for this critical building block.

The purity of this compound, a key intermediate in many synthetic pathways, is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured approach to its analysis using orthogonal analytical techniques.

Overall Purity Assessment Workflow

A robust assessment of purity relies on a multi-faceted approach, typically starting with a high-resolution chromatographic technique and supported by spectroscopic and other methods to build a comprehensive purity profile.

Purity_Workflow Sample Sample Received (this compound) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep Initial Step HPLC Primary Analysis: RP-HPLC-UV/MS for Related Substances Prep->HPLC Primary Check GC Orthogonal Analysis: GC-MS for Volatile Impurities & Residual Solvents Prep->GC Parallel Check NMR Structural Confirmation & qNMR: ¹H NMR for Identity, Assay, and Non-chromatophoric Impurities Prep->NMR Parallel Check Chiral Stereoisomeric Purity: Chiral HPLC for Diastereomers/Enantiomers Prep->Chiral If stereoisomers are possible Report Final Purity Report (Compilation of all data) HPLC->Report GC->Report NMR->Report Chiral->Report

Caption: A typical workflow for the comprehensive purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-Phase HPLC (RP-HPLC) is the workhorse for assessing the purity of N-Boc protected amines. It excels at separating the main compound from non-volatile process impurities and degradation products.

HPLC: Frequently Asked Questions

Q: Why is RP-HPLC with UV detection the most common method for this compound? A: RP-HPLC is ideal because this compound is a non-volatile organic molecule. The Boc-group, while not a strong chromophore, provides sufficient UV absorbance for detection at low wavelengths (e.g., 200-220 nm). This method is highly reproducible, robust, and capable of separating compounds with subtle structural differences, making it perfect for identifying related substance impurities.

Q: I am setting up a method from scratch. What are good starting conditions? A: A gradient method using a C18 column is a reliable starting point. The basic nitrogen atoms in the piperazine ring can cause peak tailing, so using a mobile phase with a low concentration of an acid modifier like formic acid or trifluoroacetic acid (TFA) is crucial for good peak shape.

Protocol: General Purpose RP-HPLC Method

This protocol provides a robust starting point for method development.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic System: An HPLC system equipped with a UV detector or Mass Spectrometer (MS).

  • Method Parameters: See the table below for typical starting parameters.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. Use a blank injection (diluent only) to identify any system-related peaks.

  • Purity Calculation: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier sharpens peaks of basic analytes like piperazines.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA broad gradient is effective for screening for unknown impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detection UV at 210 nm or MSLow wavelength UV is necessary due to the lack of a strong chromophore. MS provides mass identification.
Injection Vol. 10 µLA typical volume; adjust based on sample concentration and detector sensitivity.
HPLC: Troubleshooting Guide

Q: My main peak is tailing significantly. What can I do? A: Peak tailing for basic compounds like piperazines is common and usually caused by secondary interactions with residual silanols on the silica-based column packing.

  • Solution 1: Adjust Mobile Phase pH. Ensure your mobile phase is acidic (pH 2.5-3.5) by using an additive like formic acid or TFA. This protonates the piperazine nitrogens, minimizing interactions with silanols.

  • Solution 2: Add an Amine Modifier. A small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), can be added to the mobile phase to block the active silanol sites.[2]

  • Solution 3: Use a Different Column. Consider a column with a different stationary phase (e.g., C8, Phenyl) or an end-capped C18 column designed for basic compounds.[2]

HPLC_Tailing_Troubleshooting Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Add_Acid Action: Add 0.1% Formic Acid or TFA Check_pH->Add_Acid No Use_Modifier Action: Add 0.1% Triethylamine (TEA) to mobile phase Check_pH->Use_Modifier Yes Resolved Peak Shape Improved Add_Acid->Resolved Change_Column Action: Try a different column (e.g., Phenyl, end-capped C18) Use_Modifier->Change_Column Still Tailing Use_Modifier->Resolved Improved Change_Column->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q: I'm not getting enough retention on a C18 column; the peak elutes near the void volume. What should I try? A: This indicates the compound is too polar for the starting conditions.

  • Solution 1: Decrease Initial Organic Content. Lower the starting percentage of Mobile Phase B (acetonitrile) in your gradient. For example, start at 0% or 2% B.

  • Solution 2: Use a Weaker Organic Solvent. Replace acetonitrile with methanol, which is a weaker organic modifier and will generally increase retention for most compounds.

  • Solution 3: Use an Aqueous-Specific Column. Consider a C18 column designed for highly aqueous mobile phases (e.g., "AQ" type columns) to prevent phase collapse.

  • Solution 4: Consider HILIC. If the compound is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable alternative to reversed-phase.

Gas Chromatography (GC) Analysis

GC, particularly when coupled with a Mass Spectrometer (GC-MS), is an excellent orthogonal technique to HPLC. It is best suited for analyzing volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis.

GC: Frequently Asked Questions

Q: When should I use GC-MS instead of HPLC? A: GC-MS is superior for identifying and quantifying volatile impurities that are not easily detected by HPLC, such as residual solvents (e.g., methanol, THF, ethyl acetate) from the synthesis. It can also be used to detect volatile by-products. The mass spectrometer provides definitive identification of these small molecules.[3]

Q: Can the N-Boc group cause problems in GC analysis? A: Yes, the N-Boc group is thermally labile and can degrade at high injector temperatures, leading to inaccurate quantification and the appearance of degradation peaks. It is crucial to use a lower, optimized injector temperature or a derivatization technique if this becomes problematic.

Protocol: GC-MS for Residual Solvents and Volatile Impurities
  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 50 mg) in a suitable high-purity solvent that is not expected to be in the sample (e.g., DMSO, DMF) to a final volume of 1 mL.

  • Chromatographic System: A GC system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. Headspace sampling is often preferred for residual solvent analysis.

  • Method Parameters: See the table below for typical starting parameters.

  • Analysis: Inject the sample. If using MS, operate in scan mode to identify unknown peaks by comparing their mass spectra to a library (e.g., NIST).

Table 2: Recommended Starting GC-MS Parameters
ParameterRecommended SettingRationale
Column DB-624, 30 m x 0.25 mm, 1.4 µmA mid-polarity column ideal for separating a wide range of residual solvents.
Injector Temp. 200 °C (start low and optimize)Minimizes thermal degradation of the N-Boc group.[1]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 40 °C (hold 5 min), then ramp 10 °C/min to 240 °CA standard program to separate volatile solvents from the main analyte.
Detector MS (Scan mode, m/z 35-550)Provides mass information for peak identification.[4]
GC: Troubleshooting Guide

Q: I suspect my compound is degrading in the GC injector. How can I confirm and prevent this? A: Degradation is likely if you see a smaller-than-expected main peak and new peaks corresponding to the de-Boc-ylated piperazine or other fragments.

  • Solution 1: Lower Injector Temperature. Systematically lower the injector temperature in 20 °C increments (e.g., from 250 °C down to 180 °C) to find the point where degradation is minimized while maintaining efficient sample volatilization.

  • Solution 2: Use a Splitless or Pulsed Splitless Injection. This can help transfer the analyte onto the column more quickly, reducing its residence time in the hot injector.

  • Solution 3: Use a Deactivated Inlet Liner. An ultra-inert liner minimizes active sites that can catalyze degradation.

Q: How do I identify unknown small peaks in my GC-MS chromatogram? A: The mass spectrometer is the key.

  • Step 1: Extract Mass Spectrum. Obtain the mass spectrum for the unknown peak.

  • Step 2: Library Search. Compare the obtained spectrum against a commercial mass spectral library like NIST or Wiley. The search will provide a list of potential matches with a quality score.[3]

  • Step 3: Confirm with a Standard. If a potential impurity is identified (e.g., a known starting material or solvent), confirm its identity by injecting an authentic standard of that substance and matching the retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an indispensable tool for confirming the identity of this compound and can be used for quantitative purity assessment (qNMR).

NMR: Frequently Asked Questions

Q: How can ¹H NMR confirm the structure and successful Boc-protection? A: ¹H NMR provides unambiguous evidence of the molecular structure. The key diagnostic signals are:

  • The Boc Group: A sharp, intense singlet integrating to 9 protons, typically found in the upfield region around 1.4-1.5 ppm. Its presence is a clear confirmation of successful protection.[5][6]

  • Piperazine Ring Protons: A series of multiplets corresponding to the protons on the piperazine ring.

  • Methyl Groups: Signals corresponding to the two methyl groups on the piperazine ring.

Q: Can I determine the absolute purity with NMR? A: Yes, Quantitative ¹H NMR (qNMR) is a powerful primary method for determining purity. It involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a specific analyte proton signal to the integral of a known standard signal, the absolute purity of the analyte can be calculated with high precision, without needing a reference standard of the analyte itself.[7]

Protocol: ¹H NMR for Identity and Purity
  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]

  • For qNMR: Accurately weigh both the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial before dissolving in the deuterated solvent.

  • Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the solvent's deuterium signal and shim the magnetic field for optimal homogeneity.[5]

  • Data Acquisition: Acquire the spectrum with parameters suitable for quantification (e.g., a longer relaxation delay of at least 5 times the longest T₁).

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.[5]

  • Analysis: Integrate all relevant peaks. For identity, confirm the chemical shifts and multiplicities. For purity, compare the integral of the Boc-group protons (or another well-resolved proton) to any impurity signals. For qNMR, use the standard formula to calculate the absolute purity.

NMR: Troubleshooting Guide

Q: The integration of the Boc-group singlet is not 9H relative to other protons in the molecule. What does this mean? A: This suggests the presence of an impurity.

  • Possible Cause 1: N-H Impurity. If the integral is low, it could indicate the presence of the corresponding de-Boc-ylated piperazine, which lacks this signal. Look for a broad N-H signal.

  • Possible Cause 2: Other Impurities. If other unexpected peaks are present, their protons are included in the total integration, skewing the relative ratio. Try to identify the impurity and integrate its peaks separately.

  • Possible Cause 3: Poor Phasing/Baseline. Ensure the spectrum has been correctly phased and the baseline is flat, as errors here can significantly affect integration accuracy.

Chiral HPLC Analysis

Since the 2- and 5-positions of the piperazine ring are chiral centers, this compound can exist as multiple stereoisomers (e.g., (2S,5S), (2R,5R), and meso forms like (2R,5S)). Chiral HPLC is essential to separate and quantify these isomers.[8]

Chiral HPLC: Frequently Asked Questions

Q: Why is it critical to analyze the stereoisomeric purity? A: In drug development, different stereoisomers can have vastly different pharmacological activities, toxicities, and pharmacokinetic profiles. Regulatory agencies require strict control over the stereoisomeric composition of any chiral drug substance. Therefore, controlling the stereochemistry of this starting material is crucial.[9]

Q: What type of chiral stationary phase (CSP) should I start with? A: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are extremely versatile and a great starting point for screening. They can be used in normal-phase, polar-organic, and reversed-phase modes, offering a wide range of selectivities.[10]

Protocol: Chiral Method Development
  • Column Screening: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1) under different mobile phase conditions.

    • Normal Phase: Heptane/Isopropanol mixtures.

    • Polar Organic: Acetonitrile or Methanol.

  • Optimization: Once partial separation is observed on a column, optimize the mobile phase composition. Vary the ratio of the strong to weak solvent and consider small amounts of additives (e.g., diethylamine for basic compounds in normal phase) to improve peak shape and resolution.

  • Finalize Method: Once adequate separation is achieved (typically a resolution > 1.5), finalize the method parameters (flow rate, temperature) and validate it for its intended use.

Chiral HPLC: Troubleshooting Guide

Q: I am not achieving any separation between the stereoisomers on a polysaccharide column. What are my next steps? A: Lack of separation indicates that the chiral recognition mechanism is not effective under the current conditions.

  • Solution 1: Change Mobile Phase Mode. If you are using normal phase (e.g., heptane/IPA), switch to polar organic mode (e.g., pure methanol or acetonitrile) or even reversed-phase. The interaction mechanism can change dramatically with the solvent system.

  • Solution 2: Try a Different CSP. If changing the mobile phase doesn't work, the chosen stationary phase may not be suitable. Screen a different class of CSP, such as a Pirkle-type or a protein-based column.[10]

  • Solution 3: Derivatization. As a last resort, the molecule can be derivatized with a chiral agent to create diastereomers that are often much easier to separate on a standard achiral column (e.g., RP-HPLC).

General FAQs and Potential Impurities

Q: What are the most likely process-related impurities I should be looking for? A: Potential impurities often stem from the synthetic route. Common ones include:

  • Starting Materials: Unreacted 2,5-dimethylpiperazine.

  • Over-reaction Products: Di-Boc protected piperazine, where both nitrogen atoms are protected.[1]

  • Reagents: Residual di-tert-butyl dicarbonate (Boc₂O) or its by-products.

  • Side-reaction Products: Impurities arising from side reactions specific to the synthetic pathway used.

Q: How should I prepare my samples to ensure accurate and reproducible results? A: Proper sample preparation is critical.

  • Use a high-purity solvent in which your compound is fully soluble. The sample solvent should ideally match the initial mobile phase composition to avoid peak distortion.[11]

  • Ensure complete dissolution. Use sonication or gentle vortexing if needed. Incomplete dissolution is a major source of error.

  • Filter the sample through a 0.45 µm or 0.22 µm filter if any particulate matter is visible to protect the analytical column.

  • Check for solubility issues. If you observe precipitation, you may need to lower the sample concentration or change the diluent.[12]

Q: My purity results are inconsistent from one analysis to the next. What could be the cause? A: Inconsistency often points to issues with sample stability or method robustness.

  • Compound Stability: The N-Boc group can be labile under strongly acidic or basic conditions. Ensure your sample diluent and mobile phases are not causing degradation over time. Prepare solutions fresh whenever possible.[2][13]

  • Method Robustness: Small variations in mobile phase preparation (e.g., pH, modifier concentration) can lead to significant changes in selectivity, especially for basic compounds. Ensure consistent preparation procedures.

  • System Suitability: Always run a system suitability test before analysis to ensure the chromatographic system is performing as expected (e.g., check resolution, tailing factor, and reproducibility of a standard).

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis.
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • vscht.cz. (n.d.). Troubleshooting HPLC.pdf.
  • Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor.
  • National Institutes of Health (NIH). (2014).
  • ResearchGate. (2018). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
  • Phenomenex. (n.d.).
  • ResearchGate. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • Unife. (2023).
  • The Pharmaceutical Journal. (2010).

Sources

Scaling up the synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: challenges and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the challenges encountered during reaction scale-up. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your synthesis for yield, purity, and scalability.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific, practical problems that can arise during the synthesis. Each answer provides a mechanistic explanation for the problem and a step-by-step protocol for its resolution.

Question 1: My yield is consistently low (<60%). What are the primary causes and how can I improve it?

Low yield is a multifaceted issue often stemming from incomplete reactions, competing side reactions, or losses during work-up and purification. A systematic approach is required for diagnosis.

Causality Analysis:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reagent stoichiometry, inadequate reaction time, or poor reagent quality. For instance, using aged di-tert-butyl dicarbonate (Boc₂O) that has partially hydrolyzed can lead to incomplete protection.

  • Side Product Formation: The most common side product is the di-protected tert-Butyl 2,5-dimethylpiperazine-1,4-dicarboxylate. This occurs when the stoichiometry of Boc₂O is too high or its addition is too rapid, allowing it to react with the newly formed mono-protected product.[1]

  • Work-up Losses: The product has some water solubility. During aqueous work-up, especially if multiple washes are performed, significant product loss can occur. Furthermore, improper pH adjustment during extraction can lead to the product remaining in the aqueous phase as a salt.

Troubleshooting Workflow:

start Low Yield Observed check_completion Analyze crude reaction mixture (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present side_products Significant Side Products check_completion->side_products Multiple new spots/peaks clean_crude Crude product looks clean check_completion->clean_crude Primarily one product spot/peak solution_incomplete1 Verify Boc₂O quality & stoichiometry (use 1.0-1.05 eq.) incomplete->solution_incomplete1 solution_incomplete2 Increase reaction time and monitor incomplete->solution_incomplete2 solution_side1 See Q2: Minimizing Di-Boc Formation side_products->solution_side1 solution_clean1 Minimize aqueous washes clean_crude->solution_clean1 solution_clean2 Back-extract aqueous layers with fresh solvent clean_crude->solution_clean2 solution_clean3 Ensure pH > 10 before extraction clean_crude->solution_clean3

Caption: Decision tree for troubleshooting low product yield.

Optimized Protocol for Maximizing Yield:

  • Reagent Quality Check: Ensure di-tert-butyl dicarbonate is a free-flowing solid. If it has clumped, it may have partially hydrolyzed; use fresh reagent for best results.

  • Controlled Reagent Addition: Dissolve 2,5-dimethylpiperazine in a suitable solvent like methanol or dichloromethane (DCM).[2] Cool the solution to 0°C in an ice bath.

  • Stoichiometry: Add a solution of Boc₂O (1.0-1.05 equivalents) in the same solvent dropwise over 1-2 hours. Rapid addition significantly increases the risk of di-protection.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours.[2] Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Optimized Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in ethyl acetate.

    • Wash with a minimal amount of saturated sodium bicarbonate solution, followed by brine.

    • Crucially, back-extract the combined aqueous layers with a fresh portion of ethyl acetate to recover any dissolved product.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[3]

Question 2: I'm getting a significant amount of the di-Boc protected byproduct. How can I improve mono-selectivity?

Achieving mono-protection is the primary challenge in this synthesis. The second nitrogen on the piperazine ring remains nucleophilic after the first protection and can compete for the Boc₂O.

Causality Analysis: The pKa of the second nitrogen in mono-Boc-2,5-dimethylpiperazine is still high enough to be nucleophilic. On a large scale, localized "hot spots" of high Boc₂O concentration can occur if mixing is inefficient or addition is too fast, leading to the undesired second reaction.

Solutions for Enhancing Mono-Selectivity:

Table 1: Comparison of Methods for Improving Mono-Selectivity

MethodPrincipleAdvantagesDisadvantages
Controlled Addition Maintain a low, steady concentration of Boc₂O.Simple to implement.Requires longer addition times, especially on scale.
Salt Protection Protonate one nitrogen with a weak acid (e.g., acetic acid) to make it non-nucleophilic.[2]High selectivity, cost-effective.Requires an additional basification step during work-up.
Excess Piperazine Use a large excess of the starting piperazine.Simple statistical approach.Poor atom economy; requires removal of excess starting material.[4]

Recommended Protocol (Salt Protection Method):

  • Salt Formation: In a reaction vessel, dissolve 2,5-dimethylpiperazine (1 equivalent) in methanol.[2]

  • Add glacial acetic acid (1 equivalent) and stir for 15-20 minutes at room temperature. This forms the mono-acetate salt.

  • Boc Protection: Cool the solution to 0°C and slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in methanol.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Dissolve the residue in ethyl acetate and water.

    • Carefully add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the aqueous layer is basic (pH > 9) to neutralize the acetic acid and deprotonate the product's ammonium salt.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

sub 2,5-Dimethylpiperazine Boc₂O prod1 This compound (Desired Product) sub:f1->prod1 1st Eq. prod2 tert-Butyl 2,5-dimethylpiperazine-1,4-dicarboxylate (Di-Boc Byproduct) prod1->prod2 2nd Eq. (Undesired)

Caption: Reaction pathway showing desired and undesired products.

Question 3: My final product is a viscous oil that is difficult to handle and won't crystallize. How can I purify it effectively on a large scale?

While some batches may yield a solid, obtaining a persistent oil is a common issue, complicating handling and downstream use. The purification strategy must be robust for both scenarios.

Causality Analysis: The presence of minor impurities, residual solvent, or the specific stereoisomeric composition (cis/trans mixture) can inhibit crystallization. On a large scale, traditional column chromatography can be inefficient and costly.

Solutions for Purification:

  • Chromatography: For high purity on a small to medium scale, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Acid/Base Isolation: As the product is a basic amine, it can be selectively isolated.

    • Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of 4M HCl in dioxane or ether dropwise to precipitate the product as its hydrochloride salt.[5][6]

    • Filter the solid salt and wash with cold ether to remove non-basic impurities.

    • To recover the free base, suspend the salt in water/DCM and basify with NaOH or Na₂CO₃, followed by extraction into the organic layer. This process often yields a purer, amorphous solid or oil.

  • Distillation (For Scale-up): If the product is thermally stable, vacuum distillation (Kugelrohr or short-path) can be a viable, solvent-free purification method for large quantities, provided impurities are non-volatile.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and which is best for scale-up?

There are two main strategies: direct protection of 2,5-dimethylpiperazine or a multi-step synthesis from acyclic precursors.

  • Route A: Direct Boc Protection: This involves reacting commercially available 2,5-dimethylpiperazine (often a mix of cis and trans isomers) with Boc-anhydride. This is the most direct and common route. For scale-up, its primary challenges are ensuring mono-selectivity and handling the exotherm of the reaction.[2]

  • Route B: Multi-step Synthesis / Reductive Amination: This can involve building the piperazine ring from precursors. For example, starting from amino acids like L-alanine can provide better stereochemical control.[7][8] Another approach is the reductive amination of a suitable diamine precursor.[9] These routes are more complex and less atom-economical, making them less ideal for large-scale production unless specific stereoisomers are required that cannot be sourced otherwise.[10]

Q2: What are the critical safety considerations when scaling up this reaction?
  • Exotherm Control: The reaction of amines with Boc-anhydride is exothermic. On a large scale, this can lead to a dangerous temperature runaway. Ensure the reactor has adequate cooling capacity. Sub-surface, controlled addition of the Boc₂O solution is critical.

  • Pressure Build-up: Boc-anhydride can decompose to generate CO₂ gas, especially in the presence of nucleophiles or moisture. The reactor must be properly vented.

  • Solvent Hazards: The use of flammable solvents like THF, ether, or ethyl acetate requires appropriate grounding and inert atmosphere operations to prevent fire or explosion. Dichloromethane (DCM) is a suspected carcinogen and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

Q3: How does the stereochemistry (cis vs. trans) of the starting 2,5-dimethylpiperazine affect the reaction?

The Boc protection reaction itself does not typically alter the stereochemistry at the C2 and C5 positions. If you start with trans-2,5-dimethylpiperazine, you will obtain the trans-protected product. If you start with a cis/trans mixture, your final product will be a corresponding mixture.

  • Impact on Properties: The different isomers can have slightly different physical properties (e.g., melting point, solubility, chromatographic behavior), which can affect purification and crystallization.[11]

  • Sourcing: It is crucial to source the correct starting isomer for your target application, as separating the final protected isomers on a large scale is often impractical.[12][13]

References
  • BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions.
  • BenchChem. Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • BenchChem. Common side reactions with N-Boc-piperazine-C3-COOH.
  • Guidechem. How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER?
  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. Available from: [Link]

  • BenchChem. Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available from: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

  • Reddit. Reductive amination of piperazine. Available from: [Link]

  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]

  • MySkinRecipes. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. Available from: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

  • BenchChem. A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.
  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • PubChem. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | C11H22N2O2. Available from: [Link]

  • International Union of Crystallography. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available from: [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical building block. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the highest purity of your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Impurities After Synthesis

Question: I've synthesized this compound, but my NMR/LC-MS analysis shows persistent impurities. What are the likely culprits and how can I remove them?

Answer:

The presence of impurities is a common issue stemming from the synthetic route. The most probable impurities are unreacted starting materials, byproducts from the Boc-protection step, and any diastereomers if the synthesis was not stereospecific.

Common Impurities and Their Removal:

  • Unreacted 2,5-dimethylpiperazine: This is a basic impurity. An acidic wash during the workup is effective for its removal. By dissolving your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid solution (e.g., 0.1 N HCl), the basic 2,5-dimethylpiperazine will be protonated and move into the aqueous layer[1].

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If an excess of Boc₂O was used during the protection step, it and its breakdown products (like t-butanol and CO₂) might persist. These are generally volatile and can often be removed under high vacuum. If they persist, flash column chromatography is the most effective method for their separation[2][3].

  • Di-Boc protected 2,5-dimethylpiperazine: Although less common due to steric hindrance, the formation of the di-protected piperazine is possible. This non-polar impurity can be separated from the mono-Boc product by flash column chromatography.

  • Diastereomers: If your synthesis started from a mix of cis and trans-2,5-dimethylpiperazine, you will have diastereomers of the final product. These can be challenging to separate. Careful flash column chromatography with a slow gradient may resolve them. Alternatively, recrystallization can sometimes selectively crystallize one diastereomer.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system. A common starting point is a hexane/ethyl acetate gradient[2][3][4].

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Typical Solvent Systems for Chromatography

ImpurityTypical Eluent System (Hexane/Ethyl Acetate)Rationale
Di-Boc protected piperazine100:0 to 95:5Less polar, elutes first.
Product 90:10 to 70:30Intermediate polarity.
Unreacted 2,5-dimethylpiperazineWill likely stick to the silicaHighly polar and basic.
Issue 2: Product Decomposition During Purification

Question: I'm observing decomposition of my this compound during purification. What could be causing this and how can I prevent it?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions[5][6]. Accidental exposure to acid during workup or chromatography can lead to the cleavage of the Boc group, resulting in the formation of 2,5-dimethylpiperazine, isobutylene, and carbon dioxide[5]. Additionally, prolonged heating can also lead to thermal decomposition[7][8].

Causality and Prevention:

  • Acidic Conditions: The primary cause of decomposition is exposure to acid. This can happen if:

    • An acidic wash during workup is not followed by a neutralizing wash (e.g., saturated sodium bicarbonate solution).

    • The silica gel used for chromatography is acidic.

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures during solvent removal or other steps can cause decomposition[7][8].

Troubleshooting Steps:

  • Neutralize Silica Gel: If you suspect your silica gel is acidic, you can use a neutralized silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, followed by flushing with the eluent to remove excess base.

  • Avoid Strong Acids: Use mild acidic conditions for washing and ensure complete neutralization afterward.

  • Temperature Control: When removing solvent, use a rotary evaporator with a water bath temperature below 40°C. Avoid prolonged heating.

  • Storage: Store the purified product in a cool, dark place under an inert atmosphere.

Visualization: Boc Deprotection Pathway

G Boc_Piperazine This compound Protonation Protonation of Carbonyl Oxygen Boc_Piperazine->Protonation H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonation->Tert_Butyl_Cation Free_Amine 2,5-dimethylpiperazine Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: The pure compound can be a colorless to yellow liquid, semi-solid, or solid, depending on the specific isomer and residual solvent. It is generally stable under standard laboratory conditions but should be stored in a cool, dark place under an inert atmosphere to prevent degradation.

Q2: Can I use recrystallization for purification?

A2: Yes, recrystallization can be an effective purification method, especially for removing minor impurities and potentially for separating diastereomers. The choice of solvent is crucial and will require some experimentation. A solvent system in which the compound is soluble at elevated temperatures but poorly soluble at room temperature or below is ideal. Common solvent systems for similar compounds include ethyl acetate/hexane or diethyl ether/petroleum ether.

Q3: My product is an oil, but the literature reports a solid. What should I do?

A3: The physical state can depend on the isomeric purity and the presence of trace solvents. If your characterization data (NMR, MS) confirms the structure and high purity, the oily nature may not be a concern for subsequent reactions. However, you can try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal (if available), or dissolving the oil in a minimal amount of a volatile solvent and then slowly evaporating the solvent.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for purity confirmation:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.

  • LC-MS: To determine the mass of the compound and assess purity by peak area.

  • Elemental Analysis: To confirm the elemental composition.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • White Rose Research Online. (n.d.).
  • ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry.
  • Guidechem. (n.d.). How to prepare (2R,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER?.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). (2S,5S)
  • Benchchem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • PMC - NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
  • Sigma-Aldrich. (n.d.). (2S,5S)
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Benchchem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • ZaiQi Bio-Tech. (n.d.). (3S,5R)
  • ChemicalBook. (2025). (2S,5S)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester.
  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • TCI Chemicals. (n.d.). tert-Butyl (R)
  • P&S Chemicals. (n.d.). Product information, Tert-butyl (2r,5s)
  • PubChem. (n.d.). tert-butyl (2R,5S)
  • Guidechem. (n.d.). t-Butyl(2R,5S)
  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • ResearchGate. (n.d.).
  • PMC - NIH. (2023).
  • PMC - NIH. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • BLD Pharm. (n.d.).
  • MySkinRecipes. (n.d.). (2S,5S)
  • (PDF) Thermal Decomposition Analysis and Safety Study on Di-tert-butyl Peroxide. (2025).
  • Aidic. (n.d.).

Sources

Handling and storage recommendations for tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides essential information on handling, storage, and troubleshooting common experimental issues. Note that this chemical name may refer to several stereoisomers (e.g., (2R,5S)- or cis, (2S,5S)- or trans); while handling and storage protocols are generally consistent, specific reaction kinetics may vary.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the safe and effective use of this compound.

Q1: What is this compound and what is its primary application?

A: This compound is a heterocyclic organic molecule. It features a piperazine ring functionalized with two methyl groups and a tert-butoxycarbonyl (Boc) protecting group. The Boc group makes one of the amine nitrogens temporarily unreactive. Its primary application is as a chiral building block in medicinal chemistry and organic synthesis.[1][2] The piperazine scaffold is a common feature in many approved drugs.[3] After incorporating the molecule into a larger structure, the Boc group can be easily removed under acidic conditions to allow for further chemical modification at the newly freed secondary amine.

Q2: What are the primary hazards associated with this compound?

A: According to safety data sheets, this compound is classified as hazardous. The primary risks include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Damage/Irritation (H318/H319): Can cause serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6]

  • Harmful if Swallowed (H302): Ingestion can be harmful.[4][7]

Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.

Q3: What are the definitive storage recommendations for this reagent?

A: To ensure long-term stability and purity, the compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C.[4][7]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air and moisture.[5][8]

  • Container: Keep the container tightly sealed and in a dry, well-ventilated place.[5][6]

  • Light: Protect from light by storing in a dark place.[7][8]

Failure to adhere to these conditions can lead to degradation, affecting experimental reproducibility.

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is crucial. The following should be worn at all times:

  • Eye/Face Protection: Use chemical safety goggles and/or a full-face shield that are approved under government standards like NIOSH (US) or EN 166 (EU).[4][5]

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly.[4][6]

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[4][5]

  • Respiratory Protection: If working with the solid form where dust can be generated, or if ventilation is inadequate, use a NIOSH/MSHA-approved particulate respirator.[4][5]

All handling should be performed inside a certified chemical fume hood to ensure adequate ventilation.[6]

Q5: How should I respond to an accidental spill?

A: In the event of a spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[6]

  • Wear PPE: Don the appropriate PPE as described in Q4 before approaching the spill.[4]

  • Containment: Prevent the spill from entering drains or waterways.[4][6]

  • Cleanup: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][5][6] For a liquid, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste, including contaminated cleaning materials, as hazardous waste according to local, state, and federal regulations.[5][6]

Section 2: Quantitative Data & Properties Summary

The table below summarizes key technical data for a representative isomer of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₂[9][10][11]
Molecular Weight ~214.31 g/mol [9][12]
Appearance Colorless to yellow or gray liquid or solid[7]
Storage Temperature 2-8°C, in a dark, dry place under inert atmosphere[4][7][8]
Boiling Point ~280 °C
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents[5][6]
Hazard Statements H302, H315, H319, H335[4][7]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[6][8]

Section 3: Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates the critical stages of a typical experiment involving this reagent, from retrieval to analysis. Adherence to this workflow minimizes the risk of reagent degradation and experimental failure.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Storage 1. Retrieve from Storage (2-8°C, Inert Gas) Equilibrate 2. Equilibrate to RT (Under Inert Gas) Storage->Equilibrate Maintain Seal Weighing 3. Weighing (In Fume Hood) Equilibrate->Weighing Minimize Air Exposure Dissolution 4. Dissolution (Anhydrous Solvent) Weighing->Dissolution Reaction 5. Reagent Addition & Reaction Monitoring Dissolution->Reaction Workup 6. Quench & Workup Reaction->Workup Purification 7. Purification (e.g., Chromatography) Workup->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis

Caption: Standard experimental workflow from reagent retrieval to final analysis.

Protocol: Boc-Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for removing the Boc protecting group to yield the free secondary amine, ready for subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (5-10 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound to a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Causality: An inert atmosphere is critical to prevent moisture from interfering with the reaction, especially if subsequent steps involve moisture-sensitive reagents.

  • Dissolution: Add anhydrous DCM to the flask to dissolve the starting material (concentration typically 0.1-0.5 M). Stir until fully dissolved.

  • Deprotection: Cool the solution to 0°C using an ice bath. Slowly add TFA dropwise to the stirring solution. After addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Causality: The reaction is often exothermic; initial cooling prevents a rapid temperature increase. TFA is a strong acid that cleaves the tert-butyl ester of the carbamate, releasing CO₂ and isobutylene gas.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product (the free amine) will have a much lower Rf value on silica gel than the Boc-protected starting material. The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture in vacuo to remove excess TFA and DCM. Re-dissolve the residue in DCM and slowly add it to a beaker of ice-cold saturated NaHCO₃ solution to quench the remaining acid.

    • Trustworthiness: This step is crucial. The resulting free amine is a base. Failure to neutralize the TFA salt will prevent its extraction into an organic solvent and can interfere with subsequent steps. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Verification: The resulting free amine can be verified by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and mass spectrometry. The product is often used directly in the next step without further purification.

Section 4: Troubleshooting Guide

Troubleshooting Decision Tree

Use this diagram to diagnose common experimental issues.

G Start Problem Encountered (e.g., Low Yield, Impurities) CheckPurity Q1: Did you verify starting material purity (NMR/MS)? Start->CheckPurity BadStorage Root Cause: Compound degraded. Review storage protocols. CheckPurity->BadStorage No CheckConditions Q2: Was the reaction run under strictly anhydrous conditions? CheckPurity->CheckConditions Yes WetReagents Root Cause: Wet solvent/reagents. Use freshly dried solvents. CheckConditions->WetReagents No CheckMonitoring Q3: Was the reaction monitored to completion (TLC/LCMS)? CheckConditions->CheckMonitoring Yes IncompleteRxn Root Cause: Incomplete reaction. Increase reaction time or temperature. CheckMonitoring->IncompleteRxn No CheckWorkup Q4: Was the post-deprotection workup pH basic (>8)? CheckMonitoring->CheckWorkup Yes ProductLoss Root Cause: Product remained in aqueous layer as a salt. Re-extract aqueous layer after basifying. CheckWorkup->ProductLoss No End Issue Resolved CheckWorkup->End Yes

Caption: A decision tree for troubleshooting common experimental failures.

Troubleshooting Q&A

Q: My deprotection reaction is sluggish or appears incomplete, even after several hours. What's wrong?

A:

  • Cause 1: Insufficient Acid. The Boc group removal is acid-catalyzed. Ensure you have used a sufficient molar excess of TFA (typically at least 5 equivalents).

  • Cause 2: Low Temperature. While the initial addition is done at 0°C for safety, the reaction should be allowed to warm to room temperature to proceed at a reasonable rate. If it is still slow, gentle warming (to ~40°C) can be considered, but monitor for side products.

  • Cause 3: Starting Material Quality. If the starting material was improperly stored (exposed to moisture or air), it may have partially degraded, leading to a complex reaction mixture.[5] Always use a pure, properly stored reagent.

Q: After workup of my deprotection, I have a very low yield of the free amine product. Where did it go?

A:

  • Cause 1: Incomplete Quenching. This is the most common cause. The product of the deprotection is a trifluoroacetate salt. If you fail to add enough base (like NaHCO₃) to neutralize the acid and deprotonate the amine's ammonium salt, your product will remain water-soluble and will not be extracted into the organic layer.

    • Solution: Check the pH of your aqueous layer from the workup. If it is acidic or neutral, add more base until it is pH > 8, then re-extract with DCM.

  • Cause 2: Emulsion. Piperazine compounds can sometimes form emulsions during extraction. If this happens, adding a small amount of brine (saturated NaCl solution) can help break the emulsion and improve phase separation.

Q: The compound, which was a white solid, has turned into a yellowish oil in the bottle. Can I still use it?

A:

  • Cause: Degradation. A change in physical appearance (color or state) is a strong indicator of chemical degradation, likely due to prolonged exposure to air, moisture, or elevated temperatures.[5] The Boc group can be sensitive to acidic impurities that can form upon decomposition.

  • Recommendation: It is highly inadvisable to use the material. The purity is compromised, and it will introduce unknown variables into your experiment, leading to failed reactions, difficult purifications, and unreliable results. Discard the degraded material according to your institution's safety protocols and procure a fresh bottle.

References

  • Safety Data Sheet - Aaronchem. (2024). Aaron Chemicals LLC.
  • SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate - AK Scientific, Inc.
  • (S)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate | 674792-07-5 - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate Product Description - ChemicalBook. ChemicalBook.
  • tert-Butyl (R)-2-Methylpiperazine-1-carboxylate 170033-47-3 - TCI Chemicals. TCI Chemicals.
  • (2S,5S)
  • (3S,5R)
  • (2S,5S)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester - ChemicalBook. ChemicalBook.
  • Product information, (2R,5r)-2,5-dimethyl-piperazine- 1-carboxylic acid tert-butyl ester. P&S Chemicals.
  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5 - iChemical. iChemical.
  • tert-butyl (2R,5S)
  • t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate | 194032-41-2 - ChemicalBook. ChemicalBook.
  • TERT-BUTYL(2R,5S)
  • (2S,5R)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER - ChemicalBook. ChemicalBook.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. MDPI.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to address the frequently encountered issue of poor reactivity of the secondary amine in this sterically hindered yet valuable synthetic building block.

The unique structure of this compound, with its bulky tert-butoxycarbonyl (Boc) protecting group and methyl substituents at the 2 and 5 positions, presents a significant steric and electronic challenge for reactions at the secondary amine. This guide will equip you with the knowledge and protocols to overcome these hurdles and successfully incorporate this versatile scaffold into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the secondary amine in this compound so unreactive?

A1: The diminished reactivity is a consequence of two primary factors:

  • Steric Hindrance: The two methyl groups at the C2 and C5 positions of the piperazine ring, combined with the bulky tert-butyl group of the Boc protecting group, create a sterically congested environment around the secondary amine. This physically obstructs the approach of electrophiles to the nitrogen atom.

  • Electronic Effects: The Boc group is an electron-withdrawing group, which reduces the nucleophilicity of the adjacent secondary amine, making it less likely to attack electrophiles.

Q2: I am seeing no reaction or very low conversion in my N-alkylation attempts with a primary alkyl halide. What are the first troubleshooting steps I should take?

A2: For a stalled N-alkylation, consider the following immediate adjustments:

  • Increase Reaction Temperature: Many N-alkylation reactions with hindered amines require elevated temperatures to overcome the activation energy barrier.

  • Switch to a More Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and may accelerate the reaction rate.

  • Use a Stronger, Anhydrous Base: A more robust base can more effectively deprotonate the secondary amine, increasing its nucleophilicity. Consider switching from weaker bases like triethylamine to stronger, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Q3: Is there a more reliable alternative to direct N-alkylation for this substrate?

A3: Yes, reductive amination is often a more effective strategy for N-alkylation of sterically hindered secondary amines. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method avoids the formation of quaternary ammonium salts and can be more tolerant of steric hindrance.[1][2]

Troubleshooting Guide: N-Alkylation & N-Acylation

This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during the N-alkylation and N-acylation of this compound.

N-Alkylation Challenges

Problem 1: Low to no conversion in direct alkylation with alkyl halides.

Potential Cause Troubleshooting Solution
Insufficient Base Strength Switch to a stronger, non-nucleophilic base like anhydrous K₂CO₃, Cs₂CO₃, or sodium hydride (NaH). Use at least 1.5-2.0 equivalents.
Poor Solvent Choice Change to a high-boiling point, polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) to improve solubility and allow for higher reaction temperatures.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Microwave-assisted synthesis can also be effective in accelerating the reaction.
Low Reactivity of Alkylating Agent If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

Problem 2: Formation of side products or decomposition at high temperatures.

Potential Cause Troubleshooting Solution
Thermal Instability If the desired product or starting material is thermally sensitive, consider alternative, milder methods such as the Buchwald-Hartwig amination.
Elimination Reactions With secondary or tertiary alkyl halides, elimination can compete with substitution. Use a non-nucleophilic, sterically hindered base to minimize this side reaction.
N-Acylation Challenges

Problem 3: Incomplete acylation with acid chlorides or anhydrides.

Potential Cause Troubleshooting Solution
Low Nucleophilicity of the Amine Add a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.
Insufficiently Reactive Acylating Agent Convert the carboxylic acid to a more reactive species. Use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
Steric Hindrance Increase the reaction temperature. If using an acid chloride, consider generating it in situ from the corresponding carboxylic acid using oxalyl chloride or thionyl chloride to ensure high reactivity.

Detailed Experimental Protocols

Protocol 1: Reductive Amination for N-Alkylation

This protocol is a robust alternative to direct alkylation, particularly for sterically hindered substrates.

dot

Reductive_Amination_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Purification A tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate P1 Combine amine and aldehyde/ketone in DCE A->P1 B Aldehyde/Ketone (1.1 eq) B->P1 C Sodium Triacetoxyborohydride (STAB) (1.5 eq) P3 Add STAB portion-wise C->P3 D Dichloroethane (DCE) D->P1 P2 Stir at room temperature for 1-2 hours P1->P2 P2->P3 P4 Stir at room temperature overnight P3->P4 W1 Quench with saturated aqueous NaHCO₃ P4->W1 W2 Extract with DCM W1->W2 W3 Dry organic layer (Na₂SO₄), filter, and concentrate W2->W3 W4 Purify by column chromatography W3->W4

Caption: Reductive amination workflow.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound and the aldehyde or ketone.

  • Dissolve the reactants in DCE or THF.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Enhanced N-Acylation using a Coupling Agent

This protocol is recommended when direct acylation with an acid chloride or anhydride gives poor results.

dot

Enhanced_Acylation_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up & Purification A Carboxylic Acid (1.1 eq) P1 Combine carboxylic acid, EDC, and HOBt in DMF A->P1 B EDC (1.2 eq) B->P1 C HOBt (1.2 eq) C->P1 D tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate (1.0 eq) P3 Add amine and DIPEA D->P3 E DIPEA (2.0 eq) E->P3 F DMF F->P1 P2 Stir at 0°C for 30 min P1->P2 P2->P3 P4 Stir at room temperature overnight P3->P4 W1 Dilute with water P4->W1 W2 Extract with ethyl acetate W1->W2 W3 Wash with brine, dry (Na₂SO₄), filter, and concentrate W2->W3 W4 Purify by column chromatography W3->W4

Caption: Enhanced N-acylation workflow.

Materials:

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • This compound (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, EDC, and HOBt in DMF.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the this compound and DIPEA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Advanced Strategies for Challenging Transformations

For particularly challenging substrates or when the above methods fail, consider the following advanced strategies:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, especially with aryl and heteroaryl halides.[3][4][5][6][7] It can be effective for coupling this compound with aryl halides where traditional nucleophilic aromatic substitution fails.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture. This is particularly useful for overcoming the high activation energy of reactions involving sterically hindered amines.

dot

Decision_Tree cluster_alkylation N-Alkylation cluster_acylation N-Acylation Start Starting Reaction with This compound ReactionType N-Alkylation or N-Acylation? Start->ReactionType AlkylationMethod Direct Alkylation or Reductive Amination? ReactionType->AlkylationMethod Alkylation AcylationMethod Direct Acylation or Coupling Agent? ReactionType->AcylationMethod Acylation DirectAlkylation Direct Alkylation: - Alkyl Halide - Strong Base (K₂CO₃, Cs₂CO₃) - Polar Aprotic Solvent (DMF) - Elevated Temperature AlkylationMethod->DirectAlkylation Direct ReductiveAmination Reductive Amination: - Aldehyde/Ketone - STAB - DCE/THF AlkylationMethod->ReductiveAmination Reductive DirectAlkylationSuccess Success DirectAlkylation->DirectAlkylationSuccess High Yield TroubleshootAlkylation Low Yield/ No Reaction DirectAlkylation->TroubleshootAlkylation Low Yield ReductiveAminationSuccess Success ReductiveAmination->ReductiveAminationSuccess TroubleshootAlkylation->ReductiveAmination AdvancedAlkylation Advanced Method: Buchwald-Hartwig Amination TroubleshootAlkylation->AdvancedAlkylation DirectAcylation Direct Acylation: - Acid Chloride/Anhydride - DMAP (cat.) - Elevated Temperature AcylationMethod->DirectAcylation Direct CouplingAgent Coupling Agent: - Carboxylic Acid - EDC/HOBt - DIPEA AcylationMethod->CouplingAgent Coupling DirectAcylationSuccess Success DirectAcylation->DirectAcylationSuccess High Yield TroubleshootAcylation Low Yield/ No Reaction DirectAcylation->TroubleshootAcylation Low Yield CouplingAgentSuccess Success CouplingAgent->CouplingAgentSuccess TroubleshootAcylation->CouplingAgent

Caption: Decision tree for reaction strategy.

References

Technical Support Center: Characterization of Unexpected Products in Reactions with tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role in creating complex molecular architectures. Its mono-Boc protection allows for selective functionalization at the free secondary amine. However, like many reagents in organic synthesis, its reactivity can sometimes lead to unexpected products, posing challenges for researchers. This technical support center provides a comprehensive guide to identifying, characterizing, and mitigating the formation of these unintended products. Drawing upon established synthetic methodologies and troubleshooting insights, this document serves as a practical resource for scientists and drug development professionals to navigate the complexities of working with this versatile compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Appearance of an Unexpected N-Formyl Impurity

Question: During a reaction involving this compound in DMF, I observed an unexpected peak in my LC-MS and ¹H NMR analysis corresponding to a +28 Da mass increase. What is this impurity and how can I prevent its formation?

Answer: This unexpected product is likely the N-formylated derivative of your piperazine starting material, tert-butyl 4-formyl-2,5-dimethylpiperazine-1-carboxylate.

Causality and Mechanism: The use of N,N-dimethylformamide (DMF) as a solvent, particularly at elevated temperatures, can lead to the formylation of primary and secondary amines.[1] DMF can decompose to generate dimethylamine and a formylating species. This in-situ generation of a reactive species can then react with the free secondary amine of the piperazine.

Characterization of the N-Formyl Impurity:

  • Mass Spectrometry (MS): Expect to see a molecular ion peak corresponding to the mass of your starting material + 28.01 Da.

  • ¹H NMR Spectroscopy: Look for the appearance of a new singlet peak around 8.0 ppm, which is characteristic of a formyl proton. You may also observe splitting or shifting of the signals corresponding to the piperazine ring protons due to the introduction of the formyl group.

  • ¹³C NMR Spectroscopy: A new signal in the range of 160-165 ppm is indicative of the formyl carbonyl carbon.

Mitigation and Prevention Strategies:

StrategyDescriptionRationale
Solvent Selection Replace DMF with a less reactive aprotic solvent such as acetonitrile (ACN), dioxane, or tetrahydrofuran (THF).These solvents do not contain a formyl group and are less prone to decomposition that can lead to side reactions.
Temperature Control If DMF is essential for solubility or reactivity, conduct the reaction at the lowest possible temperature.The decomposition of DMF is temperature-dependent. Lowering the reaction temperature can significantly reduce the rate of formyl impurity formation.
Alternative Formylating Agents (If formylation is desired) For controlled N-formylation, use specific formylating agents like formic acid or ethyl formate.[2]Using a dedicated reagent provides better stoichiometric control and avoids the unpredictable nature of DMF decomposition.

Experimental Protocol: N-Formylation using Formic Acid This protocol provides a general method for the intentional N-formylation of a piperazine derivative.

  • Dissolve the piperazine derivative (1.0 equiv.) in a suitable solvent like toluene.

  • Add formic acid (1.2 equiv.).

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Premature Boc Deprotection and Disubstitution

Question: My reaction is producing a significant amount of a disubstituted piperazine byproduct, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity?

Answer: The formation of a disubstituted byproduct is a common challenge that arises from the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group, exposing the second nitrogen atom for reaction.

Causality and Mechanism: The Boc group is known to be labile under acidic conditions.[3] Even mildly acidic reagents or byproducts generated during the reaction can lead to its removal. Once deprotected, the second nitrogen of the piperazine ring becomes nucleophilic and can react with your electrophile, leading to the disubstituted product.

Troubleshooting Workflow for Boc Deprotection Issues:

Caption: Troubleshooting workflow for disubstitution.

Prevention and Optimization:

StrategyDescriptionRationale
Control of pH Ensure the reaction medium remains neutral or basic. If using acidic coupling reagents, add a non-nucleophilic base like diisopropylethylamine (DIPEA).Maintaining a non-acidic environment is crucial for the stability of the Boc protecting group.[4]
Choice of Reagents Select coupling reagents that do not generate acidic byproducts. For example, carbodiimides like EDC can be used with additives like HOBt to suppress side reactions.[4]This minimizes the potential for in-situ generation of acids that can cleave the Boc group.
Reaction Monitoring Carefully monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times.Prolonged exposure to even mild reaction conditions can increase the likelihood of Boc deprotection.
Issue 3: Challenges in Boc Deprotection and Product Isolation

Question: I am having difficulty with the Boc deprotection step. The reaction is either incomplete, or I am observing significant side products. What are the best practices for this transformation?

Answer: Boc deprotection is a critical step that requires careful optimization to achieve high yields and purity. Common challenges include incomplete reactions and side product formation due to the reactive tert-butyl cation generated during the cleavage.[5]

Common Deprotection Reagents and Conditions:

ReagentTypical ConditionsAdvantagesPotential Issues
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM) at 0 °C to room temperature.[3]Highly effective and generally fast.Can be harsh for acid-sensitive substrates. The resulting TFA salt can sometimes be difficult to handle.[3]
Hydrochloric Acid (HCl) 4M HCl in dioxane or methanol at room temperature.[5]Often provides the hydrochloride salt, which can be easier to isolate as a solid.Can be less effective for sterically hindered Boc groups.

Troubleshooting Low Yield and Side Products in Boc Deprotection:

Caption: Decision tree for troubleshooting Boc deprotection.

The Role of Scavengers: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, leading to unwanted byproducts. To prevent this, scavengers are often added to the reaction mixture.[5]

  • Common Scavengers: Triisopropylsilane (TIS), water, or anisole.[5]

  • Mechanism of Action: These scavengers are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation, thus preventing side reactions.

Experimental Protocol: Boc Deprotection with TFA and Scavengers

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triisopropylsilane (TIS) (1.1 equiv.) as a scavenger.

  • Slowly add a solution of TFA in DCM (e.g., 25-50% v/v).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.

  • Proceed with the appropriate work-up, which may involve basification and extraction to isolate the free amine.[3]

Conclusion

The successful synthesis of complex molecules using this compound hinges on a thorough understanding of its reactivity and potential side reactions. By anticipating the formation of unexpected products such as N-formyl impurities and disubstituted byproducts, and by employing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve reaction outcomes. Careful control of reaction conditions, judicious choice of reagents, and diligent reaction monitoring are paramount to achieving high yields and purity in your synthetic endeavors.

References

  • BenchChem. (2025). Common side reactions with N-Boc-piperazine-C3-COOH.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.

Sources

Validation & Comparative

Comparison of different synthetic routes to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the methyl groups and the versatile tert-butoxycarbonyl (Boc) protecting group allows for precise molecular elaboration, making the efficient and stereoselective synthesis of this intermediate a critical focus for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of various synthetic routes to this target molecule, offering field-proven insights and supporting experimental data to aid chemists in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway to this compound is governed by several factors, including the desired stereochemistry, scalability, cost of starting materials, and the number of synthetic steps. Herein, we compare three distinct and representative strategies: a stereoselective multi-step synthesis from L-alanine, the direct N-Boc protection of pre-existing 2,5-dimethylpiperazine, and a cyclization approach from 2-aminopropanol followed by Boc protection.

Data Summary
ParameterRoute 1: Stereoselective Synthesis from L-AlanineRoute 2: Direct Boc Protection of 2,5-DimethylpiperazineRoute 3: Cyclization of 2-Aminopropanol & Boc Protection
Target Isomer (2R, 5S)- or (2S, 5R)-Mixture of cis/trans or specific isomer depending on starting materialMixture of cis/trans
Key Starting Materials L-Alanine methyl ester hydrochloride, Benzyl bromide, Boc-D-alaninecis- or trans-2,5-Dimethylpiperazine, Di-tert-butyl dicarbonate2-Aminopropanol, Raney Nickel, Di-tert-butyl dicarbonate
Number of Steps 512
Overall Yield ~19% (calculated from individual steps)~45% (reported for parent piperazine, optimization needed)~29% (calculated, assuming 45% for Boc protection)
Stereochemical Control ExcellentDependent on starting materialPoor (yields a mixture of isomers)
Scalability ModerateHighHigh (amenable to industrial processes)
Key Advantages High stereopurityShortest routeUtilizes inexpensive and readily available starting materials
Key Disadvantages Longest route, multiple purification stepsFormation of di-Boc byproduct, requires pre-existing dimethylpiperazineLack of stereocontrol, high pressure and temperature for cyclization

Route 1: Stereoselective Multi-step Synthesis from L-Alanine

This route offers excellent control over the stereochemistry of the final product, yielding the (2R, 5S)-isomer, which is often a specific requirement in pharmaceutical synthesis. The strategy relies on the coupling of two amino acid precursors to form a diketopiperazine intermediate, which is subsequently reduced and protected.

Causality Behind Experimental Choices

The use of L-alanine and Boc-D-alanine as starting materials is a deliberate choice to set the desired stereocenters early in the synthesis. The benzyl group serves as a protecting group for one of the nitrogen atoms, which is later removed under mild conditions. Lithium aluminum hydride is a powerful reducing agent necessary to fully reduce the amide bonds of the diketopiperazine ring. The final Boc protection selectively occurs on the less sterically hindered nitrogen.

Experimental Protocol

Step 1: Synthesis of (S)-methyl 2-(benzylamino)propanoate L-alanine methyl ester hydrochloride is reacted with benzyl bromide in the presence of a base to afford the N-benzylated product.

Step 2: Synthesis of (S)-methyl 2-((R)-2-((tert-butoxycarbonyl)amino)-N-benzylpropanamido)propanoate The product from Step 1 is coupled with Boc-D-alanine using a peptide coupling agent like EDCI.

Step 3: Synthesis of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione The linear dipeptide from Step 2 is cyclized to form the diketopiperazine.

Step 4: Synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine The diketopiperazine is reduced with lithium aluminum hydride in tetrahydrofuran.

Step 5: Synthesis of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate To a solution of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (17.2 mmol) in tetrahydrofuran (50 mL), triethylamine (20.9 mmol) and di-tert-butyl dicarbonate (20.9 mmol) are added under ice cooling. The reaction is stirred at room temperature for 5.5 hours. After aqueous workup and extraction with ethyl acetate, the crude product is purified by silica gel column chromatography to yield the title compound (60% yield for this step).

Visualization of the Workflow

Route 1 A L-Alanine Methyl Ester HCl B N-Benzylation A->B Benzyl Bromide C Peptide Coupling with Boc-D-Alanine B->C D Cyclization (Diketopiperazine formation) C->D E LAH Reduction D->E F Boc Protection & Deprotection E->F Boc2O, then H2/Pd-C G (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate F->G

Caption: Stereoselective synthesis from L-alanine.

Route 2: Direct N-Boc Protection of 2,5-Dimethylpiperazine

This approach is the most straightforward, involving the direct reaction of commercially available 2,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O). The stereochemical outcome of the product is entirely dependent on the stereochemistry of the starting piperazine, which can be obtained as a cis isomer, a trans isomer, or a mixture of both.

Causality Behind Experimental Choices

The primary challenge in this route is achieving selective mono-protection, as the two nitrogen atoms in 2,5-dimethylpiperazine have similar reactivity, leading to the formation of the undesired 1,4-di-Boc-2,5-dimethylpiperazine byproduct. To favor mono-protection, a sub-stoichiometric amount of Boc₂O is typically used, and the reaction is carefully monitored. The use of flow chemistry can provide precise control over stoichiometry and reaction time, maximizing the yield of the mono-protected product.

Experimental Protocol

A solution of 2,5-dimethylpiperazine (1.0 eq) in a suitable solvent such as methanol is prepared. A solution of di-tert-butyl dicarbonate (0.8 eq) in the same solvent is added dropwise at room temperature. The reaction is stirred for 2-4 hours and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The resulting residue, a mixture of starting material, mono-Boc, and di-Boc products, is then purified by column chromatography. A reported yield for the mono-Boc protection of the parent piperazine using this method is around 45%.[1]

Visualization of the Workflow

Route 2 A 2,5-Dimethylpiperazine (cis, trans, or mixture) B Mono-Boc Protection A->B Boc2O (0.8 eq) C This compound B->C D 1,4-di-Boc-2,5-dimethylpiperazine (byproduct) B->D

Caption: Direct N-Boc protection of 2,5-dimethylpiperazine.

Route 3: Cyclization of 2-Aminopropanol followed by Boc Protection

This route is particularly attractive from an industrial perspective as it utilizes inexpensive and readily available starting materials. The synthesis involves the catalytic cyclization of 2-aminopropanol to form 2,5-dimethylpiperazine, which is then subjected to N-Boc protection as described in Route 2.

Causality Behind Experimental Choices

The cyclization of 2-aminopropanol is a condensation reaction that requires high temperatures and pressures, along with a catalyst like Raney nickel, to proceed efficiently.[2] This reaction typically produces a mixture of cis and trans isomers of 2,5-dimethylpiperazine. The subsequent Boc protection follows the same principles as in Route 2, with the inherent challenge of achieving mono-substitution.

Experimental Protocol

Step 1: Synthesis of 2,5-Dimethylpiperazine 2-Aminopropanol is subjected to a Raney nickel catalyst in the presence of hydrogen gas at a pressure of 750-2000 psi and a temperature of 140-220 °C.[2] The reaction is typically run for 4-8 hours. After filtration of the catalyst and removal of water, the crude 2,5-dimethylpiperazine is obtained as a mixture of isomers with a reported yield of approximately 64.5%.[3]

Step 2: Synthesis of this compound The mixture of 2,5-dimethylpiperazine isomers from Step 1 is then subjected to the mono-Boc protection protocol as described in Route 2.

Visualization of the Workflow

Route 3 A 2-Aminopropanol B Catalytic Cyclization A->B Raney Ni, H2, High T/P C 2,5-Dimethylpiperazine (mixture of isomers) B->C D Mono-Boc Protection C->D Boc2O E This compound (mixture of isomers) D->E

Caption: Synthesis via cyclization of 2-aminopropanol.

Characterization of the Final Product

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the methyl groups on the piperazine ring (doublets), and the protons of the piperazine ring (a complex pattern of multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~79-80 ppm), the methyl carbons, and the carbons of the piperazine ring. For a related compound, tert-butyl 2-methylpiperidine-1-carboxylate, the following ¹³C NMR signals have been reported (75.5 MHz, CDCl₃): δ 155.3, 79.0, 48.9, 45.9, 40.8, 28.5, 25.9, 19.5, 16.9.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected exact mass for C₁₁H₂₂N₂O₂ can be readily calculated and compared with the experimental value. For instance, the calculated m/z for [M+H]⁺ is approximately 215.1754.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages.

  • For applications demanding high stereopurity, the multi-step synthesis from L-alanine (Route 1) is the method of choice, despite its length and lower overall yield.

  • When a specific stereoisomer of 2,5-dimethylpiperazine is readily available, direct N-Boc protection (Route 2) offers the most concise pathway, although careful optimization is required to maximize the yield of the mono-protected product.

  • For large-scale production where stereochemistry is not a primary concern, the cyclization of 2-aminopropanol followed by Boc protection (Route 3) is the most economically viable option due to the low cost of the starting material.

Ultimately, the selection of the optimal synthetic route will be a strategic decision based on the specific project requirements, balancing the need for stereochemical purity, yield, scalability, and cost.

References

A Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Comparative Analysis for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone, celebrated for its prevalence in a multitude of therapeutic agents and its capacity to impart favorable physicochemical properties.[1][2] The strategic use of protecting groups is paramount in harnessing the synthetic potential of this privileged heterocycle, with the tert-butoxycarbonyl (Boc) group being a workhorse for medicinal chemists.[3][4] This guide provides an in-depth comparative analysis of tert-butyl 2,5-dimethylpiperazine-1-carboxylate against other common Boc-protected piperazines, offering field-proven insights and experimental guidance for researchers, scientists, and drug development professionals.

The Strategic Value of C-Methyl Substitution: A Comparative Overview

The introduction of methyl groups onto the piperazine core, as seen in this compound, is not a trivial structural modification. It imparts distinct conformational constraints and steric influences that differentiate its reactivity and utility from the parent 1-Boc-piperazine and its mono-methylated counterparts. These differences are most pronounced in two key areas: conformational rigidity and the kinetics of N-Boc deprotection.

The dimethyl substitution in the 2 and 5 positions locks the piperazine ring into a more defined chair conformation. This pre-organization can be advantageous in drug design, offering a more rigid scaffold to orient pharmacophoric elements for optimal interaction with biological targets.[2] However, this rigidity, coupled with the steric bulk of the methyl groups, presents a more demanding scenario for the cleavage of the Boc protecting group.

Below is a comparative summary of key properties and expected performance characteristics of various Boc-protected piperazines.

Parameter1-Boc-piperazinetert-Butyl 2-methylpiperazine-1-carboxylateThis compound
Conformational Flexibility HighModerateLow
Steric Hindrance at N1-Boc LowModerateHigh
Relative Deprotection Rate FastModerateSlow
Potential for Side Reactions (Deprotection) LowModerateHigher potential for incomplete reaction
Synthetic Utility Versatile building block for a wide range of derivatives.[5][6]Introduction of a single chiral center or point of substitution.Rigid scaffold for specific spatial arrangements; potential for stereoisomeric control (cis/trans).

The Causality of Steric Hindrance in Boc Deprotection

The acid-catalyzed deprotection of a Boc group proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to furnish the free amine.[1] The rate of this reaction is sensitive to steric hindrance around the N-Boc moiety. The presence of one, and particularly two, methyl groups adjacent to the protected nitrogen in this compound can impede the approach of the acid catalyst, thereby slowing the rate of deprotection compared to the unsubstituted 1-Boc-piperazine.[7]

This rate difference necessitates a careful optimization of deprotection conditions. While standard protocols may be sufficient for 1-Boc-piperazine, more forcing conditions, such as extended reaction times or slightly elevated temperatures, may be required for its dimethylated analog to achieve complete conversion.[3] However, harsher conditions can increase the risk of side reactions if other acid-sensitive functional groups are present in the molecule.[8][9]

cluster_0 Deprotection of 1-Boc-piperazine (Less Hindered) cluster_1 Deprotection of this compound (More Hindered) A 1-Boc-piperazine B Protonation A->B Fast C Loss of tert-butyl cation B->C D Decarboxylation C->D E Piperazine D->E F This compound G Protonation F->G Slower, requires more forcing conditions H Loss of tert-butyl cation G->H I Decarboxylation H->I J 2,5-Dimethylpiperazine I->J

Comparative workflow of Boc deprotection.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the synthesis of the piperazine core and the subsequent Boc deprotection. These protocols are designed to be self-validating, with clear endpoints and monitoring suggestions.

Synthesis of trans-2,5-Dimethylpiperazine

The synthesis of the core 2,5-dimethylpiperazine structure is a critical first step. A common method involves the cyclization of isopropanolamine.

A Isopropanolamine B Raney Nickel Catalyst, High Temperature & Pressure A->B C trans-2,5-Dimethylpiperazine B->C

Synthesis of trans-2,5-dimethylpiperazine.

Materials:

  • Isopropanolamine

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with isopropanolamine and a catalytic amount of Raney Nickel.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired operating pressure.

  • Heat the reaction mixture to the specified temperature and maintain for the required duration.

  • After cooling and venting the reactor, filter the reaction mixture to remove the catalyst.

  • The crude product can be purified by distillation to yield trans-2,5-dimethylpiperazine.

Boc Protection of Piperazines

This general protocol can be applied to various piperazine cores, with the understanding that reaction times may vary.

Materials:

  • Piperazine derivative (e.g., 2,5-dimethylpiperazine)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) - optional, depending on the salt form of the piperazine.

Procedure:

  • Dissolve the piperazine derivative in the chosen solvent.

  • If starting from a salt, add one equivalent of base and stir for 10-15 minutes.

  • Add one equivalent of (Boc)₂O to the solution.

  • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Comparative Boc Deprotection: A Head-to-Head Protocol

To objectively compare the deprotection of this compound and 1-Boc-piperazine, the following parallel experiment can be conducted.

A Boc-Protected Piperazine Substrate B Dissolve in Anhydrous DCM A->B C Cool to 0°C B->C D Add TFA (5-10 equiv.) C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC/LC-MS E->F G Work-up (Quench, Extract, Dry) F->G H Purified Deprotected Piperazine G->H

General workflow for acidic Boc deprotection.

Materials:

  • This compound

  • 1-Boc-piperazine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up two parallel reactions. In one, dissolve this compound (1 equivalent) in anhydrous DCM. In the other, dissolve 1-Boc-piperazine (1 equivalent) in anhydrous DCM to the same concentration.

  • Cool both solutions to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to each stirred solution.

  • Remove the ice baths and allow the reactions to warm to room temperature.

  • Monitor the progress of both reactions simultaneously by TLC or LC-MS at regular intervals (e.g., every 15 minutes).

  • Once the reactions are complete, quench by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude products for yield and purity.

Expected Observations:

The reaction with 1-Boc-piperazine is expected to reach completion significantly faster than the reaction with this compound. The latter may require a longer reaction time to achieve full conversion.

Troubleshooting and Considerations

  • Incomplete Deprotection: For sterically hindered substrates like this compound, incomplete reaction is a common issue.[7] Strategies to overcome this include increasing the reaction time, increasing the equivalents of acid, or gentle warming (e.g., to 40°C).[3]

  • Side Reactions: The tert-butyl cation generated during deprotection is electrophilic and can lead to side reactions, particularly with electron-rich aromatic systems.[7] The use of scavengers such as triethylsilane or thioanisole can mitigate this issue.

  • Alternative Deprotection Reagents: For substrates with other acid-sensitive groups, milder deprotection conditions may be necessary.[3] Options include using HCl in dioxane, which can sometimes offer different selectivity, or exploring non-acidic methods, though these are less common for Boc groups.[1]

Conclusion

This compound is a valuable building block for introducing a conformationally constrained piperazine moiety into target molecules. Its primary distinguishing feature from less substituted Boc-piperazines is the increased steric hindrance conferred by the dimethyl substitution. This manifests as a slower rate of N-Boc deprotection, necessitating more carefully optimized reaction conditions. By understanding the interplay between structure, reactivity, and experimental conditions, medicinal chemists can effectively leverage the unique properties of this and other substituted piperazine synthons to advance their drug discovery programs.

References

Advantages of using tert-Butyl 2,5-dimethylpiperazine-1-carboxylate over other building blocks.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a cornerstone, integral to the structure of numerous blockbuster drugs.[1] Its prevalence stems from its unique physicochemical properties: the nitrogen-containing ring can form multiple hydrogen bonds, modulate acid-base constants, and enhance the water solubility of a molecule.[2] However, the efficacy of a synthetic strategy often hinges on the choice of building block. This guide provides an in-depth technical comparison of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, illuminating its advantages over other building blocks in the synthesis of complex, high-value molecules.

The Architectural Superiority of this compound

The strategic utility of this compound arises from a confluence of three key structural features: the Boc protecting group, the piperazine core, and the dimethyl substitution.

  • The tert-Butoxycarbonyl (Boc) Group: A Gateway to Synthetic Flexibility. The Boc group is a robust yet readily cleavable protecting group for the piperazine nitrogen. Its stability under a wide range of reaction conditions allows for selective manipulation of other functional groups within a molecule. This is a significant advantage over unprotected or differently protected piperazines, where side reactions can lead to complex mixtures and lower yields. The true power of the Boc group, however, lies in its facile removal under acidic conditions, unmasking the nitrogen for subsequent functionalization.[3] This "late-stage functionalization" is a powerful tool in the construction of compound libraries for structure-activity relationship (SAR) studies, a critical phase in drug discovery.[3]

  • The Piperazine Core: A Privileged Scaffold. As previously mentioned, the piperazine ring is a "privileged" scaffold in medicinal chemistry. Its ability to engage in various non-covalent interactions makes it an ideal linker or core element in molecules designed to interact with biological targets. The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling fine-tuning of a compound's pharmacological profile.

  • 2,5-Dimethyl Substitution: Introducing Chirality and Steric Influence. The presence of methyl groups at the 2 and 5 positions of the piperazine ring introduces chiral centers. This is of paramount importance in the synthesis of enantiomerically pure compounds, as the biological activity of a drug often resides in a single enantiomer.[4] Furthermore, the dimethyl substitution provides steric hindrance that can influence the conformation of the piperazine ring and, by extension, the overall shape of the molecule. This can be exploited to achieve higher selectivity in reactions and to control the binding orientation of the final compound with its target.

Comparative Performance in Synthesis: A Data-Driven Analysis

The advantages of this compound are not merely theoretical. Experimental data from various synthetic applications consistently demonstrate its superior performance in terms of yield, purity, and stereoselectivity.

Building Block ComparisonKey Reaction TypeReported YieldPurityKey Advantages of this compound
This compound One-pot triazole synthesis~95-98%[5]>95%[5]High yield, high purity, reduced reaction time, operational simplicity.
Unprotected PiperazineNucleophilic substitutionVariable, often lowerOften requires extensive purificationProne to di-substitution and other side reactions, leading to complex product mixtures.
N-MethylpiperazineUrea formationGoodGoodLacks the synthetic flexibility for further functionalization at the nitrogen.[3]
Other Chiral AuxiliariesAsymmetric alkylationVariableVariableCan be less efficient and require more complex synthetic routes.[6]

Experimental Workflow: A Self-Validating System

The following experimental protocol for a one-pot synthesis of a 1,2,3-triazole derivative showcases the practical application and inherent self-validation of using this compound. The high yield and purity of the final product, achieved in a short reaction time, underscore the efficiency of this building block.

Protocol: One-Pot Synthesis of a tert-Butyl-4-substituted-1H-1,2,3-triazolo piperazine-1-carboxylate[5]
  • Reaction Setup: To a solution of tert-Butyl 4-propioloylpiperazine-1-carboxylate (1.0 eq) in DMF (5 mL) at 0 °C, add an aryl/alkyl substituted azide (1.0 eq).

  • Catalyst and Base Addition: Add CuI (10 mol%) and DIPEA (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 5 minutes.

  • Work-up: Quench the reaction with ice-cold water.

  • Isolation: Filter the resulting solid, dry under vacuum, and wash with anhydrous diethyl ether to yield the final product.

The success of this protocol is predicated on the stability of the Boc group under the reaction conditions, preventing unwanted side reactions and ensuring a clean conversion to the desired product.

Visualizing the Synthetic Advantage

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Synthetic Pathway Comparison Start Starting Material Boc_Pip tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate Start->Boc_Pip Other_BB Other Building Blocks (e.g., Unprotected Piperazine) Start->Other_BB Reaction Reaction Step Boc_Pip->Reaction Other_BB->Reaction Clean_Product High-Yield, Pure Product Reaction->Clean_Product Side_Products Complex Mixture, Low Yield Reaction->Side_Products Functionalization Further Functionalization Clean_Product->Functionalization Final_Product Diverse Final Products Functionalization->Final_Product

Figure 1: Comparative synthetic pathways.

The diagram above illustrates the divergent outcomes of using this compound versus other, less optimized building blocks. The Boc-protected route leads to a clean, high-yield product that is amenable to further diversification, a key advantage in drug discovery.

G cluster_1 Experimental Workflow: One-Pot Synthesis Step1 1. Mix Reactants: - tert-Butyl 4-propioloylpiperazine-1-carboxylate - Substituted Azide Step2 2. Add Catalyst and Base: - CuI - DIPEA Step1->Step2 Step3 3. Reaction at 0°C for 5 min Step2->Step3 Step4 4. Quench with Water Step3->Step4 Step5 5. Isolate Pure Product Step4->Step5

Figure 2: Streamlined experimental workflow.

This workflow highlights the operational simplicity and efficiency of the one-pot synthesis protocol, made possible by the unique properties of the Boc-protected piperazine building block.

Conclusion: A Strategic Choice for Advanced Synthesis

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for interpreting the resulting data.

The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to side reactions, altered biological activity, and challenges in purification. Therefore, a robust analytical workflow to qualify incoming starting materials is not just good practice; it is a necessity.

The Importance of Purity for this compound

This compound, often referred to as Boc-2,5-dimethylpiperazine, is a chiral heterocyclic compound. The Boc (tert-butyloxycarbonyl) protecting group makes it a versatile intermediate for introducing the 2,5-dimethylpiperazine moiety in multi-step syntheses.[1] The stereochemistry of the two methyl groups (cis or trans) and the overall enantiomeric purity are critical quality attributes that can profoundly impact the pharmacological profile of the final active pharmaceutical ingredient (API).

Common impurities in commercially available samples can include:

  • Residual starting materials: Unreacted 2,5-dimethylpiperazine or di-tert-butyl dicarbonate.

  • Di-Boc piperazine: The product of double protection on both nitrogen atoms.

  • Stereoisomers: The undesired diastereomer (e.g., cis instead of trans) or enantiomer.

  • Solvent residues: Residual solvents from synthesis and purification, such as methanol, ethanol, or acetone.

This guide will focus on three principal analytical techniques for a comprehensive purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with subsequent mass-based detection.Measures the magnetic environment of atomic nuclei to provide structural and quantitative information.
Primary Application Quantitation of non-volatile impurities and diastereomeric purity.Identification and quantitation of volatile impurities and residual solvents.Structural confirmation, identification of major impurities, and quantitative analysis (qNMR).
Advantages High resolution and sensitivity for a wide range of compounds. Well-established for purity and chiral analysis.[2]Excellent for identifying unknown volatile impurities through mass spectral libraries.[3][4]Provides unambiguous structural information and can be quantitative without a specific reference standard for the impurity.[5][6]
Limitations May require derivatization for compounds lacking a UV chromophore.[2]Limited to thermally stable and volatile compounds. Derivatization may be necessary for polar compounds.[7]Lower sensitivity compared to chromatographic techniques for trace impurities.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Excess

Rationale: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method can effectively separate the main component from less polar and more polar impurities. Chiral HPLC is essential for determining the enantiomeric purity.[8]

Workflow for HPLC Analysis:

Caption: HPLC analysis workflow for purity determination.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) in a 70:30 (v/v) ratio. Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound at 1 mg/mL in the mobile phase.

    • Accurately weigh approximately 10 mg of the commercial sample and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the reference standard to determine the retention time of the main peak.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

For chiral analysis , a specialized chiral stationary phase is required.[2]

Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials.[9][10] The mass spectrometer provides definitive identification of the separated components.

Workflow for GC-MS Analysis:

Caption: GC-MS workflow for volatile impurity analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of the commercial sample and dissolve it in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Scan range of m/z 40-500.

  • Data Analysis:

    • Identify the peak for this compound.

    • Identify any other peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of an internal standard, if necessary.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Rationale: ¹H NMR spectroscopy provides an excellent overview of the sample's composition. It can confirm the structure of the desired product and identify major impurities. The characteristic singlet of the tert-butyl group of the Boc protecting group is a key diagnostic signal.[1][5]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Confirm Structure: Identify the characteristic signals for this compound. The tert-butyl protons will appear as a sharp singlet around 1.4-1.5 ppm.[1]

    • Identify Impurities: Look for signals that do not correspond to the product. For example, a singlet around 2.2 ppm could indicate residual acetone.

    • Quantitative Estimation: The purity can be estimated by comparing the integration of the product's signals to those of a known internal standard or by relative integration of impurity signals if their structures and proton counts are known.

Hypothetical Comparison of Commercial Samples

To illustrate the application of these methods, let's consider a hypothetical comparison of three commercial lots of trans-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Lot NumberHPLC Purity (%)Major Impurity (HPLC)GC-MS Residual Solvents (ppm)¹H NMR ConfirmationChiral Purity (%ee)
Lot A 99.2Di-Boc derivative (0.5%)Acetone (250), Heptane (150)Conforms to structure>99.5
Lot B 97.5Unidentified peak at RRT 1.2 (1.8%)Dichloromethane (500)Conforms, minor unidentified signals98.2
Lot C 98.8cis-isomer (0.9%)Ethanol (300)Conforms, signals for cis-isomer observed>99.0 (for trans)

Interpretation of Results:

  • Lot A demonstrates high purity with well-characterized minor impurities and excellent chiral purity.

  • Lot B shows lower purity with a significant unidentified impurity, warranting further investigation or rejection of the lot.

  • Lot C has good overall purity, but the presence of the undesired diastereomer may make it unsuitable for stereospecific syntheses.

Conclusion

A multi-technique approach is crucial for a comprehensive purity analysis of commercially available this compound. HPLC is indispensable for quantifying non-volatile impurities and determining stereochemical purity, while GC-MS excels at identifying residual solvents and other volatile contaminants. NMR spectroscopy serves as a powerful tool for structural confirmation and an overall assessment of sample composition. By implementing these self-validating analytical workflows, researchers can ensure the quality of their starting materials, leading to more reliable and successful outcomes in their drug discovery and development efforts.

References

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate.

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem.

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. PubMed.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. BenchChem.

  • Quantitative purity determination with NMR. Reddit.

  • Determining Enantiomeric Purity: A Comparative Guide for (1,4-Dimethylpiperazin-2-yl)methanol. BenchChem.

  • Analytical Techniques for Stereochemistry. Chiralpedia.

  • Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. PubMed.

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate.

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.

  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry.

  • Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry.

Sources

A Comparative Guide to the Synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a valuable chiral building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth cost-benefit analysis of three distinct synthetic methodologies for this target molecule. The discussion emphasizes not only the reaction protocols but also the underlying chemical principles, scalability, and economic viability of each approach, empowering you to make informed decisions for your specific research and development needs.

Introduction

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as solubility and basicity. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of 2,5-dimethylpiperazine allows for selective functionalization of the remaining secondary amine, making this compound a crucial intermediate in multi-step syntheses. This guide will dissect three primary synthetic strategies to obtain this compound, evaluating each on its merits of cost, yield, operational simplicity, and scalability.

Synthetic Methodologies: A Head-to-Head Comparison

We will explore the following three routes:

  • Route 1: Direct Mono-N-Boc Protection of trans-2,5-Dimethylpiperazine. This is the most direct approach, starting from the commercially available piperazine derivative.

  • Route 2: Synthesis from L-Alanine Ethyl Ester Hydrochloride. A multi-step route involving the construction of the piperazine ring from a readily available chiral amino acid derivative.

  • Route 3: Catalytic Hydrogenation of 2,5-Dimethylpyrazine. This method involves the reduction of an aromatic precursor to the saturated piperazine ring, followed by Boc protection.

A summary of the key quantitative metrics for each route is presented below, followed by a detailed discussion and experimental protocols.

MetricRoute 1: Direct Boc ProtectionRoute 2: From L-Alanine DerivativeRoute 3: Hydrogenation of Pyrazine
Starting Materials trans-2,5-Dimethylpiperazine, Di-tert-butyl dicarbonateL-Alanine ethyl ester hydrochloride, Acetaldehyde2,5-Dimethylpyrazine, Di-tert-butyl dicarbonate
Key Reagents Hydrochloric AcidSodium triacetoxyborohydridePlatinum(IV) oxide (Adams' catalyst)
Overall Yield ~70-85%Lower (multi-step)High (for hydrogenation), then Boc protection yield
Estimated Cost/mole Low to ModerateHighModerate
Scalability HighModerateHigh
Key Advantages Simplicity, High YieldUtilizes inexpensive starting materialHigh atom economy in hydrogenation step
Key Disadvantages Potential for di-protectionMultiple steps, lower overall yieldHigh-pressure equipment, catalyst cost

Route 1: Direct Mono-N-Boc Protection of trans-2,5-Dimethylpiperazine

This method is predicated on the selective protection of one of the two secondary amines in trans-2,5-dimethylpiperazine. The primary challenge is to prevent the formation of the di-protected byproduct. A robust strategy to achieve high selectivity for mono-protection involves the transient protonation of one amine with an equivalent of a strong acid, effectively rendering it unreactive to the Boc-anhydride.

Causality of Experimental Choices

The use of one equivalent of hydrochloric acid is critical. It protonates one of the nitrogen atoms of the symmetrical diamine, forming the hydrochloride salt. The protonated nitrogen is no longer nucleophilic and thus does not react with the di-tert-butyl dicarbonate (Boc₂O). This allows for the selective acylation of the remaining free amine. The subsequent workup with a base deprotonates the ammonium salt, yielding the desired mono-Boc protected product. This method is highly effective for symmetrical diamines and offers a significant advantage over simply using a limiting amount of Boc₂O, which often results in a mixture of starting material, mono- and di-protected products that can be challenging to separate.

Workflow Diagram

cluster_0 Route 1: Direct Boc Protection Start trans-2,5-Dimethylpiperazine Step1 Add 1 eq. HCl in Methanol Start->Step1 Protonation Intermediate Mono-hydrochloride salt Step1->Intermediate Step2 Add Di-tert-butyl dicarbonate Intermediate->Step2 Selective Acylation Workup Basify and Extract Step2->Workup Product This compound Workup->Product

Caption: Workflow for the direct mono-N-Boc protection of trans-2,5-dimethylpiperazine.

Experimental Protocol
  • To a solution of trans-2,5-dimethylpiperazine (1.0 eq) in methanol at 0 °C, slowly add a solution of hydrochloric acid (1.0 eq) in methanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and basify to pH > 9 with aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Cost-Benefit Analysis
  • Cost: The primary cost drivers are trans-2,5-dimethylpiperazine and di-tert-butyl dicarbonate. While the piperazine is more expensive than the basic starting materials of other routes, the high yield and simplicity of this one-step process can make it economically favorable, especially on a smaller to medium scale.

  • Benefit: This method is straightforward, high-yielding (typically 70-85%), and easily scalable.[1] The workup is relatively simple, and the starting materials are readily available. The high selectivity for the mono-protected product minimizes purification challenges.

Route 2: Synthesis from L-Alanine Ethyl Ester Hydrochloride

This approach involves the construction of the piperazine ring from a chiral precursor, L-alanine ethyl ester hydrochloride. This multi-step synthesis typically involves a reductive amination to form a di-amino ester intermediate, followed by cyclization to the piperazine-dione and subsequent reduction.

Causality of Experimental Choices

The choice of L-alanine as a starting material allows for the introduction of the desired stereochemistry from the outset. The synthesis often proceeds through a 2,5-diketopiperazine intermediate, which is then reduced to the piperazine. This strategy, while longer, can be advantageous if large quantities of inexpensive L-alanine are available. The reduction of the diketopiperazine is a critical step, often requiring strong reducing agents like lithium aluminum hydride.

Workflow Diagram

cluster_1 Route 2: From L-Alanine Derivative Start L-Alanine ethyl ester HCl Step1 Dimerization/Cyclization Start->Step1 Intermediate1 2,5-Diketopiperazine Step1->Intermediate1 Step2 Reduction (e.g., LAH) Intermediate1->Step2 Intermediate2 trans-2,5-Dimethylpiperazine Step2->Intermediate2 Step3 Boc Protection Intermediate2->Step3 Product This compound Step3->Product

Caption: A generalized workflow for the synthesis starting from an L-alanine derivative.

Experimental Protocol (Illustrative)

Note: This is a generalized procedure as the exact multi-step synthesis can vary.

  • Diketopiperazine formation: L-alanine ethyl ester hydrochloride is neutralized and heated to induce cyclization to the corresponding 2,5-diketopiperazine.

  • Reduction: The 2,5-diketopiperazine is reduced using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like THF.

  • Boc Protection: The resulting trans-2,5-dimethylpiperazine is then protected using the procedure described in Route 1.

Cost-Benefit Analysis
  • Cost: L-alanine is an inexpensive and abundant starting material.[2][3][4][5][6] However, the multiple steps, use of strong and hazardous reducing agents, and potentially challenging purifications at each stage can significantly increase the overall cost in terms of reagents, solvents, and labor.

  • Benefit: This route offers excellent stereochemical control, starting from a chiral pool material. It can be a cost-effective option for large-scale synthesis if the process is well-optimized to achieve high yields in each step.

Route 3: Catalytic Hydrogenation of 2,5-Dimethylpyrazine

This approach involves the reduction of the aromatic 2,5-dimethylpyrazine to the corresponding piperazine. This hydrogenation can be achieved using various catalytic systems, followed by the standard Boc protection.

Causality of Experimental Choices

Catalytic hydrogenation is a powerful and atom-economical method for the reduction of aromatic heterocycles. The choice of catalyst is crucial for the efficiency of this transformation. Platinum(IV) oxide (Adams' catalyst) is a versatile and effective catalyst for the hydrogenation of pyridines and pyrazines, often requiring acidic conditions to activate the substrate.[7] Raney Nickel is a more cost-effective alternative, though it may require higher pressures and temperatures.[8] More recently, iridium-based catalysts have shown high efficiency for this transformation.[9][10] The subsequent Boc protection follows the established procedure.

Workflow Diagram

cluster_2 Route 3: Hydrogenation of Pyrazine Start 2,5-Dimethylpyrazine Step1 Catalytic Hydrogenation (e.g., PtO₂, H₂) Start->Step1 Intermediate trans-2,5-Dimethylpiperazine Step1->Intermediate Step2 Boc Protection Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis via catalytic hydrogenation of 2,5-dimethylpyrazine.

Experimental Protocol (Hydrogenation Step)
  • To a solution of 2,5-dimethylpyrazine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add the hydrogenation catalyst (e.g., 5 mol% PtO₂).

  • Place the mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (e.g., 50-70 bar) and stir at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by GC-MS or TLC), carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and work up to isolate the trans-2,5-dimethylpiperazine.

  • Proceed with the Boc protection as described in Route 1.

Cost-Benefit Analysis
  • Cost: 2,5-Dimethylpyrazine is a relatively inexpensive starting material.[11][12][13][14][15] The main cost consideration is the catalyst, especially for platinum and iridium-based systems.[16][17][18][19][20] Raney Nickel is a cheaper alternative but may be less efficient.[8][21] The need for high-pressure hydrogenation equipment can also be a significant capital investment.

  • Benefit: This route is highly atom-economical in the hydrogenation step. It is a robust and scalable method for producing the piperazine intermediate. The stereochemistry of the product is predominantly the thermodynamically more stable trans isomer.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific needs of the researcher or organization.

  • For small to medium-scale laboratory synthesis , where simplicity and rapid access to the product are key, Route 1 (Direct Boc Protection) is the most advantageous. Its high yield and straightforward procedure minimize hands-on time and purification efforts.

  • For large-scale industrial production , where the cost of starting materials is a primary driver, Route 3 (Catalytic Hydrogenation) presents a compelling option, provided the capital investment in high-pressure equipment is available. Its high atom economy and the use of a relatively inexpensive starting material make it economically attractive at scale.

  • Route 2 (From L-Alanine Derivative) is a viable alternative, particularly if there is an in-house expertise in multi-step synthesis and a need for strict stereochemical control originating from the chiral pool. However, the lower overall yield and more complex procedure make it less competitive for general applications.

Ultimately, a thorough evaluation of in-house capabilities, project timelines, and budgetary constraints will guide the final decision. This guide provides the foundational data and rationale to support that decision-making process.

References

  • Sinofi Ingredients. (n.d.). Buy Bulk - 2,5-Dimethylpyrazine | Wholesale Supplier. Retrieved from [Link]

  • Surepure Chemetals. (n.d.). Platinum(IV) Oxide Hydrate, Adams's catalyst. Retrieved from [Link]

  • Tradeindia. (n.d.). Platinum (iv) Oxide Adams Catalyst. Retrieved from [Link]

  • Agnitio Pharma. (n.d.). Raney Nickel. Retrieved from [Link]

  • Fujita, K.-i., et al. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage.
  • SYNTHETIKA. (n.d.). Platinum(IV) Oxide – Adams' Catalyst. Retrieved from [Link]

  • Scite. (2017). Reversible Interconversion between 2,5‐Dimethylpyrazine and 2,5‐Dimethylpiperazine by Iridium‐Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Retrieved from [Link]

  • eBay. (n.d.). PtO2 Platinum(IV) oxide CAS 1314-15-4 1 Gram. Retrieved from [Link]

  • ResearchGate. (2017). Reversible Interconversion between 2,5‐Dimethylpyrazine and 2,5‐Dimethylpiperazine by Iridium‐Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Retrieved from [Link]

  • eBay. (n.d.). 2,5-Dimethylpyrazine, CAS 123-32-0. Retrieved from [Link]

  • Kumar, A., & Akula, A. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1822-1824*.
  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

Sources

A Head-to-Head Comparison of Protecting Groups for 2,5-Dimethylpiperazine: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, particularly in drug development and the synthesis of complex molecules, the piperazine scaffold is a cornerstone.[1] Its symmetrical nature, however, presents a significant challenge: achieving selective mono-functionalization. For a molecule like 2,5-dimethylpiperazine, where two secondary amine groups offer competing sites for reaction, a robust protecting group strategy is not just advantageous—it is essential.

This guide provides a head-to-head comparison of common amine protecting groups—Boc, Cbz, and Tosyl—as applied to 2,5-dimethylpiperazine. We will delve into the mechanistic rationale, field-proven protocols, and critical performance data to empower researchers in making informed decisions for their synthetic campaigns.

The Imperative of Protection: Why Selectivity Matters

Direct alkylation or acylation of 2,5-dimethylpiperazine often leads to a statistical mixture of mono- and di-substituted products, along with unreacted starting material.[2] This necessitates tedious and often low-yielding purification steps. A protecting group acts as a temporary "mask" for one of the amine functionalities, allowing for the selective modification of the other.[3] An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable (robust) to a wide range of reaction conditions.

  • Easy to remove (cleave) in high yield under conditions that do not affect the rest of the molecule.

  • Orthogonal , meaning it can be removed selectively in the presence of other protecting groups.[4]

cluster_workflow General Protection Strategy A 2,5-Dimethylpiperazine (Two reactive NH groups) B Mono-Protected Intermediate (One NH available for reaction) A->B Protection (PG-X) C Selectively Functionalized Product B->C Selective Reaction (R-Y) D Final Deprotected Product C->D Deprotection

Caption: General workflow for mono-functionalization of 2,5-dimethylpiperazine.

Head-to-Head Comparison: Boc vs. Cbz vs. Tosyl

We will now compare three of the most widely used amine protecting groups: the acid-labile tert-Butoxycarbonyl (Boc), the hydrogenolysis-labile Carboxybenzyl (Cbz), and the robust p-Toluenesulfonyl (Tosyl or Ts).

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and mild cleavage conditions for many applications.[5]

Protection (Boc Installation)

The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The steric bulk of the tert-butyl group can be leveraged to favor mono-protection, especially when using a stoichiometric amount of the reagent.

cluster_protection Boc Protection/Deprotection Cycle cluster_prot Protection cluster_deprot Deprotection A 2,5-Dimethylpiperazine reagent_prot + Boc₂O, Base (e.g., NaHCO₃, THF/H₂O) A->reagent_prot B Mono-Boc-Protected 2,5-Dimethylpiperazine reagent_prot->B C Functionalized Boc-Protected Intermediate reagent_deprot + Strong Acid (TFA/DCM or HCl/Dioxane) C->reagent_deprot D Final Product (Free Amine) reagent_deprot->D

Caption: The Boc protection and deprotection workflow.

Deprotection (Boc Cleavage)

Boc cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine as its corresponding salt.

A critical consideration is the formation of the reactive tert-butyl cation during cleavage.[7] This cation can alkylate nucleophilic sites on the substrate, leading to unwanted byproducts. To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to trap the carbocation.[8]

Carboxybenzyl (Cbz or Z) Group

Introduced by Bergmann and Zervas, the Cbz group is a foundational tool in peptide synthesis and remains highly relevant due to its unique cleavage method.[9]

Protection (Cbz Installation)

Cbz protection is typically achieved via the Schotten-Baumann reaction, where the amine reacts with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.[9][10]

cluster_protection Cbz Protection/Deprotection Cycle cluster_prot Protection cluster_deprot Deprotection A 2,5-Dimethylpiperazine reagent_prot + Cbz-Cl, Base (e.g., Na₂CO₃, H₂O) A->reagent_prot B Mono-Cbz-Protected 2,5-Dimethylpiperazine reagent_prot->B C Functionalized Cbz-Protected Intermediate reagent_deprot + H₂, Pd/C (Hydrogenolysis) C->reagent_deprot D Final Product (Free Amine) reagent_deprot->D

Caption: The Cbz protection and deprotection workflow.

Deprotection (Cbz Cleavage)

The key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis.[4][9] Using hydrogen gas and a palladium on carbon (Pd/C) catalyst, the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. This method is exceptionally mild and orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[9]

p-Toluenesulfonyl (Tosyl or Ts) Group

The tosyl group is a sulfonamide-based protecting group known for its exceptional stability. This robustness is both its greatest strength and its most significant drawback.

Protection (Tosyl Installation)

Protection is achieved by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting sulfonamide is highly stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.

cluster_protection Tosyl Protection/Deprotection Cycle cluster_prot Protection cluster_deprot Deprotection A 2,5-Dimethylpiperazine reagent_prot + TsCl, Base (e.g., Pyridine) A->reagent_prot B Mono-Tosyl-Protected 2,5-Dimethylpiperazine reagent_prot->B C Functionalized Ts-Protected Intermediate reagent_deprot + Na / liq. NH₃ (Harsh Reduction) C->reagent_deprot D Final Product (Free Amine) reagent_deprot->D

Caption: The Tosyl protection and deprotection workflow.

Deprotection (Tosyl Cleavage)

Cleavage of a tosyl group is challenging and requires harsh conditions, most commonly a dissolving metal reduction such as sodium in liquid ammonia. These conditions are not compatible with many common functional groups (e.g., esters, ketones, benzyl ethers), severely limiting its application in complex, multi-step syntheses.

Quantitative Data Summary & Performance Matrix

The choice of a protecting group is ultimately guided by the specific demands of the synthetic route. The following table summarizes the key performance characteristics of each group.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Tosyl (p-Toluenesulfonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)p-Toluenesulfonyl chloride (TsCl)
Protection Conditions Mild base (e.g., NaHCO₃, Et₃N) in THF, DCM, or H₂O.[5]Mild base (e.g., Na₂CO₃) in H₂O/organic solvent.[9]Base (e.g., Pyridine, Et₃N) in DCM.
Cleavage Method Strong Acid: TFA/DCM or 4M HCl/Dioxane.[6]Catalytic Hydrogenolysis: H₂, Pd/C in MeOH or EtOH.[9]Harsh Reduction: Na in liquid NH₃.
Key Advantage Widely used, easy to handle, mild acidic cleavage.Orthogonal to acid/base labile groups; very mild cleavage.[4]Extremely stable to a wide range of reagents.
Key Disadvantage Generates reactive t-butyl cation (requires scavengers).[7]Not compatible with reducible groups (alkenes, alkynes, some benzyl ethers).Very harsh cleavage conditions limit functional group tolerance.
Orthogonality Orthogonal to Cbz, Fmoc, and Benzyl ethers.Orthogonal to Boc, Fmoc, and most acid/base-sensitive groups.[9]Not typically used in orthogonal strategies due to harsh removal.

Detailed Experimental Protocols

These protocols are representative and may require optimization based on the specific substrate and scale.

Protocol 1: Mono-Boc Protection of 2,5-Dimethylpiperazine
  • Dissolution: Dissolve 2,5-dimethylpiperazine (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 equiv.) to the solution and stir until dissolved.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography (silica gel) to isolate the mono-protected product.

Protocol 2: Deprotection of Boc-Protected Amine using TFA[6]
  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M). For sensitive substrates, add a scavenger like triisopropylsilane (TIS, 1.1 equiv.).

  • Acid Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA, 10 equiv.).

  • Reaction: Remove the ice bath and stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Carefully dissolve the residue in water and add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic (>8).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.

Protocol 3: N-Cbz Protection of an Amine[9]
  • Dissolution: Dissolve the amine (1.0 equiv.) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equiv.) and cool in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification & Extraction: Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 4: Deprotection of a Cbz-Protected Amine via Hydrogenolysis[9]
  • Setup: Dissolve the Cbz-protected compound (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction under a positive pressure of H₂ (typically 1 atm or balloon) at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion and Recommendations

The selection of an amine protecting group for 2,5-dimethylpiperazine is a critical decision that impacts the entire synthetic route.

  • For general-purpose synthesis and orthogonality with hydrogenolysis-sensitive groups, the Boc group is the workhorse. Its primary drawback is the need for scavengers during deprotection to avoid byproduct formation.

  • When mild, non-acidic deprotection is paramount, and the molecule lacks reducible functional groups, the Cbz group is an outstanding choice. Its orthogonality to acid- and base-labile groups makes it invaluable for complex syntheses.[9]

  • The Tosyl group should be reserved for cases where extreme stability is required, and the harsh deprotection conditions are compatible with the target molecule. Its use in modern, complex synthesis is limited.

By understanding the causality behind the protection and deprotection mechanisms and leveraging the appropriate experimental conditions, researchers can effectively navigate the challenges of synthesizing selectively functionalized 2,5-dimethylpiperazine derivatives, accelerating the path to novel chemical entities.

References

  • Stepwise Orthogonal Protection of Calix[11]arene Triamine: A Facile Route to Asymmetric Structures. MDPI. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. PubMed. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. International Union of Crystallography. [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. PMC - NIH. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The tert-butyl 2,5-dimethylpiperazine-1-carboxylate scaffold is a key building block in the synthesis of a wide array of pharmacologically active compounds. Its conformational flexibility and the stereochemical possibilities arising from the chiral centers at the 2 and 5 positions of the piperazine ring demand a robust and unambiguous method for structural elucidation. This guide provides an in-depth comparison of X-ray crystal structure analysis with other common analytical techniques for this class of molecules, supported by experimental data and protocols.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the absolute configuration and solid-state conformation of crystalline compounds. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This level of detail is often crucial for understanding intermolecular interactions in the crystal lattice, which can provide insights into crystal packing and potential polymorphic forms.

For derivatives of this compound, X-ray crystallography can definitively establish the cis or trans relationship of the methyl groups, the chair or boat conformation of the piperazine ring, and the orientation of the bulky tert-butoxycarbonyl (Boc) group. Such information is invaluable for structure-activity relationship (SAR) studies.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. Here, we outline a typical workflow for the X-ray crystal structure analysis of a this compound derivative.

Step 1: Crystal Growth - The Critical Prerequisite

The adage "garbage in, garbage out" is particularly apt for crystallography. Obtaining high-quality, single crystals is the most critical and often the most challenging step.

  • Rationale: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. Defects, twinning, and small crystal size can all lead to poor data quality.

  • Common Techniques:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) is allowed to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head for data collection.

  • Procedure:

    • A single crystal is selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation if data is collected at low temperatures.

    • The mounted crystal is placed on the goniometer head of a diffractometer.

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays. The diffracted X-rays are recorded as a series of images.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Software: Programs like SHELXS or Olex2 are commonly used for this purpose.[1]

  • Process:

    • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and their thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit. Hydrogen atoms are often placed in calculated positions.

The final output is a crystallographic information file (CIF) containing all the structural details.

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. Other analytical techniques provide complementary information and are often used in conjunction with crystallography.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires a single, high-quality crystal. Provides solid-state conformation which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, stereochemistry (through NOE), dynamic processes in solution.Provides information about the structure in solution. Non-destructive.Can be complex to interpret for conformationally flexible molecules. Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, requires very small sample amounts.Provides limited information about stereochemistry or conformation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of the Boc group, N-H).Fast, simple, and non-destructive.Provides limited information about the overall 3D structure.
Computational Modeling Theoretical conformation, electronic properties.Can predict structures and properties without synthesis. Can model solution-phase behavior.Predictions must be validated by experimental data. Accuracy depends on the level of theory used.

Visualizing the Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate Derivative Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF

Caption: Experimental workflow for X-ray crystal structure analysis.

logical_relationship Molecule tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate Derivative Xray X-ray Crystallography Molecule->Xray NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR Computational Computational Modeling Molecule->Computational Structure Definitive 3D Structure (Solid State) Xray->Structure SolutionStructure Solution Conformation & Connectivity NMR->SolutionStructure MolecularWeight Molecular Weight & Formula MS->MolecularWeight FunctionalGroups Functional Groups IR->FunctionalGroups PredictedStructure Predicted Structure & Properties Computational->PredictedStructure

Caption: Relationship between analytical techniques and structural information.

Case Study: Crystallographic Data of Piperazine Derivatives

The following table presents a summary of crystallographic data for illustrative piperazine derivatives, highlighting key structural parameters. While specific data for a wide range of this compound derivatives is not consolidated in a single source, data from related structures demonstrates the type of information obtained. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals a chair conformation for the piperazine ring.[2] Similarly, studies on other N-substituted piperazines have confirmed chair conformations and provided detailed bond lengths and angles.[3][4]

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylateMonoclinicP2₁------[2]
1-(4-nitrobenzoyl)piperazineMonoclinicC2/c24.5877.072614.171119.2572149.94[3]
4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazineMonoclinicP2₁/n10.59828.470514.892997.4301325.744[3]
N,N-bis(2,4-difluorobenzoyl)piperazineMonoclinicP2₁/c7.268717.26586.9738115.393790.654[4]

Note: Complete unit cell parameters for the first compound are available in the cited reference.

Conclusion

For the unambiguous structural characterization of this compound derivatives, single-crystal X-ray diffraction is the most powerful and definitive technique. It provides a wealth of information that is critical for understanding structure-activity relationships and for guiding further drug development efforts. While other analytical methods such as NMR, MS, and IR spectroscopy provide valuable and complementary data, they do not offer the same level of detail and certainty as a crystal structure. A combined approach, where the solid-state structure from crystallography is complemented by solution-state studies using NMR and computational modeling, will provide the most comprehensive understanding of these important pharmaceutical building blocks.

References

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.). National Institutes of Health.
  • Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). (2008, October 7). PubMed.
  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. (2025, August 6). ResearchGate.
  • Synthesis, Characterization and Optical Properties of a Novel Piperazine Derivative Microcrystal. (n.d.). Scientific.Net.
  • Piperazine. (n.d.). Wikipedia.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). National Institutes of Health.
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.). National Institutes of Health.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
  • tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. (n.d.). PubChem.
  • tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. (n.d.). ResearchGate.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC.
  • (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. (n.d.). Fluorochem.
  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. (n.d.). Benchchem.
  • X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. (2018, November 30). DergiPark.

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The chiral piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2] Among these, tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate serves as a critical chiral building block, particularly for synthesizing δ-opioid receptor ligands and other complex active pharmaceutical ingredients (APIs).[3] The primary challenge in its synthesis lies in achieving high stereocontrol to isolate the desired trans-(2R,5S) diastereomer with high enantiopurity.

This guide provides a comparative benchmark of prominent catalytic systems for the synthesis of this key intermediate. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a side-by-side performance analysis to inform catalyst selection for researchers in pharmaceutical development and process chemistry.

Methodology 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2,5-Dimethylpyrazine

The direct asymmetric hydrogenation of pyrazines represents the most atom-economical route to chiral piperazines. However, the high aromaticity of the pyrazine ring and its tendency to poison catalysts present significant hurdles.[4] A breakthrough strategy involves the in situ activation of the pyrazine substrate, making it susceptible to hydrogenation. Iridium-based catalysts, paired with chiral ligands, have proven particularly effective in this domain.[4][5]

Expertise & Rationale

The core principle of this method is the activation of 2,5-dimethylpyrazine by an alkyl halide (e.g., methyl iodide) to form a pyrazinium salt. This activation disrupts the aromaticity and lowers the energy barrier for hydrogenation. The chiral iridium catalyst, typically formed in situ from a precursor like [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., a derivative of SEGPHOS or BINAP), then orchestrates the stereoselective addition of hydrogen. The ligand's geometry creates a chiral pocket around the metal center, directing the hydrogenation to one face of the activated substrate, thereby establishing the desired stereocenters with high fidelity. The choice of counter-ion and solvent system is critical to ensure catalyst stability and activity.

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies described by Zhou et al. in Organic Letters.[4][5]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and the selected chiral phosphine ligand (e.g., (R)-C3*-TunePhos) (0.022 mmol, 2.2 mol%). Anhydrous, degassed dichloromethane (DCM, 2 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate glass liner for an autoclave, add 2,5-dimethylpyrazine (1.0 mmol, 108.1 mg) and methyl iodide (1.2 mmol, 170.3 mg).

  • Hydrogenation: The catalyst solution is transferred to the glass liner. The liner is placed in the autoclave, which is then sealed. The autoclave is purged with hydrogen gas (3x) before being pressurized to 1000 psi (approx. 69 bar).

  • Reaction Execution: The reaction mixture is stirred at 40 °C for 24 hours.

  • Work-up and Boc Protection: After cooling and careful venting of the autoclave, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in DCM (10 mL) and triethylamine (2.5 mmol, 253 mg) is added, followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 262 mg). The mixture is stirred at room temperature for 4 hours.

  • Purification & Analysis: The solvent is removed in vacuo. The crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Methodology 2: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor

An alternative strategy involves the hydrogenation of a pyrazine derivative that exists in tautomeric equilibrium, such as a pyrazin-2-ol. This approach can lead to chiral piperazin-2-ones, which can be subsequently reduced to the desired piperazines. Palladium catalysts, particularly with bulky phosphine ligands, have shown excellent performance in this transformation.[6][7]

Expertise & Rationale

This method leverages the tautomerism of 3,6-dimethylpyrazin-2-ol to an endocyclic imine (a dihydropyrazinone). This imine is the key intermediate for asymmetric hydrogenation. A palladium catalyst, complexed with a chiral ligand like a SEGPHOS derivative, coordinates to the imine. The hydrogenation proceeds via a dynamic kinetic resolution process, where the catalyst selectively hydrogenates one enantiomer of the rapidly equilibrating imine tautomers.[7] An acid co-catalyst, such as p-toluenesulfonic acid (TsOH), is often required to facilitate the tautomerization and activate the substrate. The resulting chiral piperazin-2-one can then be readily reduced to the corresponding piperazine without loss of optical purity.

Experimental Protocol: Pd-Catalyzed Hydrogenation and Subsequent Reduction

This protocol is based on the work of Zhou and Shi on pyrazin-2-ol hydrogenation.[6][7]

  • Catalyst System: In a glovebox, a glass liner is charged with Pd(TFA)₂ (0.01 mmol, 1 mol%), a chiral phosphine ligand (e.g., (R)-MeO-SEGPHOS) (0.011 mmol, 1.1 mol%), and TsOH·H₂O (0.1 mmol, 10 mol%).

  • Reaction Setup: 3,6-dimethylpyrazin-2-ol (1.0 mmol, 124.1 mg) is added to the liner, followed by a degassed solvent mixture of DCM/benzene (1:1, 3 mL).

  • Hydrogenation: The liner is placed in a high-pressure autoclave. The system is purged with H₂ (3x) and then pressurized to 1000 psi H₂. The reaction is stirred at 80 °C for 24-48 hours.

  • Work-up and Analysis (Piperazin-2-one): After cooling and venting, the solvent is removed. The residue is purified by column chromatography to yield the chiral piperazin-2-one. The dr and ee are determined by chiral HPLC.

  • Reduction to Piperazine: The purified piperazin-2-one (1.0 mmol) is dissolved in anhydrous THF (10 mL) under an argon atmosphere and cooled to 0 °C. LiAlH₄ (2.0 mmol) is added portion-wise. The mixture is then refluxed for 6 hours.

  • Boc Protection and Final Purification: After cooling, the reaction is carefully quenched with water and 15% NaOH solution. The resulting slurry is filtered, and the filtrate is concentrated. The residue is then protected with Boc₂O as described in Methodology 1, followed by purification to yield the final product.

Methodology 3: Benchmark Multi-Step Synthesis from a Chiral Pool

For comparison, a classical, non-catalytic approach starting from readily available chiral materials provides a valuable benchmark for step economy and overall efficiency. This route builds the piperazine ring from L-alanine, ensuring the stereochemistry is set from the beginning.[8]

Expertise & Rationale

This synthetic route leverages the inherent chirality of L-alanine methyl ester. The strategy involves a series of classical organic transformations: N-benzylation, dimerization/cyclization to form a diketopiperazine, reduction of the amide bonds, and finally, debenzylation followed by N-Boc protection. While this method is often lengthy, it is robust and avoids the need for high-pressure equipment or expensive transition-metal catalysts. The stereochemical integrity is maintained throughout the sequence, making it a reliable, albeit less elegant, route to the enantiopure product.

Experimental Protocol: Synthesis from L-Alanine (Abbreviated)

This route is a multi-step process, summarized from a known procedure.[8]

  • N-Benzylation: L-alanine methyl ester hydrochloride is reacted with benzyl bromide to yield (S)-methyl 2-(benzylamino)propanoate.

  • Dimerization: The N-benzyl-protected amino ester undergoes thermal self-condensation to form the chiral (3S,6S)-1,4-dibenzyl-3,6-dimethylpiperazine-2,5-dione.

  • Diketopiperazine Reduction: The diketopiperazine is reduced using a strong reducing agent like LiAlH₄ in THF to yield (2R,5R)-1,4-dibenzyl-2,5-dimethylpiperazine.

  • Debenzylation: The benzyl groups are removed via catalytic hydrogenation using Palladium on carbon (Pd/C) and a hydrogen source like formic acid.[8] This yields (2R,5S)-2,5-dimethylpiperazine.

  • N-Boc Protection: The resulting diamine is mono-protected using one equivalent of Boc₂O in the presence of a base like triethylamine to afford the final product, tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate.

Performance Comparison of Synthetic Methodologies

Performance Metric Method 1: Iridium Catalyst Method 2: Palladium Catalyst Method 3: Chiral Pool Synthesis
Starting Material 2,5-Dimethylpyrazine3,6-Dimethylpyrazin-2-olL-Alanine Methyl Ester
Key Transformation Asymmetric HydrogenationAsymmetric HydrogenationMulti-step classical synthesis
Typical Yield High (often >90%)Good (e.g., 93% for piperazinone)[7]Moderate (multi-step losses)
Diastereoselectivity (dr) High (often >20:1 cis:trans)Excellent (>20:1)[7]Stereochemically defined by starting material
Enantioselectivity (ee) Excellent (up to 96% ee)[4]Excellent (up to 90% ee)[7]High (>99% ee, from chiral source)
Number of Steps 2 (Hydrogenation + Protection)3 (Hydrogenation + Reduction + Protection)~5 steps
Key Reagents [Ir(COD)Cl]₂, Chiral Ligand, H₂ (high pressure)Pd(TFA)₂, Chiral Ligand, H₂ (high pressure), LiAlH₄Benzyl Bromide, LiAlH₄, Pd/C
Primary Advantage High atom economy, high eeAccess to piperazinone intermediateAvoids specialized catalysts/equipment
Primary Disadvantage High-pressure H₂, expensive catalystAdditional reduction stepLow step economy, multiple steps

Visualizing the Process

General Workflow for Catalyst Benchmarking

The following diagram outlines the logical flow for evaluating and comparing catalytic systems for a target synthesis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Screening cluster_analysis Phase 3: Analysis & Optimization cat_prep Catalyst & Ligand Selection/Preparation reaction Catalytic Reaction (Varying Temp, Pressure, Solvent) cat_prep->reaction sub_prep Substrate Synthesis & Purification sub_prep->reaction workup Work-up & Product Isolation reaction->workup analysis Purity & Stereochemistry Analysis (HPLC, NMR) workup->analysis data Data Compilation (Yield, dr, ee) analysis->data optimization Optimization Loop data->optimization Identify Lead Catalyst optimization->cat_prep Refine Ligand/Conditions

Caption: A generalized workflow for benchmarking catalyst performance.

Proposed Catalytic Cycle for Asymmetric Hydrogenation

This diagram illustrates a simplified, plausible mechanism for the metal-catalyzed asymmetric hydrogenation of an activated pyrazine substrate.

G catalyst [M-L*] (Active Catalyst) complex1 Substrate-Catalyst Complex catalyst->complex1 Coordination substrate Activated Pyrazinium substrate->complex1 complex2 Hydride Intermediate complex1->complex2 Oxidative Addition h2 H₂ h2->complex1 product_complex Product-Catalyst Complex complex2->product_complex Stereoselective Insertion Steps product_complex->catalyst Product Release product Chiral Piperazine product_complex->product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Discussion and Outlook

For researchers focused on rapid discovery and analogue synthesis, the Iridium-Catalyzed Asymmetric Hydrogenation (Methodology 1) offers the most efficient and elegant route. Its high convergence, atom economy, and excellent stereoselectivity make it a powerful tool for accessing the target molecule in just two steps from a simple, commercially available starting material. The primary considerations are the initial investment in the chiral ligand and the requirement for high-pressure hydrogenation equipment.

The Palladium-Catalyzed route (Methodology 2) is also a strong contender, providing high stereoselectivity. Its main utility may lie in projects where the chiral piperazin-2-one intermediate is itself a valuable building block for other synthetic targets. However, the additional reduction step makes it slightly less efficient than the direct iridium-catalyzed approach for producing the target piperazine.

The Chiral Pool Synthesis (Methodology 3) , while appearing dated, remains a crucial benchmark. It is a reliable, albeit labor-intensive, method that does not depend on specialized catalytic technology. For laboratories not equipped for high-pressure reactions or for initial scale-up where catalyst sourcing might be a concern, this classical approach provides a dependable, albeit longer, path to the desired compound.

References

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6296-6301. [Link]

  • Bericat, A., Martin, E., & Pericàs, M. A. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 20(21), 6920-6924. [Link]

  • ResearchGate. (2006). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Request PDF. [Link]

  • Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(44), 10435-10439. [Link]

Sources

A Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in over 100 FDA-approved drugs is a testament to its favorable physicochemical properties and synthetic versatility.[1] Among the diverse array of piperazine-based building blocks, tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has emerged as a chiral synthon of significant interest, particularly in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the applications of this key building block, a comparative assessment against its alternatives, and detailed experimental protocols to aid researchers in its effective utilization.

The Strategic Advantage of the 2,5-Dimethylpiperazine Moiety

The introduction of methyl groups at the C2 and C5 positions of the piperazine ring, combined with the tert-butoxycarbonyl (Boc) protecting group, imparts several strategic advantages in drug design and synthesis. The chirality of this compound allows for the preparation of enantiomerically pure compounds, a critical factor in enhancing therapeutic efficacy and minimizing off-target effects.[2] The dimethyl substitution also influences the conformation of the piperazine ring, which can impact the binding affinity and selectivity of the final drug molecule.[3] Furthermore, the Boc group provides a robust and readily cleavable protecting group, facilitating multi-step synthetic sequences.

A prime example of the strategic application of this building block is in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[1][4] A key intermediate in the synthesis of certain Btk inhibitors is (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, highlighting the direct relevance of this chiral scaffold in cutting-edge cancer therapeutics.[5]

Comparative Analysis: Situating this compound Among Alternatives

The selection of a chiral building block is a critical decision in the drug discovery process. While this compound offers distinct advantages, a comprehensive evaluation of its alternatives is essential for informed decision-making.

Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Chiral, disubstituted piperazine with Boc protection.- Precise stereochemical control.- Influences ring conformation for potentially improved binding.- Robust and versatile in multi-step synthesis.- Higher cost compared to unsubstituted piperazines.- Steric hindrance from methyl groups may affect reactivity in some cases.
Unsubstituted tert-Butyl piperazine-1-carboxylate Achiral, readily available piperazine synthon.- Lower cost.- Less steric hindrance, potentially leading to higher reactivity.- Lack of stereochemical control.- May lead to mixtures of isomers in the final product.
Other Chiral Piperazines (e.g., 2-methylpiperazine derivatives) Monosubstituted chiral piperazines.- Provides stereochemical control.- Different substitution pattern may offer unique structure-activity relationships.- May have different conformational preferences compared to the 2,5-disubstituted analogue.
Piperazine Bioisosteres (e.g., spirodiamines, diazabicycloalkanes) Non-piperazine scaffolds with similar spatial and electronic properties.- Can improve metabolic stability.- May offer novel intellectual property opportunities.- Can modulate physicochemical properties like pKa and lipophilicity.- Synthesis can be more complex and costly.- Biological activity and pharmacokinetic profile may be unpredictable.

The decision to employ this compound is often driven by the need for precise stereocontrol and the potential for enhanced biological activity through conformational constraint. In the context of Btk inhibitors, for example, the specific stereochemistry of the 2,5-dimethylpiperazine moiety is crucial for optimal binding to the kinase.

Experimental Protocols: Harnessing the Potential of this compound

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide, a common step in the synthesis of many pharmaceutical agents.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromonitrobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow reagents Reactants & Catalyst (Piperazine, Aryl Halide, Pd Catalyst, Ligand, Base) solvent Anhydrous Toluene reagents->solvent Dissolve inert_atm Inert Atmosphere (Argon/Nitrogen) solvent->inert_atm Degas heating Heating (100 °C) inert_atm->heating React workup Aqueous Workup & Extraction heating->workup Quench & Extract purification Column Chromatography workup->purification Purify product N-Arylated Product purification->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group, a common subsequent step to reveal the free secondary amine for further functionalization.

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Boc_Deprotection_Workflow start Boc-Protected Piperazine solvent Solvent (DCM) start->solvent Dissolve acid Acid (TFA or HCl/Dioxane) acid->solvent reaction Stir at RT solvent->reaction evaporation Solvent & Acid Removal reaction->evaporation Concentrate product Piperazine Salt (or Free Amine) evaporation->product

Caption: Workflow for Boc deprotection.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile chiral building block in the medicinal chemist's toolbox. Its ability to impart stereochemical control and influence molecular conformation makes it a strategic choice for the synthesis of complex and potent drug candidates, particularly in the realm of kinase inhibitors. While alternatives and bioisosteres offer intriguing possibilities for modulating physicochemical and pharmacokinetic properties, the proven utility and synthetic tractability of this disubstituted piperazine derivative ensure its continued relevance in the pursuit of novel therapeutics. As our understanding of structure-activity and structure-property relationships deepens, the rational application of such precisely engineered building blocks will undoubtedly continue to drive innovation in drug discovery.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Gabizon, R., & Shilo, A. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(23), 7238. [Link]

  • Patel, M., & Patel, V. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(6), 2064-2073.
  • Dutta, A. K., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 17(13), 4685-4697. [Link]

  • Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(22), 5476-5480.
  • Li, X., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry, 11, 1145634. [Link]

  • Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2849-2861. [Link]

  • Russo, F., et al. (2020). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 25(23), 5644. [Link]

  • Wang, Y., et al. (2019). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 24(22), 4200. [Link]

  • Benedetti, E., Corradini, P., Goodman, M., & Pedone, C. (1969). Flexibility of supposed "rigid" molecules: substituted 2,5-piperazinediones (diketopiperazines). Proceedings of the National Academy of Sciences of the United States of America, 62(3), 650–652. [Link]

  • PubChem. tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. [Link]

  • Google Patents. (2014). Alkylated piperazine compounds as inhibitors of btk activity.
  • MySkinRecipes. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. [Link]

  • Landolsi, K., & Abid, Y. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1056–1059. [Link]

  • Organic Chemistry Portal. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Teo, Y. C., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Tetrahedron Letters, 54(40), 5332-5334.
  • Weires, A. G., et al. (2018). Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides. Chemical Science, 9(1), 139-143. [Link]

  • Reddy, T. J., et al. (2011). Pd-Catalyzed Amidation of Aryl(Het)
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 356-384. [Link]

  • Puleo, T. R., & Bandar, J. S. (2020). Migratory Aryl Cross-Coupling. ChemRxiv. [Link]

Sources

The Strategic Advantage of 2,5-Dimethylpiperazine Scaffolds: A Comparative Guide to the Synthesis and Performance of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a cornerstone scaffold, prized for its ability to impart favorable pharmacokinetic properties and engage in critical molecular interactions.[1] This guide delves into a specific, yet increasingly significant, derivative: tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. We will explore its application in the synthesis of advanced drug candidates, with a central case study on the clinical-stage CDK2/4/6 inhibitor, PF-06873600 (Ebvaciclib). Through a detailed examination of its synthesis, performance, and comparison with alternatives, this guide will equip researchers and drug development professionals with the insights necessary to leverage this versatile building block.

The Rationale for 2,5-Dimethyl Substitution: A Subtle Modification with Profound Impact

The introduction of two methyl groups at the 2 and 5 positions of the piperazine ring, particularly in a stereochemically controlled manner, offers several strategic advantages in drug design. This substitution pattern can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability. Furthermore, the chirality of the 2,5-dimethylpiperazine core can be exploited to achieve greater selectivity for the target protein, a critical factor in minimizing off-target effects and enhancing the therapeutic window. The tert-butyl carbamate (Boc) protecting group provides a robust and readily cleavable handle for synthetic manipulations, making it an ideal starting material for complex multi-step syntheses.[2]

Case Study: PF-06873600 (Ebvaciclib) - A First-in-Class CDK2/4/6 Inhibitor

PF-06873600 is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, with Ki values of 0.09 nM, 0.13 nM, and 0.16 nM, respectively.[3] Its development was driven by the need to overcome resistance to selective CDK4/6 inhibitors, a phenomenon often linked to the overexpression of cyclin E, which activates CDK2.[4] The synthesis of PF-06873600 utilizes a derivative of this compound, highlighting the strategic importance of this building block in achieving the desired potency and selectivity.

Synthetic Pathway Overview

The synthesis of PF-06873600 involves the coupling of a complex pyridopyrimidinone core with a side chain derived from (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate. The piperazine nitrogen is first coupled to a nitropyridine ring, which is then elaborated through a series of reactions to form the final drug substance. The use of the Boc-protected dimethylpiperazine allows for controlled and regioselective reactions.

G A This compound C (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate A->C Nucleophilic Aromatic Substitution B Nitropyridine derivative B->C E PF-06873600 (Ebvaciclib) C->E Multi-step elaboration & coupling D Pyridopyrimidinone core D->E

Caption: Synthetic overview for PF-06873600.

Clinical Performance and Efficacy

A first-in-human Phase I/IIa clinical trial of PF-06873600 has provided promising data in patients with advanced breast and ovarian cancer.[5][6] The study evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of the drug, both as a single agent and in combination with endocrine therapy.[5]

Table 1: Key Performance Indicators of PF-06873600 from Phase I/IIa Clinical Trial

ParameterResultCitation
Recommended Dose for Expansion (RDE)25 mg twice daily[5]
Dose-Limiting Toxicities (DLTs)6 of 42 (14.3%) evaluable patients (at higher doses)[5]
Most Common Adverse Events (≥20%)Nausea (62.9%), Anemia (44.4%), Fatigue (43.7%), Neutropenia (37.7%), Vomiting (35.8%), Headache (29.1%), Alopecia (28.5%), Leukopenia (25.8%), Constipation (25.2%), Diarrhea (22.5%)[2][5]
Objective Response Rate (ORR) - Part 2A6.7% (95% CI, 1.4%-18.3%)[5]
Objective Response Rate (ORR) - Part 2C22.7% (95% CI, 7.8%-45.4%)[5]
Pharmacodynamic EffectsReductions in Ki67-positive cells and phosphorylated Rb[5]

These results demonstrate a manageable safety profile and preliminary clinical activity in heavily pretreated patient populations.[6] The observed reductions in biomarkers like Ki67 and phosphorylated Rb confirm target engagement in the tumor.[5]

Comparison with Alternatives: The Advantage of the 2,5-Dimethylpiperazine Moiety

The choice of the 2,5-dimethylpiperazine scaffold in PF-06873600 is not arbitrary. Structure-activity relationship (SAR) studies of CDK inhibitors have revealed the critical role of the piperazine moiety in interacting with the solvent-exposed region of the ATP-binding pocket.

Table 2: Comparison of Piperazine Moieties in CDK Inhibitors

MoietyKey FeaturesImpact on Performance
Unsubstituted PiperazineMore polar, potential for multiple H-bond interactions.Can improve solubility but may be more susceptible to metabolism.
N-Alkyl PiperazineIncreased lipophilicity, can enhance cell permeability.Alkyl group can be optimized to fill specific hydrophobic pockets.
2,5-Dimethylpiperazine Increased rigidity, stereocenters for chiral recognition. Can lead to higher selectivity and potency, potentially improved metabolic stability.
Other Substituted PiperazinesFunctional groups can be introduced to modulate properties.Allows for fine-tuning of ADME properties and target engagement.

The dimethyl substitution in PF-06873600 likely contributes to its high potency and selectivity by providing a more defined and rigid conformation that fits optimally into the binding site of CDK2, 4, and 6. This contrasts with more flexible, unsubstituted piperazine rings, which may adopt multiple conformations, some of which are less favorable for binding.

Experimental Protocols

Synthesis of tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate

This protocol describes the synthesis of a stereoisomer of the starting material for PF-06873600 and is illustrative of the general synthetic approach.

Step 1: Monoprotection of (2S,6R)-2,6-dimethylpiperazine

  • Dissolve (2S,6R)-2,6-dimethylpiperazine and triethylamine in dichloromethane and cool to 0°C.

  • Slowly add benzyl chloroformate and stir the reaction mixture for 2 hours at 0°C.

  • Quench the reaction with saturated potassium bicarbonate solution and extract with dichloromethane.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield (3S,5R)-3,5-dimethylpiperazine-1-methyl benzoate.

Step 2: Boc Protection

  • Dissolve the product from Step 1, di-tert-butyl dicarbonate, and triethylamine in dichloromethane.

  • Stir the solution at room temperature for 18 hours.

  • Add water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain 4-benzyl-1-tert-butyl(2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate.

Step 3: Deprotection of Cbz Group

  • The final deprotection step to yield the title compound is typically achieved through catalytic hydrogenation.

G A Start: (2S,6R)-2,6-dimethylpiperazine B Step 1: Add CbzCl, Et3N in DCM A->B C Intermediate: (3S,5R)-3,5-dimethylpiperazine-1-methyl benzoate B->C D Step 2: Add Boc2O, Et3N in DCM C->D E Intermediate: 4-benzyl-1-tert-butyl(2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate D->E F Step 3: Catalytic Hydrogenation E->F G Product: tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate F->G

Caption: Workflow for the synthesis of the starting material.

Representative Synthesis of a PF-06873600 Precursor

The following is a representative protocol for the coupling of the piperazine intermediate to the pyridyl core, based on the information available in the patent literature.

  • Dissolve (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate and a suitable halonitropyridine in a polar aprotic solvent such as DMF.

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to promote the nucleophilic aromatic substitution. The reaction progress is monitored by LC-MS.

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired (2R,5S)-tert-butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Conclusion: A Building Block of Strategic Importance

The case of PF-06873600 provides a compelling example of the strategic utility of this compound in the synthesis of complex and highly potent drug candidates. The dimethyl substitution pattern offers a powerful tool for medicinal chemists to fine-tune the conformational and physicochemical properties of a molecule, leading to enhanced potency, selectivity, and metabolic stability. The clinical data for PF-06873600, while still preliminary, underscores the potential of this approach to yield next-generation therapeutics that can address unmet medical needs, such as acquired resistance to existing treatments. As our understanding of structure-activity relationships continues to evolve, we can expect to see the 2,5-dimethylpiperazine scaffold play an increasingly prominent role in the design and discovery of innovative medicines.

References

  • BenchChem.
  • Jhaveri, K., et al. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer. Clin Cancer Res.31 (14), 2899-2909 (2025). [Link]

  • Patsnap Synapse. PF-06873600 - Drug Targets, Indications, Patents. (Accessed 2025). [Link]

  • MySkinRecipes. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. (Accessed 2025). [Link]

  • Yap, T. A., et al. First-in-human results of CDK2/4/6 inhibition in breast and ovarian cancer. YouTube, 6 Jan. 2022. [Link]

  • Justia Patents. Crystalline form of a cdk inhibitor. (2022). [Link]

  • AACR Journals. Abstract P5-16-06: A first-in-human phase 1/2a dose escalation/expansion study of the first-in-class CDK2/4/6 inhibitor PF-06873600 alone or with endocrine therapy in patients with breast or ovarian cancer. (2022). [Link]

  • Protein Data Bank Japan. 7kjs - Crystal structure of CDK2/cyclin E in complex with PF-06873600 - Summary. (2021). [Link]

  • Freeman-Cook, K.D., et al. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. J. Med. Chem.64 (13), 9056-9077 (2021). [Link]

Sources

A Comparative Technical Guide to the Reactivity of Cis- and Trans-2,5-Dimethylpiperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the chemical reactivity of cis- and trans-2,5-dimethylpiperazine. As valued intermediates in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of their stereochemically-driven differences in reactivity is paramount for optimizing reaction outcomes and accelerating drug discovery pipelines. This document moves beyond a simple recitation of facts to explain the causal relationships between molecular conformation and chemical behavior, supported by experimental data and established protocols.

Introduction: The Stereochemical Landscape of 2,5-Dimethylpiperazine

2,5-Dimethylpiperazine exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the two methyl groups relative to the piperazine ring dictates the conformational preferences of each isomer, which in turn governs the accessibility of the nitrogen lone pairs for chemical reactions.

  • trans-2,5-Dimethylpiperazine: In its preferred chair conformation, both methyl groups occupy equatorial positions. This arrangement minimizes steric strain, resulting in a more thermodynamically stable isomer. The nitrogen lone pairs are relatively unhindered and readily accessible for nucleophilic attack.[1][2]

  • cis-2,5-Dimethylpiperazine: To accommodate the cis configuration in a chair conformation, one methyl group must occupy an axial position while the other is equatorial. This leads to 1,3-diaxial interactions, introducing steric hindrance that makes the cis isomer less stable than the trans isomer. Crucially, the axial methyl group can sterically shield one of the nitrogen lone pairs, influencing its nucleophilicity.

The distinct conformational differences between these isomers form the fundamental basis for their differential reactivity.

Comparative Reactivity Analysis: A Tale of Two Isomers

The reactivity of the nitrogen atoms in the piperazine ring is central to the utility of these molecules as synthetic building blocks. The primary reactions of interest for drug development are N-alkylation and N-acylation.

N-Alkylation: Steric Hindrance as the Deciding Factor

N-alkylation reactions, typically proceeding via an SN2 mechanism, are highly sensitive to steric hindrance around the nucleophilic nitrogen.[3][4] This makes the stereochemistry of 2,5-dimethylpiperazine a critical determinant of reaction outcomes.

In the case of trans-2,5-dimethylpiperazine , with both methyl groups in equatorial positions, the nitrogen lone pairs are readily accessible. This leads to a generally faster rate of N-alkylation compared to the cis isomer.

For cis-2,5-dimethylpiperazine , the presence of an axial methyl group sterically encumbers the lone pair of the adjacent nitrogen atom. This steric shield impedes the approach of electrophiles, resulting in a slower reaction rate for N-alkylation at this site. The other nitrogen, with its equatorial methyl group, remains more accessible, though still potentially influenced by the overall conformation of the ring.

Table 1: Comparative Data for N-Alkylation of 2,5-Dimethylpiperazine Isomers

Featurecis-2,5-Dimethylpiperazinetrans-2,5-DimethylpiperazineRationale
Relative Reaction Rate SlowerFasterThe axial methyl group in the cis isomer creates steric hindrance, impeding the approach of the electrophile to the nitrogen lone pair.
Product Yield (Monosubstitution) Generally lower under identical conditionsGenerally higher under identical conditionsThe reduced reactivity of the cis isomer can lead to lower conversion and potentially more side reactions if forcing conditions are used.
Regioselectivity (for unsymmetrical alkylating agents) Can exhibit selectivity for the less hindered nitrogenLess pronounced regioselectivityThe differential steric environment of the two nitrogens in the cis isomer can be exploited for selective monosubstitution.
N-Acylation: Balancing Nucleophilicity and Steric Effects

N-acylation is another cornerstone reaction for modifying the piperazine scaffold. While also subject to steric effects, the electrophilicity of the acylating agent and the basicity of the piperazine nitrogen play significant roles.

The trans-isomer , with its unhindered nitrogen lone pairs, is expected to react more readily with a wide range of acylating agents.

The cis-isomer will again exhibit slower reactivity due to steric hindrance from the axial methyl group. This difference can be exploited for selective mono-acylation, as the less hindered nitrogen will react preferentially.

Table 2: Comparative Data for N-Acylation of 2,5-Dimethylpiperazine Isomers

Featurecis-2,5-Dimethylpiperazinetrans-2,5-DimethylpiperazineRationale
Relative Reaction Rate SlowerFasterSimilar to N-alkylation, the axial methyl group in the cis isomer sterically hinders the approach of the acylating agent.
Product Yield (Mono-acylation) Potentially higher selectivity for mono-acylationHigher overall yield, but may lead to di-acylation more readilyThe deactivating effect of the first acyl group coupled with the inherent steric hindrance of the cis isomer can favor mono-acylation.
Basicity (pKa) Expected to be slightly lowerExpected to be slightly higherThe electron-donating methyl groups increase basicity. The steric environment around the nitrogen in the cis isomer may slightly reduce its effective basicity by hindering solvation of the conjugate acid.

Experimental Protocols

The following protocols provide a framework for performing N-alkylation and N-acylation reactions with 2,5-dimethylpiperazine isomers. It is crucial to note that reaction conditions should be optimized for each specific substrate and electrophile.

General Protocol for Mono-N-Alkylation

This protocol is designed to favor mono-alkylation by using an excess of the piperazine.

Materials:

  • cis- or trans-2,5-Dimethylpiperazine (2.2 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis- or trans-2,5-dimethylpiperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Dissolve the alkyl halide in a minimal amount of anhydrous acetonitrile and add it dropwise to the piperazine suspension at room temperature over 30 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Mono-N-Acylation

This protocol employs a controlled addition of the acylating agent to favor mono-acylation.

Materials:

  • cis- or trans-2,5-Dimethylpiperazine (1.0 equivalent)

  • Acyl chloride or acid anhydride (1.0 equivalent)

  • Triethylamine (Et₃N) (1.2 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis- or trans-2,5-dimethylpiperazine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Dissolve the acyl chloride or acid anhydride in anhydrous dichloromethane and add it dropwise to the cooled piperazine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization of Key Concepts

To further elucidate the structural and reactive differences, the following diagrams are provided.

Stereoisomers of 2,5-Dimethylpiperazine

G cluster_cis cis-2,5-Dimethylpiperazine cluster_trans trans-2,5-Dimethylpiperazine cis cis trans trans

Caption: Chair conformations of cis- and trans-2,5-dimethylpiperazine.

Comparative N-Alkylation Workflow

G Comparative N-Alkylation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cis cis-2,5-Dimethylpiperazine conditions Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) Heat cis->conditions trans trans-2,5-Dimethylpiperazine trans->conditions alkyl_halide Alkyl Halide (R-X) alkyl_halide->conditions cis_product Mono-alkylated cis-isomer (Slower Rate) conditions->cis_product trans_product Mono-alkylated trans-isomer (Faster Rate) conditions->trans_product

Caption: Workflow for comparing N-alkylation reactivity.

Applications in Drug Development

The differential reactivity of cis- and trans-2,5-dimethylpiperazine is not merely an academic curiosity; it has profound implications in the synthesis of pharmaceuticals. The ability to selectively functionalize one isomer over the other, or to exploit their different reactivity rates, allows for more efficient and controlled synthetic routes.

For instance, in the development of kinase inhibitors, the precise orientation of substituents on the piperazine ring can be critical for binding to the target protein. The use of a specific stereoisomer of 2,5-dimethylpiperazine can provide the necessary three-dimensional arrangement of functional groups to maximize potency and selectivity. The choice between the cis and trans isomer can therefore be a key strategic decision in the design of a new drug candidate.[5][6]

Furthermore, the piperazine moiety is a common scaffold in drugs targeting the central nervous system. The conformational constraints imposed by the methyl groups in 2,5-dimethylpiperazine can influence the overall shape of the molecule and its ability to cross the blood-brain barrier, as well as its interaction with specific receptors.[7][8]

Conclusion

The reactivity of cis- and trans-2,5-dimethylpiperazine is intrinsically linked to their conformational preferences. The equatorial positioning of both methyl groups in the trans isomer renders its nitrogen atoms more accessible and thus more reactive in N-alkylation and N-acylation reactions. Conversely, the axial methyl group in the cis isomer introduces significant steric hindrance, leading to slower reaction rates. This fundamental difference in reactivity provides a powerful tool for synthetic chemists, enabling stereoselective functionalization and the rational design of complex molecules. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to leverage the unique properties of these valuable synthetic building blocks.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. Moving beyond a simple checklist, this document delves into the chemical reasoning behind each procedural step, ensuring a deep, actionable understanding for laboratory personnel. By integrating established safety protocols with the specific chemical properties of this compound, this guide aims to foster a culture of safety and environmental responsibility in the laboratory.

Foundational Principles: Understanding the Compound

This compound is a substituted piperazine derivative. The piperazine ring is a common structural motif in pharmaceuticals, lending specific biological activities to the molecule.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is frequently used in organic synthesis to temporarily block the reactivity of the amine group.[3][4] Understanding the presence of the nitrogenous heterocyclic ring and the acid-labile Boc group is crucial for determining its reactivity and, consequently, its proper disposal.

Table 1: Key Properties of this compound

PropertyValueSignificance for Disposal
Molecular Formula C₁₁H₂₂N₂O₂[5]Indicates the presence of carbon, hydrogen, nitrogen, and oxygen. Combustion will produce oxides of carbon and nitrogen.[6]
Appearance Colorless to yellow or gray liquid or solidVisual identification in case of a spill.
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]Dictates the required Personal Protective Equipment (PPE) and immediate first aid measures.
Incompatibilities Strong oxidizing agents, Strong acids, Strong reducing agents.[7]Crucial for segregation of waste to prevent dangerous chemical reactions.
Stability The Boc group is cleaved under acidic conditions.[3][8]Important consideration for choosing a compatible waste container and avoiding unintentional reactions.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is not a singular action but a process that begins with pre-use planning and concludes with documented waste transfer.

Pre-Disposal Planning & Hazard Assessment

Before handling the compound, a thorough risk assessment is mandatory. This involves reviewing the Safety Data Sheet (SDS) and understanding the potential hazards.[6][7]

  • Identify the Hazards: Skin, eye, and respiratory irritation are the primary hazards.[6][9]

  • Determine the Waste Stream: This compound should be treated as a hazardous chemical waste. It should not be disposed of down the drain.[10][11]

  • Select Appropriate PPE: Based on the hazards, the following PPE is required:

    • Nitrile gloves (or other chemically resistant gloves)[9]

    • Safety goggles or a face shield[9]

    • A lab coat[9]

    • Work in a well-ventilated area, such as a chemical fume hood.[6][7]

In-Lab Handling and Waste Accumulation

Proper handling during experimentation is the first step in responsible disposal.

  • Segregation is Key: Never mix waste containing this compound with incompatible materials like strong acids or oxidizing agents.[7] This is to prevent exothermic reactions or the release of toxic gases.

  • Use Designated Waste Containers:

    • The container must be chemically compatible. High-density polyethylene (HDPE) is a suitable choice.

    • The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound".[10]

    • Keep the container closed except when adding waste.[10]

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.[6]

Final Disposal Protocol

The ultimate disposal must be conducted by a licensed hazardous waste management company.

  • Container Sealing and Labeling: Once the waste container is full (do not overfill), securely seal it. Ensure the label is accurate and complete.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a waste pickup.[10]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Visualizing the Disposal Pathway

To ensure clarity, the following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Waste Collection cluster_contingency Contingency cluster_disposal Final Disposal start Start: Handling the Compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe use_compound Use Compound in Experiment ppe->use_compound collect_waste Collect Waste in Labeled, Compatible Container use_compound->collect_waste spill Spill Occurs? use_compound->spill segregate Segregate from Incompatibles (Acids, Oxidizers) collect_waste->segregate container_full Container Full? segregate->container_full cleanup Follow Spill Cleanup Protocol spill->cleanup  Yes, Small evacuate Evacuate & Call EHS spill->evacuate  Yes, Large cleanup->collect_waste container_full->use_compound  No seal_label Seal and Finalize Label container_full->seal_label  Yes ehs_pickup Arrange for EHS Pickup seal_label->ehs_pickup end End: Document Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Causality and Self-Validation in Protocol

This protocol is designed to be a self-validating system. The "why" behind each step is as important as the "how." For instance, the segregation of this compound from acidic waste is not an arbitrary rule; it is based on the chemical lability of the Boc protecting group.[8] Accidental mixing could lead to the deprotection of the amine, potentially altering the chemical properties and hazards of the waste. Similarly, the prohibition of drain disposal is a direct consequence of its potential environmental impact and regulations governing chemical waste.[6][11]

By understanding these underlying principles, researchers can adapt to unforeseen circumstances while maintaining a high standard of safety.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. This guide provides the necessary procedural steps and, more importantly, the scientific rationale to empower researchers to handle this compound responsibly. Adherence to these protocols not only ensures regulatory compliance but also fosters a laboratory environment where safety is an integral part of the scientific process.

References

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Mercury Shipping. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • ALL4 Inc. (2020, August 17). Federal Waste Management Standards for Hazardous Waste Pharmaceuticals and P075 Nicotine Listing. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment & The Hierarchy of Controls

Understanding the potential hazards of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is the first step in building a safe handling procedure. Based on data from analogous Boc-protected piperazines and related compounds, we must assume the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[1]

To mitigate these risks, we will employ the Hierarchy of Controls , a fundamental safety principle that prioritizes the most effective measures.

  • Engineering Controls: These are the first line of defense, designed to remove the hazard at the source.

    • Chemical Fume Hood: All handling of solid and dissolved this compound must be performed inside a certified chemical fume hood.[3] This is critical for preventing inhalation of dust or vapors and containing any potential spills.

    • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[1][3]

  • Administrative Controls: These are the work practices and procedures that reduce the risk.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every procedure involving this chemical.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

    • Restricted Access: Limit access to areas where the chemical is being handled and stored.

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential and non-negotiable, even with other controls in place.

Part 2: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection
  • Safety Goggles: Tight-fitting, splash-proof safety goggles are required at all times.[2]

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[2]

Skin and Body Protection
  • Gloves:

    • Material: Nitrile gloves are the recommended choice for incidental contact due to their good chemical resistance against a range of substances and their tendency to clearly show punctures.[4][5][6]

    • Technique: Always inspect gloves for damage before use. For procedures with a higher risk of splashes, consider double-gloving.[7] Remove and dispose of contaminated gloves immediately using the proper technique to avoid skin contact.[6] Never reuse disposable gloves.[6]

  • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned to provide maximum coverage.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to protect your skin from potential spills.

Respiratory Protection

When engineering controls like a fume hood are properly used, a respirator is typically not required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter should be used by trained personnel.[8][9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls start Start: Handling tert-Butyl 2,5-dimethylpiperazine-1-carboxylate assess_task Assess Task: - Weighing Solid? - Solution Transfer? - Large Scale (>10g)? start->assess_task ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat assess_task->ppe_base Small scale (<10g) Standard procedure ppe_enhanced Enhanced PPE: - Double Gloves - Safety Goggles - Face Shield - Lab Coat assess_task->ppe_enhanced Large scale (>10g) High splash potential fume_hood Work in Fume Hood ppe_base->fume_hood ppe_enhanced->fume_hood

Caption: PPE selection workflow based on task scale and risk.

Part 3: Operational and Disposal Plans

Safe Handling and Weighing Protocol
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Weighing: If weighing the solid, use a tared weigh boat. Handle the container with care to avoid generating dust. Close the primary container immediately after dispensing.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Use a magnetic stirrer if necessary, ensuring the vessel is securely clamped.

  • Post-Handling: After use, wipe down the exterior of the primary container and any equipment with a damp cloth before removing them from the fume hood.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]

Spill and Emergency Procedures
  • Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled waste container. Clean the area with an appropriate solvent.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department. Prevent entry and wait for trained emergency responders.

Waste Disposal
  • Solid Waste: All contaminated materials (gloves, weigh boats, absorbent pads) must be disposed of as chemical waste. Place them in a clearly labeled, sealed container.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[11][12] The rinsate must be collected and disposed of as hazardous chemical waste.[11][12] After rinsing, deface the label on the container before disposing of it in the appropriate solid waste stream (e.g., glass disposal box).[12][13]

  • Liquid Waste: Unused solutions containing the compound must be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[13][14][15]

By adhering to these protocols, you contribute to a safe and productive research environment. Always consult your institution's specific safety guidelines and EHS department for any questions.

References

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]

  • PIP®. Chemical Glove Selection Guide: Find the Perfect Protection. [Link]

  • Droppe. How To Choose The Right chemical resistant Gloves – A Buyer's Guide. [Link]

  • University of Texas at Austin Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • The University of British Columbia. Glove Selection Guide. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. [Link]

  • Acros Organics. Di-tert-butyl peroxide SAFETY DATA SHEET. [Link]

  • BTC Pharmaceutical Co., Ltd. How to transport the Piperazine Series safely?. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.